molecular formula C11H11NO3 B1521133 (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 959241-55-5

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B1521133
CAS No.: 959241-55-5
M. Wt: 205.21 g/mol
InChI Key: KKDSTULRLHTHJN-UHFFFAOYSA-N
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Description

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(6-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDSTULRLHTHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672519
Record name (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-55-5
Record name (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a substituted oxindole derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its structural analogs. The document details its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, and discusses its potential reactivity and biological significance within the broader class of oxindole-based compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

The oxindole scaffold is a prominent structural motif in a multitude of natural products and pharmacologically active compounds.[1] Its versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of biological activities. This compound, a derivative of the core oxindole structure, presents an interesting candidate for further investigation in drug development programs. The presence of a methyl group on the benzene ring and an acetic acid moiety at the 3-position can significantly influence its physicochemical properties, metabolic stability, and interaction with biological targets. This guide synthesizes the available information to provide a detailed chemical profile of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established, and others can be inferred from its parent compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 6-Methyl-2-oxindole-3-acetic acidN/A
CAS Number 959241-55-5
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Solid
Melting Point Data not available for the 6-methyl derivative. The parent compound, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, has a melting point of 146 °C.[2]
Boiling Point Data not available[3]
Solubility Data not available. Acetic acid as a processing aid can improve the solubility of weakly basic drugs in organic solvents.[4]
pKa Data not available. The carboxylic acid moiety suggests acidic properties.

Spectroscopic Profile

1H and 13C NMR Spectroscopy (Predicted)

Predictive models for NMR spectroscopy can provide valuable insights into the expected chemical shifts.[5][6] The 1H NMR spectrum would likely show signals for the aromatic protons, the methyl group protons, the protons of the acetic acid side chain, and the N-H proton of the oxindole ring. The 13C NMR spectrum would display distinct signals for the carbonyl carbon of the lactam, the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the aliphatic carbons of the ring and side chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7][8]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Lactam)~3200
C-H stretch (Aromatic)3100-3000
C-H stretch (Aliphatic)3000-2850
C=O stretch (Carboxylic Acid)~1710
C=O stretch (Lactam)~1680
C=C stretch (Aromatic)1600-1450
Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 205.21. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the oxindole ring.[2][9] The fragmentation of related oxindole acetic acid derivatives often involves the loss of the side chain and subsequent ring fissions.[10][11]

Synthesis and Reactivity

Plausible Synthetic Pathway

A specific, detailed synthesis for this compound is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be conceptualized based on established methods for synthesizing substituted oxindoles, such as the Fischer indole synthesis.[12][13][14]

Diagram of Plausible Synthetic Pathway

G A p-Tolylhydrazine C Hydrazone Intermediate A->C Condensation B Diethyl ketomalonate B->C D 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3,3-dicarboxylic acid diethyl ester C->D Fischer Indole Synthesis (Acid Catalyst, Heat) E This compound D->E Hydrolysis and Decarboxylation

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Representative)

  • Hydrazone Formation: p-Tolylhydrazine is condensed with a suitable keto-ester, such as diethyl ketomalonate, typically in a protic solvent like ethanol with catalytic acid.

  • Fischer Indole Synthesis: The resulting hydrazone is subjected to cyclization under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) with heating. This step forms the core oxindole structure.[13]

  • Hydrolysis and Decarboxylation: The ester groups of the intermediate are hydrolyzed to carboxylic acids using a strong base (e.g., NaOH or KOH), followed by acidification. Subsequent heating leads to decarboxylation to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups: the oxindole ring system and the carboxylic acid side chain.

  • Oxindole Core: The oxindole ring can undergo various transformations. The C3 position is a nucleophilic center after deprotonation and can react with electrophiles. The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing methyl and amide groups. Oxidative cleavage of the C2-C3 bond is a known reaction for oxindole derivatives.[15]

  • Carboxylic Acid Moiety: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Biological and Pharmaceutical Relevance

While specific biological activity data for this compound is not widely reported, the oxindole scaffold is a well-established pharmacophore with a broad range of biological activities, including but not limited to:

  • Anticancer Activity: Many oxindole derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors.[1]

  • Antimicrobial Properties: The indole nucleus is present in many compounds with antibacterial and antifungal activities.[16]

  • Anti-inflammatory Effects: Some indole derivatives have shown anti-inflammatory properties.[17]

The introduction of a methyl group at the 6-position and an acetic acid side chain can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel biological activities. Further research is warranted to explore the therapeutic potential of this specific compound.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed when handling this compound.

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye irritationH319

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. This guide has compiled the available chemical and physical data, outlined a plausible synthetic strategy, and discussed its potential reactivity and biological relevance based on its structural features and the known properties of the oxindole class of compounds. While there is a clear need for more extensive experimental characterization of this specific molecule, this document provides a solid foundation for researchers to build upon in their future investigations.

References

  • Karonen, M., et al. (2022). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation for methyl-5-hydroxyoxindole-3-acetate... [Link]

  • Grokipedia. (n.d.). Fischer indole synthesis. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • PubChem. (n.d.). Oxindole-3-acetic acid. [Link]

  • Powers, L. R. (1966). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 31(8), 2627–2631. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Campos, K. R., et al. (2003). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization. Journal of the American Chemical Society, 125(17), 4998–4999. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

  • Eisner, J. R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]

  • Schmid, M. B., et al. (2017). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Organic Letters, 19(1), 184–187. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Cheon, C.-H., et al. (2024). Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives. Synthesis, 56(06), 860-870. [Link]

  • ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]

  • Philoppes, J. N., et al. (2023). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. [Link]

  • Philoppes, J. N., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 246-266. [Link]

  • Morton, R. J., et al. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. ACS Chemical Biology, 14(12), 2636–2645. [Link]

  • Kumar, A., & Kumar, S. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 114-121. [Link]

  • Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Abraham, R. J. (2002). Prediction of 1H NMR Chemical Shifts and Conformational Analysis of Organic Molecules (Doctoral dissertation, The University of Liverpool). [Link]

  • ResearchGate. (n.d.). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. [Link]

  • FooDB. (n.d.). Showing Compound Oxindole-3-acetic acid (FDB014206). [Link]

  • ResearchGate. (n.d.). The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 755-763. [Link]

  • ResearchGate. (n.d.). (PDF) Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. [Link]

  • PubChem. (n.d.). Indole-3-Acetic Acid. [Link]

  • Journal of Student Research. (n.d.). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]

  • ResearchGate. (n.d.). Computational prediction of toxicity. [Link]

  • ResearchGate. (n.d.). (PDF) Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. [Link]

  • Adam, S., et al. (2022). Correction: Adam et al. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics 2022, 14, 555. MDPI. [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]

Sources

Synthesis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Introduction

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a substituted oxindole derivative. The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of a methyl group on the benzene ring and an acetic acid moiety at the C3 position offers multiple points for further chemical modification, making it a valuable building block for drug discovery and development. This guide provides a detailed exploration of robust and validated synthetic strategies for this target molecule, intended for researchers and professionals in the chemical and pharmaceutical sciences. We will delve into the mechanistic underpinnings of key reactions, provide step-by-step protocols, and discuss the rationale behind experimental design choices.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary synthetic strategies. The core of the molecule is the 6-methyloxindole ring system. The key disconnections can be made either at the C3-acetic acid bond or by deconstructing the oxindole ring itself.

Retrosynthesis cluster_A Strategy A: C3-Alkylation cluster_B Strategy B: Fischer Cyclization Target This compound Intermediate_A 6-Methyloxindole Target->Intermediate_A C3-Cα bond disconnection Reagent_A Acetic Acid Synthon (e.g., Haloacetate) Target->Reagent_A Intermediate_B1 p-Tolylhydrazine Target->Intermediate_B1 Intermediate_B2 γ-Keto Acid (e.g., Levulinic Acid) Target->Intermediate_B2 Ring disconnection

Figure 1: Retrosynthetic analysis of the target molecule.

Strategy A focuses on the late-stage introduction of the acetic acid side chain. This involves the initial synthesis of the 6-methyloxindole core, followed by a nucleophilic alkylation at the C3 position. This is a convergent approach that allows for the preparation of a common intermediate that can be diversified.

Strategy B employs a direct cyclization approach, most notably a variation of the Fischer indole synthesis.[1][2] This strategy constructs the bicyclic indole core from acyclic precursors that already contain the necessary carbon framework for the acetic acid side chain, offering a more linear and potentially more efficient route.

Strategy A: Synthesis via Alkylation of 6-Methyloxindole

This robust, two-stage approach provides excellent control and is amenable to scale-up. It begins with the construction of the key 6-methyloxindole intermediate, which is subsequently alkylated.

Part 1: Synthesis of the 6-Methyloxindole Core

The Fischer indole synthesis is a classic and highly effective method for constructing indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[1][2][3] A common route to oxindoles involves a related cyclization of an α-chloro- or α-bromoacetanilide derivative. A well-established method is the reaction of a substituted aniline with chloroacetyl chloride followed by an intramolecular Friedel-Crafts cyclization.

Fischer_Synthesis p_toluidine p-Toluidine intermediate_1 2-Chloro-N-(p-tolyl)acetamide p_toluidine->intermediate_1 Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate_1 product 6-Methyloxindole intermediate_1->product Intramolecular Friedel-Crafts Cyclization alcl3 AlCl₃ (Lewis Acid) alcl3->product Alkylation_Hydrolysis oxindole 6-Methyloxindole ester_intermediate Ethyl (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate oxindole->ester_intermediate Deprotonation & SN2 Alkylation base Base (e.g., NaH) in THF/DMF base->ester_intermediate haloacetate Ethyl Bromoacetate haloacetate->ester_intermediate final_product This compound ester_intermediate->final_product Saponification hydrolysis 1. NaOH (aq) 2. H₃O⁺ hydrolysis->final_product Direct_Fischer hydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone keto_acid Levulinic Acid keto_acid->hydrazone Condensation final_product (6-Methyl-1H-indol-3-yl)acetic acid (Indole intermediate) hydrazone->final_product Fischer Cyclization [3,3]-Sigmatropic Rearrangement acid_catalyst Acid Catalyst (H₂SO₄, PPA) acid_catalyst->final_product

Sources

An In-Depth Technical Guide to (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, a proposed robust synthetic pathway, physicochemical characteristics, and a discussion of its potential biological activities based on the established pharmacology of the oxindole scaffold.

Core Identification and Chemical Structure

This compound is a derivative of oxindole, a heterocyclic compound featuring a fused benzene and pyrrolidone ring system. The structure is characterized by a methyl group at the 6-position of the bicyclic core and an acetic acid moiety attached to the 3-position.

  • IUPAC Name: 2-(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

  • Synonyms: 6-Methyloxindole-3-acetic acid

  • CAS Number: 959241-55-5[1]

  • Molecular Formula: C₁₁H₁₁NO₃[1]

  • Molecular Weight: 205.21 g/mol [1]

The presence of a chiral center at the C3 position of the oxindole ring means that this compound can exist as a racemic mixture of two enantiomers. The biological activity of each enantiomer may differ significantly, a critical consideration in drug development.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly for formulation and pharmacokinetic studies.

PropertyValueSource
Appearance Solid[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
InChI 1S/C11H11NO3/c1-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)[1]
SMILES O=C1NC2=CC(C)=CC=C2C1CC(O)=O[1]
Melting Point Not explicitly available for this derivative. The parent compound, 6-methyloxindole, has a melting point of 179-180 °C.[1]
Solubility Insoluble in water; soluble in organic solvents.[1]
pKa Predicted to be acidic due to the carboxylic acid group.

Proposed Synthesis Protocol

Step 1: Synthesis of the Key Intermediate, 6-Methyloxindole

6-Methyloxindole serves as the foundational scaffold for the synthesis. It is a known compound with reported physicochemical properties.[1]

Step 2: C3-Alkylation of 6-Methyloxindole

The introduction of the acetic acid moiety at the C3 position can be achieved through a condensation reaction with glyoxylic acid. This reaction is typically catalyzed by a base and proceeds via a Knoevenagel-type condensation followed by reduction.

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product 6-Methyloxindole reagents 1. Glyoxylic acid 2. Base (e.g., piperidine, pyridine) 3. Reflux in Ethanol 4. Reduction (e.g., NaBH4 or H2/Pd-C) 6-Methyloxindole->reagents Step 2: C3-Alkylation product reagents->product caption Proposed synthesis of this compound.

Figure 2: Proposed synthetic pathway.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 6-methyloxindole (1.0 eq) in a suitable solvent such as ethanol, add glyoxylic acid (1.2 eq) and a catalytic amount of a base like piperidine or pyridine.

  • Condensation: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the intermediate (E)-2-(6-methyl-2-oxoindolin-3-ylidene)acetic acid.

  • Reduction: After cooling the reaction mixture, a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise at 0 °C. Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be employed.

  • Work-up and Purification: The reaction is quenched with a dilute acid (e.g., 1M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the aromatic protons on the substituted benzene ring, a singlet for the methyl group, and signals corresponding to the protons of the acetic acid side chain and the oxindole core.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbonyl carbons of the lactam and carboxylic acid, and the aromatic and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H and C=O stretching of the lactam ring, and the O-H and C=O stretching of the carboxylic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the compound.

Potential Applications and Biological Activity

The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively published, its structural features suggest potential for therapeutic applications.

  • Anticancer Activity: Many oxindole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The substitution pattern on the oxindole ring can be tailored to achieve selectivity for specific kinases.

  • Anti-inflammatory and Analgesic Effects: The indole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that 6-methyloxindole derivatives could exhibit anti-inflammatory and analgesic properties.

  • Antimicrobial Properties: The indole moiety is a common feature in natural and synthetic compounds with antibacterial and antifungal activities.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the biological activity profile of this compound and determine its potential as a lead compound in drug discovery programs.

Research_Workflow A Synthesis & Purification B Structural Characterization (NMR, MS, IR) A->B C In Vitro Screening (e.g., Kinase Assays, Cell Viability) B->C D In Vivo Studies (Animal Models) C->D Promising Hits E Lead Optimization C->E Structure-Activity Relationship Data D->E F Preclinical Development E->F

Figure 3: A typical workflow for drug discovery research.

Safety Information

Based on available supplier data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[1]

References

  • LookChem. 6-METHYLOXINDOLE Product Page. [Link]

Sources

The Therapeutic Potential of 6-Methyl-Oxindole-3-Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxindole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its structural simplicity and amenability to chemical modification have made it a focal point for the discovery of novel therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] This guide focuses on a specific, promising subclass: 6-methyl-oxindole-3-acetic acid derivatives. The strategic addition of a methyl group at the 6-position and an acetic acid moiety at the 3-position of the oxindole ring can significantly influence the molecule's steric and electronic properties, leading to enhanced potency and selectivity for various biological targets. This document provides an in-depth exploration of the synthesis, validated biological activities, and underlying mechanisms of action of these compounds, offering valuable insights for researchers and professionals in drug development.

The Oxindole Scaffold: A Foundation for Drug Discovery

The oxindole structure, a bicyclic system composed of a fused benzene and pyrrolidone ring, is a recurring motif in biologically active molecules.[2] This scaffold's importance is underscored by its presence in a variety of natural alkaloids and its role as a core component in synthetic drugs.[3] The ability to readily functionalize the oxindole ring at multiple positions, particularly the C3-position, allows for the creation of diverse chemical libraries with a broad spectrum of pharmacological effects.[4][5] Derivatives of oxindole have been extensively investigated as potent inhibitors of crucial cellular enzymes, such as protein kinases, which are often dysregulated in diseases like cancer.[6][7]

The focus on the 3-acetic acid substitution is inspired by the related indole-3-acetic acid (IAA), a well-known plant auxin that has also demonstrated significant anti-inflammatory and antioxidant activities in mammalian cells.[8][9][10] By combining the established therapeutic potential of the oxindole core with the biological relevance of the acetic acid side chain, and further refining the structure with a 6-methyl group, we can explore a unique chemical space for novel drug candidates.

Synthetic Pathways to 6-Methyl-Oxindole-3-Acetic Acid Derivatives

The efficient synthesis of the 6-methyl-oxindole core is a critical first step in the development of this class of compounds. A prevalent and effective method involves the palladium-catalyzed intramolecular C-H functionalization of α-chloroacetanilides.[11][12][13] This approach offers high regioselectivity and functional group tolerance.

A generalized synthetic scheme is as follows:

  • Starting Material: The synthesis typically begins with a commercially available substituted aniline, in this case, 4-methylaniline.

  • Acylation: The aniline is acylated with chloroacetyl chloride to form the corresponding N-(4-methylphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The crucial ring-closing step is achieved via a palladium-catalyzed reaction. This intramolecular Heck-type reaction or a C-H activation pathway leads to the formation of the 6-methyl-1,3-dihydro-2H-indol-2-one (6-methyl-oxindole) core.[12]

  • Alkylation at C3: The 6-methyl-oxindole is then deprotonated with a suitable base (e.g., sodium hydride or lithium diisopropylamide) to form an enolate, which subsequently reacts with an electrophile like ethyl bromoacetate.

  • Hydrolysis: The final step involves the hydrolysis of the ester to yield the target 6-methyl-oxindole-3-acetic acid.

G cluster_0 Synthesis Pathway 4-Methylaniline 4-Methylaniline N-(4-methylphenyl)-2-chloroacetamide N-(4-methylphenyl)-2-chloroacetamide 4-Methylaniline->N-(4-methylphenyl)-2-chloroacetamide Chloroacetyl chloride, Base 6-Methyl-oxindole 6-Methyl-oxindole N-(4-methylphenyl)-2-chloroacetamide->6-Methyl-oxindole Pd Catalyst, Ligand, Base Ethyl 6-methyl-oxindole-3-acetate Ethyl 6-methyl-oxindole-3-acetate 6-Methyl-oxindole->Ethyl 6-methyl-oxindole-3-acetate 1. Base (NaH) 2. Ethyl bromoacetate 6-Methyl-oxindole-3-acetic acid 6-Methyl-oxindole-3-acetic acid Ethyl 6-methyl-oxindole-3-acetate->6-Methyl-oxindole-3-acetic acid LiOH, H2O

Caption: Generalized synthetic route to 6-methyl-oxindole-3-acetic acid.

Key Biological Activities and Mechanisms of Action

Derivatives of the oxindole scaffold are renowned for their potent anticancer and anti-inflammatory properties. These activities are often attributed to their ability to inhibit key enzymes involved in cell signaling and inflammatory pathways.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research has established oxindole derivatives as powerful inhibitors of various protein kinases, which are critical regulators of cell proliferation, differentiation, and survival.[6] Overexpression or mutation of these kinases is a common driver of cancer.[6]

Key Kinase Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5] Oxindole-based molecules, such as the FDA-approved drug Sunitinib, are known to inhibit VEGFR-2, thereby cutting off the tumor's blood supply.[14][15] Derivatives of 6-methyl-oxindole-3-acetic acid are designed to fit into the ATP-binding pocket of VEGFR-2, preventing its activation.

  • CDKs (Cyclin-Dependent Kinases): CDKs are enzymes that control the progression of the cell cycle.[16] Uncontrolled CDK activity leads to unchecked cell division, a hallmark of cancer. Several oxindole-based compounds have been identified as potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis (programmed cell death).[16][17][18][19] The 6-methyl-oxindole-3-acetic acid scaffold can be optimized to enhance interactions with the active site of CDKs.[20]

G cluster_0 Kinase Inhibition Pathway Compound 6-Methyl-Oxindole Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CDK2 CDK2 Compound->CDK2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellCycle Cell Cycle Progression CDK2->CellCycle Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth CellCycle->TumorGrowth

Caption: Mechanism of anticancer action via kinase inhibition.

Quantitative Data: Cytotoxicity of Oxindole Derivatives

While specific data for 6-methyl-oxindole-3-acetic acid is emerging, studies on structurally related spiro-oxindole derivatives demonstrate potent activity against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6MCF-7 (Breast)3.55 ± 0.49[21]
Compound 6MDA-MB-231 (Breast)4.40 ± 0.468[21]
Derivative 6fMDA-PATC53 (Pancreatic)1.73[14]
Derivative 9fMDA-PATC53 (Pancreatic)2.85[14]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity: COX-2 Inhibition

Inflammation is a key process in many chronic diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[22] The acetic acid moiety in the target compounds is structurally similar to the functional group in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Indole-3-acetic acid (IAA) itself has been shown to alleviate inflammatory responses by reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23] It is hypothesized that 6-methyl-oxindole-3-acetic acid derivatives can act as selective COX-2 inhibitors. By fitting into the active site of the COX-2 enzyme, they can block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.[22] This mechanism is independent of the aryl hydrocarbon receptor (AhR) but may involve the induction of the protective enzyme Heme Oxygenase-1 (HO-1).[8][9]

Experimental Protocols & Methodologies

To validate the biological activities of novel 6-methyl-oxindole-3-acetic acid derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing cytotoxicity and COX-2 inhibition.

Protocol: MTT Assay for Cellular Viability

The MTT assay is a colorimetric method used to assess cell viability.[24] It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.[25]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[26]

  • Compound Treatment: Prepare serial dilutions of the 6-methyl-oxindole-3-acetic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[27]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.[26][28]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[27]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[26] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Caption: Standard workflow for the MTT cell viability assay.

Protocol: COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. It can be performed using either a fluorometric or a mass spectrometry-based method.[29][30]

Principle (Fluorometric): The assay detects Prostaglandin G2, an intermediate product generated by COX-2 activity.[29] The reaction of this intermediate with a probe generates a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-2 enzyme, and prepare the COX probe and arachidonic acid (substrate) solutions according to the kit manufacturer's instructions.[29][31][32]

  • Assay Plate Setup: In a 96-well white opaque plate, set up wells for enzyme control (no inhibitor), inhibitor control (e.g., Celecoxib), and various concentrations of the test compounds.[29]

  • Enzyme and Inhibitor Incubation: Add the diluted COX-2 enzyme to all wells except the background control. Add the test compounds or control inhibitors to the appropriate wells. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[30][32]

  • Reaction Initiation: Prepare a reaction mix containing the COX probe and cofactor. Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.[29]

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at an excitation/emission wavelength of approximately 535/587 nm.[29]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.[30]

Conclusion and Future Directions

6-Methyl-oxindole-3-acetic acid derivatives represent a highly promising class of compounds with significant potential for development as anticancer and anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of key protein kinases like VEGFR-2 and CDKs, and enzymes like COX-2, provides a solid rationale for their therapeutic application. The synthetic accessibility of the scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a broader library of these derivatives, exploring various substitutions on the phenyl ring and modifications of the acetic acid side chain. In vivo studies in relevant animal models will be crucial to validate the efficacy and safety of lead compounds identified through in vitro screening. The insights provided in this guide serve as a foundational resource for advancing the discovery and development of this exciting class of therapeutic agents.

References

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  • Rowland, S. E., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 68(2), 256-262. [Link]

  • Ali, A. M., et al. (2024). New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry, 146, 107234. [Link]

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  • Huang, Z., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. [Link]

  • Giraud, F., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 583-600. [Link]

  • El-Gohary, N. S., et al. (2024). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Molecular Diversity, 28(2), 563-580. [Link]

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  • PubMed. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]

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An In-depth Technical Guide to (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS Number: 959241-55-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, identified by the CAS number 959241-55-5, is a heterocyclic organic compound belonging to the class of oxindoles.[1] The core structure features an indole ring system with a methyl substituent on the benzene ring and an acetic acid group attached to the third position of the dihydroindole moiety.[2] This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in a wide array of biologically active molecules.[3] While this specific compound is not as extensively studied as some other indole derivatives, it serves as a valuable building block in organic synthesis and has been utilized in specific research applications.[4] This guide provides a comprehensive overview of its known physicochemical properties, insights into its synthesis, and a summary of its documented applications.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are readily available from chemical suppliers and databases, experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in the public domain.[2][5]

PropertyValueSource
CAS Number 959241-55-5[2]
Molecular Formula C₁₁H₁₁NO₃[2]
Molecular Weight 205.21 g/mol [2]
IUPAC Name This compound
Physical Form Solid[2]
SMILES String O=C1NC2=CC(C)=CC=C2C1CC(O)=O[2]
InChI Key KKDSTULRLHTHJN-UHFFFAOYSA-N[2]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of atoms within the molecule.

Caption: 2D structure of this compound.

Synthesis of Indole-3-Acetic Acid Derivatives

A representative workflow for the synthesis of a 2-methylindole-3-acetic acid derivative is presented below.

G cluster_0 Synthesis Workflow Start Substituted Phenylhydrazine + Levulinic Acid Step1 Condensation to form Phenylhydrazone Start->Step1 Neutralization Step2 Cyclization (Acid Catalyst, Heat) Step1->Step2 Fischer Indole Synthesis Step3 Esterification (Optional, for purification) Step2->Step3 Reaction with Alcohol/Acid Step4 Saponification Step3->Step4 Base Hydrolysis End 2-Methylindole-3-acetic Acid Derivative Step4->End Acidification

Caption: Representative workflow for the synthesis of 2-methylindole-3-acetic acid derivatives.

Representative Experimental Protocol

The following is a generalized protocol based on the synthesis of similar indole-3-acetic acid derivatives and should be adapted and optimized for the specific synthesis of the title compound.

  • Phenylhydrazone Formation:

    • Neutralize the substituted phenylhydrazine (in this case, 4-methylphenylhydrazine) with levulinic acid.

    • The resulting salt is then typically dissolved in a suitable solvent, such as ethanol.

  • Cyclization:

    • Add an acid catalyst, for example, syrupy phosphoric acid or sulfuric acid in ethanol.

    • Heat the reaction mixture near its boiling point for a sufficient period (e.g., several hours) to effect cyclization.

  • Work-up and Purification:

    • After cooling, the reaction mixture is worked up, which may involve dilution with water and extraction with an organic solvent.

    • The crude product can be purified by recrystallization or chromatography. For improved purification, the acid can be converted to its ester, purified by distillation, and then saponified back to the acid.

Applications in Research

The available literature on the specific applications of this compound is limited. However, it has been documented as a commercially available compound used in a study investigating the degradation of bilirubin.

In a 2022 study published in the International Journal of Molecular Sciences, this compound, referred to by its catalog number CBR00504, was purchased from a chemical supplier for use in the research.[4] The study focused on the degradation of bilirubin by hydrogen peroxide and its formation in activated neutrophils and an inflammatory mouse model.[4] While the precise role of this compound in this study is not detailed in the available abstract, its inclusion suggests its use as a reference standard, an internal standard, or a related compound for comparative analysis in the experimental setup.

Safety and Handling

Based on available safety data sheets, this compound is classified as an acute oral toxicant (Category 4) and an eye irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid ingestion and inhalation. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized chemical with potential as a building block in organic synthesis. While comprehensive data on its physicochemical properties and biological activity are not widely available, its structural similarity to other biologically active indole derivatives suggests potential for further investigation. Its documented use in specialized research applications underscores its availability to the scientific community for various experimental needs. As with any research chemical, it should be handled with appropriate safety precautions in a laboratory setting.

References

  • A New Product of Bilirubin Degradation by H2O2 and Its Formation in Activated Neutrophils and in an Inflammatory Mouse Model. International Journal of Molecular Sciences. [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry. [Link]

  • methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. Chemical Synthesis Database. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules. [Link]

  • Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Human Metabolome Database. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyzed C-H Activation. Catalysts. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]

  • Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E. [Link]

  • Oxindole-3-acetic acid. PubChem. [Link]

  • (5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]

  • Process of producing indole-3-acetic acids.
  • [Synthesis of indolyl-3-acetic acid (1-phenyl-2-3-dimethyl-5-oxo-4-pyrazolyl) amide of 3-indolylacetic acid and N-methyl-(1-phenyl-2,3-3-indolylacetic acid]. Acta Poloniae Pharmaceutica. [Link]

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Spectral analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

Introduction

This compound is a molecule of interest within medicinal chemistry and drug development, belonging to the oxindole class of compounds. Oxindoles are a significant heterocyclic scaffold known for a wide range of biological activities.[1] Precise structural elucidation and purity confirmation are paramount for any research or development involving such compounds. This guide provides a comprehensive, multi-technique approach to the spectral analysis of this specific molecule, designed for researchers and scientists.

This document moves beyond a simple recitation of data, explaining the causal reasoning behind spectral predictions and experimental design. By integrating principles from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we present a holistic methodology for the unambiguous characterization of this compound.

Molecular Structure and Foundation

Before delving into spectral analysis, understanding the molecule's fundamental properties is essential.

  • Chemical Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol

  • CAS Number: 959241-55-5

The structure combines a substituted oxindole core, which is a bicyclic system containing a benzene ring fused to a five-membered lactam (a cyclic amide), with a carboxylic acid moiety attached at the 3-position. This combination of functional groups gives rise to a unique and predictable spectral fingerprint.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (400 MHz, 16 scans) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process calibrate Calibrate to Solvent (2.50 ppm) process->calibrate analyze Analyze δ, Integration, and Multiplicity calibrate->analyze

Figure 2: Workflow for ¹H NMR Spectroscopy.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: A standard proton-decoupled ¹³C NMR experiment provides a single peak for each unique carbon atom, which is invaluable for confirming the carbon skeleton. The chemical shifts are highly diagnostic of the carbon's electronic environment. For instance, sp²-hybridized carbons (carbonyls, aromatics) appear significantly downfield from sp³-hybridized carbons. [2][3] Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

Predicted δ (ppm)AssignmentRationale
~178Lactam C =O (C2)The carbonyl carbon of a five-membered lactam (γ-lactam) is expected in this region. [2]
~173Carboxylic Acid C =OThe carbonyl carbon of the carboxylic acid is also highly deshielded. [4]
~140Aromatic C (C7a)Quaternary aromatic carbon adjacent to the nitrogen.
~135Aromatic C (C6)Aromatic carbon bearing the methyl group.
~130Aromatic C (C3a)Quaternary aromatic carbon at the ring junction.
~128Aromatic CH (C4)Aromatic methine carbon.
~125Aromatic CH (C5)Aromatic methine carbon.
~109Aromatic CH (C7)Aromatic methine carbon adjacent to nitrogen, typically shifted upfield.
~45Methine C H (C3)The sp³ methine carbon at the chiral center.
~35Methylene C H₂The sp³ methylene carbon of the acetic acid side chain.
~21Methyl C H₃The sp³ methyl carbon attached to the aromatic ring.

Experimental Protocol: ¹³C NMR

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Run a standard proton-decoupled ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good spectrum, especially for quaternary carbons.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for confirming molecular formula. ESI is chosen because it is gentle and typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), minimizing fragmentation and providing an accurate mass measurement that can be used to calculate the elemental composition.

Predicted Mass Spectrum (ESI-HRMS)

Ion TypePredicted m/zFormulaRationale
[M+H]⁺206.0761C₁₁H₁₂NO₃⁺Protonation is likely to occur on the nitrogen or a carbonyl oxygen in positive ion mode.
[M-H]⁻204.0612C₁₁H₁₀NO₃⁻Deprotonation of the highly acidic carboxylic acid proton is the most favorable process in negative ion mode.
[M+Na]⁺228.0580C₁₁H₁₁NNaO₃⁺Adduct formation with sodium is common in ESI-MS.

Fragmentation Analysis (MS/MS):

By selecting the parent ion and subjecting it to collision-induced dissociation (CID), key structural fragments can be observed:

  • Loss of H₂O (18.01 Da): From the carboxylic acid group.

  • Loss of CO₂ (43.99 Da): Decarboxylation of the acid.

  • Cleavage of the side chain: A major fragment corresponding to the oxindole core could be observed. The characteristic fragmentation of oxindoles often provides rich structural information. [5] Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before mass analysis.

  • Ionization: Use an ESI source in both positive and negative ion modes to capture all relevant ions.

  • Mass Analysis: Acquire full scan data on a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Analysis: Extract the accurate masses of the observed ions and use software to calculate the elemental composition, comparing it to the theoretical values.

G sample Prepare Dilute Solution (~1 mg/mL in MeOH) inject Inject into LC System (C18 Column) sample->inject ionize Ionize with ESI Source (Positive & Negative Modes) inject->ionize analyze Analyze with HRMS (e.g., TOF or Orbitrap) ionize->analyze process Extract Accurate Mass & Determine Formula analyze->process

Figure 3: Workflow for LC-HRMS Analysis.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy excels at identifying functional groups. The molecule has several IR-active groups whose vibrations provide a clear diagnostic fingerprint. The carboxylic acid O-H stretch is particularly noteworthy; its extreme broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide distribution of bond strengths and, consequently, a wide range of absorption frequencies. [6][7] Predicted IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300–2500Broad, StrongO-H stretch (Carboxylic Acid)Characteristic very broad absorption due to hydrogen-bonded dimers. [4][6]
~3200MediumN-H stretch (Lactam)Amide N-H stretches appear in this region, often as a sharp peak superimposed on the broad O-H band.
~1720Strong, SharpC=O stretch (Carboxylic Acid)The carbonyl of a dimerized carboxylic acid is found here. [7]
~1680Strong, SharpC=O stretch (Lactam)The carbonyl of a five-membered lactam ring absorbs at a lower frequency than a typical ketone. [8]
~1610, ~1480MediumC=C stretch (Aromatic)Peaks characteristic of the aromatic ring.
~1300MediumC-O stretch (Carboxylic Acid)Coupled with O-H bending.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected beforehand and automatically subtracted from the sample spectrum.

  • Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The oxindole ring system is the primary chromophore responsible for UV absorption. The position of the methyl group and the acetic acid side chain will have minor solvatochromic and bathochromic/hypsochromic effects on the absorption maxima (λ_max) compared to the parent oxindole chromophore.

Predicted UV-Vis Spectrum (in Methanol)

Predicted λ_max (nm)TransitionRationale
~250π → πStrong absorption characteristic of the substituted benzene ring within the oxindole system.
~280-290π → πA weaker absorption band, also arising from the conjugated system. Indole and its derivatives typically show absorptions in this region. [9][10]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).

  • Scan: Scan across a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the elemental composition with high precision and provides insight into fragmentation patterns. Infrared spectroscopy validates the presence of key functional groups, particularly the carboxylic acid and lactam moieties. Finally, UV-Visible spectroscopy characterizes the electronic properties of the conjugated oxindole system. Together, these methods provide an interlocking, self-validating system of data that allows for the unambiguous confirmation of the molecule's identity and purity, a critical step for any professional in chemical research and drug development.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]

  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. Available at: [Link]

  • UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. (2016). ResearchGate. Available at: [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (NIH). Available at: [Link]

  • 13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2020). Chemistry LibreTexts. Available at: [Link]

  • UV-visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation. (2015). ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Mass spectrometry of simple indoles. (1966). The Journal of Organic Chemistry. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic acids. University of Calgary. Available at: [Link]

  • Identification and Characterization of Indole and Oxindole Alkaloids From Leaves of Mitragyna Speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry. (2015). PubMed. Available at: [Link]

  • UV–Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Supporting Information for a related synthesis. Royal Society of Chemistry. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1971). The Journal of Organic Chemistry. Available at: [Link]

  • Carbonyl compounds - IR spectroscopy. University of Warsaw. Available at: [Link]

  • Oxindole | C8H7NO. PubChem. Available at: [Link]

  • Oxindole and its derivatives: A review on recent progress in biological activities. (2022). Europe PMC. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Available at: [Link]

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Unlocking New Therapeutic Avenues: A Technical Guide to Methyl-Substituted Oxindoles as Targeted Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxindole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. The strategic addition of methyl substituents to this core structure has profound effects on the molecule's steric and electronic properties, leading to enhanced target specificity and improved pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the therapeutic targets of methyl-substituted oxindoles, with a primary focus on their applications in oncology and neurodegenerative diseases. We will delve into the molecular mechanisms of action, structure-activity relationships, and key experimental workflows for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile class of compounds.

Introduction: The Significance of the Methyl-Substituted Oxindole Scaffold

The oxindole core, a bicyclic structure consisting of a fused benzene and pyrrolidone ring, is a common feature in numerous natural products and synthetic compounds with diverse biological activities. Methyl substitution on this scaffold can dramatically influence a compound's therapeutic properties. Depending on its position, a methyl group can:

  • Enhance Binding Affinity: By occupying hydrophobic pockets within a target protein's active site.

  • Improve Metabolic Stability: By blocking sites susceptible to metabolic degradation, thereby increasing the compound's half-life.

  • Modulate Target Selectivity: By introducing steric hindrance that favors binding to one target over another.

This guide will explore how these principles are applied in the design and function of methyl-substituted oxindoles targeting key pathological pathways.

Therapeutic Targets in Oncology

Methyl-substituted oxindoles have made a significant impact in oncology, primarily through the inhibition of protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.

Multi-Targeted Kinase Inhibition: The Case of Sunitinib

Sunitinib is a prime example of a methyl-substituted oxindole that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][3]

Mechanism of Action: Sunitinib's efficacy stems from its ability to simultaneously inhibit multiple RTKs involved in both tumor cell proliferation and angiogenesis.[1] Key targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade responsible for angiogenesis, thereby cutting off the tumor's blood supply.[1][4]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFRs, sunitinib disrupts tumor cell proliferation and angiogenesis.[1][4]

  • c-KIT: This receptor tyrosine kinase is a key driver in the majority of GISTs. Sunitinib's inhibition of c-KIT is central to its therapeutic effect in this cancer type.[1][4]

  • Other Kinases: Sunitinib also shows activity against other kinases such as FLT3 and RET.[2][5]

The simultaneous inhibition of these pathways leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, resulting in tumor shrinkage.[1]

Signaling Pathway: Sunitinib's Multi-Targeted Inhibition

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation Promotes cKIT c-KIT Survival Survival cKIT->Survival Promotes Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits

Caption: Sunitinib inhibits multiple receptor tyrosine kinases at the cell surface.

p53-MDM2 Interaction Inhibition: The Rise of Spirooxindoles

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[6][7] In many cancers where p53 is not mutated, its function is suppressed by the murine double minute 2 (MDM2) protein.[6][7] Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and induce cancer cell death. Methyl-substituted spirooxindoles have emerged as potent inhibitors of this protein-protein interaction.[6][7]

Mechanism of Action: Spirooxindoles are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2.[6] By occupying this pocket, the spirooxindole molecule prevents MDM2 from binding to and degrading p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest and apoptosis.

Data Presentation: Inhibitory Activity of Spirooxindoles against MDM2

Compound ClassKey Structural FeaturesMDM2 Binding Affinity (Ki/IC50)Reference
MI-Series SpirooxindolesVaried substitutions on the spirocyclic core and indole nitrogenNanomolar to low micromolar range[8]
HDAC/MDM2 Dual InhibitorsSpirooxindole core with an HDAC pharmacophoreDual inhibitory activity in the nanomolar range[9]

Therapeutic Targets in Neurodegenerative Diseases

Methyl-substituted oxindoles also hold promise for the treatment of neurodegenerative disorders like Parkinson's disease.

Dopamine Receptor Agonism: The Role of Ropinirole

Ropinirole is a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[10][11]

Mechanism of Action: Ropinirole has a high affinity for D2-like dopamine receptors (D2, D3, and D4).[12] Its primary therapeutic effect in Parkinson's disease is attributed to its agonist activity at D2 receptors in the striatum, which helps to alleviate motor symptoms.[12] It also exhibits high affinity for D3 receptors, which are concentrated in the limbic areas of the brain.[12] By acting on these G-protein-coupled inhibitory neurons, ropinirole inhibits adenylyl cyclase and calcium channels while activating potassium channels.[10]

Experimental Protocols for Target Validation and Compound Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the therapeutic potential of methyl-substituted oxindoles.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is proportional to the kinase activity.

Protocol:

  • Compound Preparation: Prepare a stock solution of the methyl-substituted oxindole in DMSO. Create a serial dilution of the compound.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted compound or a DMSO control.

    • Add the kinase of interest.

    • Incubate to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).[13]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.[13]

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[13]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Compound Start->Compound_Prep Add_Compound Add Compound/DMSO to 96-well Plate Compound_Prep->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Incubate_1 Incubate (Inhibitor Binding) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mixture Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Sources

Whitepaper: A Technical Guide to the In-Silico Prediction of Bioactivity for Indol-3-yl Acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Indole Scaffold

Indole-3-acetic acid (IAA), a principal plant hormone of the auxin class, is a deceptively simple molecule with a profound influence on biological systems.[1] Its bicyclic structure, featuring a benzene ring fused to a nitrogen-containing pyrrole ring, serves as a privileged scaffold in medicinal chemistry.[2] Compounds containing the indole nucleus are integral to numerous biological processes and are precursors to vital biomolecules like the neurotransmitter serotonin.[2] The therapeutic landscape is rich with indole derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]

The development of novel analogs of indol-3-yl acetic acid represents a promising frontier in drug discovery. However, the traditional path of synthesis and experimental screening is notoriously time-consuming and resource-intensive.[5] This guide details a robust, in-silico (computer-aided) workflow designed to accelerate this process. By leveraging computational chemistry and machine learning, researchers can rationally design, screen, and prioritize IAA analogs with a higher probability of therapeutic success, significantly reducing the cost and time to discovery.[5][6]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing both the strategic framework and detailed protocols for predicting the bioactivity of novel IAA analogs. We will explore the foundational techniques of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction as a cohesive, multi-faceted strategy for modern drug design.

Chapter 1: The In-Silico First Approach: Ligand and Target Preparation

The fidelity of any in-silico prediction is fundamentally dependent on the quality of the input data. This initial phase involves the meticulous preparation of both the small molecules (ligands) and their biological targets (typically proteins or enzymes).

Ligand Preparation: From 2D Structure to 3D Reality

The journey begins with the two-dimensional representation of the indol-3-yl acetic acid analogs.

Protocol 1: Ligand Preparation Workflow

  • Structure Acquisition: Obtain the 2D structures of the IAA analog library. This can be done through chemical drawing software (e.g., Marvin Sketch, ChemDraw) or by retrieving SMILES (Simplified Molecular-Input Line-Entry System) strings from chemical databases like PubChem.[7]

  • Conversion to 3D: Convert the 2D representations into three-dimensional structures. This is a standard feature in most molecular modeling software.

  • Energy Minimization: This is a critical step to obtain a stable, low-energy conformation of the molecule. Molecular mechanics force fields (e.g., MMFF94, UFF) are applied to adjust bond lengths, angles, and dihedrals to relieve steric strain and find a local energy minimum.

    • Causality: A molecule's 3D conformation dictates how it fits into a protein's binding site. Using an unoptimized, high-energy structure can lead to inaccurate docking scores and a false prediction of binding affinity.

  • Charge and Protonation State Assignment: Assign partial atomic charges and determine the correct protonation state at a physiological pH (typically 7.4). Tools like Open Babel or modules within Schrödinger and MOE suites can automate this process.

  • File Format for Docking: Save the prepared ligands in a format suitable for the chosen docking software, such as .pdbqt for AutoDock Vina or .mae for Glide.

Target Identification and Preparation

Identifying a relevant biological target is paramount. For IAA analogs, potential targets could include enzymes involved in cancer cell proliferation, bacterial cell wall synthesis, or inflammatory pathways.[8][9][10] Recent studies have explored the interaction of IAA with enzymes like horseradish peroxidase for anticancer applications or its role in inhibiting TORC1, a central regulator of cell growth.[11][12]

Protocol 2: Protein Target Preparation

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably one that is co-crystallized with a known ligand.

  • Protein "Cleaning": The raw PDB file often contains non-essential components that must be removed.

    • Delete all water molecules.

    • Remove any co-factors, ions, or existing ligands not relevant to the binding site of interest.

    • Trustworthiness: This step ensures that the simulation focuses only on the protein-ligand interaction, preventing interference from non-essential molecules which can create artificial interactions.

  • Protonation and Optimization: Add polar hydrogens to the protein structure and optimize the hydrogen-bonding network. This step is crucial for accurately modeling electrostatic and hydrogen bond interactions.

  • Binding Site Definition: Identify the active site or binding pocket. If the downloaded structure includes a co-crystallized ligand, the binding site is clearly defined. Otherwise, prediction tools or literature evidence must be used to locate the pocket.

  • Receptor Grid Generation: For many docking programs, a "grid box" must be generated. This box defines the three-dimensional space where the software will attempt to place (dock) the ligand. The grid pre-calculates the energetic properties of the binding site, speeding up the docking process.

Chapter 2: Predicting Bioactivity with QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based drug design approach that correlates the physicochemical properties of molecules with their biological activities.[5][13] A robust QSAR model can predict the activity of unsynthesized compounds, making it an invaluable tool for virtual screening.[2]

The core principle is to develop a mathematical equation that links molecular "descriptors" (numerical representations of chemical structure) to a known biological activity (e.g., IC₅₀, LD₅₀).[2]

QSAR Workflow

QSAR_Workflow A 1. Data Set Curation (IAA Analogs with Known Activity) B 2. Molecular Descriptor Calculation (Topological, Electronic, Physicochemical) A->B C 3. Data Splitting (Training and Test Sets) B->C D 4. Model Generation (e.g., MLR, Random Forest) C->D E 5. Rigorous Model Validation (Internal & External Validation) D->E F 6. Bioactivity Prediction (For Novel Analogs) E->F

QSAR modeling workflow from data collection to prediction.

Protocol 3: Step-by-Step 2D-QSAR Model Development

  • Data Set Collection: Gather a dataset of at least 20-25 indole derivatives with experimentally determined biological activity against a specific target.[5] The activity data (e.g., IC₅₀) should be converted to a logarithmic scale (pIC₅₀) to linearize the data distribution.

  • Structure Optimization & Descriptor Calculation: Prepare and optimize the 3D structures of all compounds in the dataset as described in Protocol 1. Using specialized software (e.g., QSARINS, PaDEL-Descriptor), calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties).

  • Data Splitting: Divide the dataset into a training set (~70-80%) and a test set (~20-30%).

    • Expertise: The training set is used to build the mathematical model. The test set is held back and used later to assess the model's predictive power on compounds it has never "seen" before. This is the cornerstone of a self-validating system.

  • Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm, to generate an equation that best correlates the descriptors of the training set compounds with their pIC₅₀ values.

  • Model Validation: This is the most critical phase to ensure the model is not random and has true predictive power.

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set.

    • External Validation: Use the generated model to predict the pIC₅₀ values of the test set compounds. The predictive ability is measured by the coefficient of determination (R²_pred). A robust model should have a q² > 0.5 and an R²_pred > 0.6.

  • Prediction for New Analogs: Once validated, the QSAR model can be used to predict the biological activity of new, unsynthesized IAA analogs.

Chapter 3: Unveiling Interactions with Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein receptor).[13][] It simulates the "lock and key" mechanism, providing invaluable insights into how an IAA analog might interact with its target at an atomic level.[5]

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase A 1. Target Protein Preparation (PDB Download, Cleaning) C 3. Binding Site Definition (Grid Box Generation) A->C B 2. Ligand Library Preparation (IAA Analogs, 3D Conformation) B->C D 4. Docking Simulation (AutoDock Vina, Glide, etc.) C->D E 5. Results Analysis (Scoring, Pose Visualization, Interaction Analysis) D->E

The molecular docking workflow from preparation to analysis.

Protocol 4: Step-by-Step Molecular Docking using AutoDock Vina

  • Prepare Receptor and Ligands: Follow Protocols 1 and 2 to prepare the target protein and the library of IAA analogs. Save them as .pdbqt files.

  • Generate Grid Parameter File: Define the center and dimensions (in Ångströms) of the grid box that encompasses the entire binding site of the target protein. This is specified in a configuration text file.

    • Expertise: The size of the grid box is a critical parameter. If it's too small, it may cut off valid binding poses. If it's too large, it increases computation time and can reduce accuracy. It should be just large enough to allow the ligand to rotate and translate freely within the active site.

  • Run Docking Simulation: Execute the docking calculation using a command-line interface. AutoDock Vina will systematically sample different conformations (poses) of the ligand within the defined grid box and calculate a binding affinity score for the best poses.

  • Analyze Results:

    • Binding Affinity (Docking Score): The primary output is a score in kcal/mol. More negative values indicate a stronger predicted binding affinity.

    • Pose Visualization: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the top-ranked binding pose. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the IAA analog and the amino acid residues of the protein. This visual inspection validates the score and provides a mechanistic hypothesis for the inhibitor's action.[9]

Chapter 4: Early Safety Assessment with ADMET Prediction

A compound with excellent bioactivity is useless if it is toxic or cannot reach its target in the body. Many promising drug candidates fail in clinical trials due to poor pharmacokinetic properties.[6] In-silico ADMET prediction models use machine learning to forecast these properties early in the discovery process, saving immense time and resources.[6][15]

Key ADMET Properties:

  • Absorption: How the drug enters the bloodstream. Properties like water solubility and intestinal absorption are key.

  • Distribution: How the drug spreads through the body. Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

  • Metabolism: How the body breaks down the drug. Predicting inhibition of Cytochrome P450 (CYP) enzymes is critical to avoid drug-drug interactions.[16]

  • Excretion: How the drug is eliminated from the body.

  • Toxicity: Potential harmful effects, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Protocol 5: ADMET Profiling

  • Select a Tool: Utilize web-based platforms like SwissADME or pkCSM, or integrated software suites.[17] These tools house pre-built, validated machine learning models trained on large datasets of known drugs.[18]

  • Input Molecules: Input the SMILES strings of the most promising IAA analogs (identified from QSAR and docking).

  • Run Prediction: The platform will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analyze the Profile: Evaluate the drug-likeness of the compounds. Look for potential liabilities. For example, a compound predicted to be a potent hERG inhibitor may be flagged for potential cardiotoxicity and deprioritized, even if its activity and docking scores are excellent.

Chapter 5: Data Synthesis and Candidate Selection

The true power of this in-silico workflow lies in integrating the data from all three methodologies to make an informed decision. No single method is sufficient on its own.

  • QSAR provides a rapid, high-throughput screen of a large virtual library.

  • Molecular Docking provides a structural and mechanistic rationale for the high-scoring compounds from QSAR.

  • ADMET acts as a final filter, weeding out compounds with predicted pharmacokinetic or toxicity issues.

Data Summary Table: Hypothetical Case Study for IAA Analogs Targeting an Enzyme

Analog IDStructure (SMILES)Predicted pIC₅₀ (QSAR)Docking Score (kcal/mol)Key ADMET FlagsDecision
IAA-001C1=CC=C2C(=C1)C(=CN2)CC(=O)O5.8-7.2NonePrioritize for Synthesis
IAA-002ClC1=CC=C2C(=C1)C(=CN2)CC(=O)O6.5-8.5High BBB PenetrationPrioritize for Synthesis
IAA-003BrC1=C(C=C2C(=C1)C(=CN2)CC(=O)O)Br7.2-9.1CYP2D6 Inhibitor, Mutagenicity RiskDeprioritize
IAA-004FC1=CC=C2C(=C1)C(=CN2)CC(=O)O6.1-6.5Poor AbsorptionDeprioritize
IAA-005CC1=CC=C2C(=C1)C(=CN2)CC(=O)O6.8-8.8NonePrioritize for Synthesis

This integrated analysis allows researchers to focus their synthetic chemistry efforts exclusively on a small number of candidates that have a high probability of success in subsequent in-vitro and in-vivo testing.

Conclusion and Future Outlook

The in-silico prediction of bioactivity is an indispensable component of modern drug discovery.[19] For scaffolds like indol-3-yl acetic acid, these computational methods provide a clear, rational, and cost-effective path to identifying novel analogs with high therapeutic potential. By combining the predictive power of QSAR, the mechanistic insight of molecular docking, and the critical safety assessment of ADMET profiling, research teams can navigate the complexities of drug design with greater confidence and efficiency. As artificial intelligence and machine learning models become even more sophisticated, the accuracy and scope of these in-silico techniques will continue to expand, further accelerating the development of next-generation therapeutics.[]

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Methodological & Application

Application Notes and Protocols for the Dissolution of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a member of the oxindole class of heterocyclic organic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules. The efficacy of this compound in any experimental setting is fundamentally reliant on its proper dissolution to achieve a homogenous solution, ensuring accurate and reproducible results. This document provides a comprehensive guide to the dissolution of this compound, detailing its physicochemical properties and offering robust protocols for its solubilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount to developing an effective dissolution protocol. Key parameters for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Appearance Solid[1]
pKa (Predicted) ~4.5 - 5.5Due to the carboxylic acid moiety, the pKa is predicted to be in the acidic range, similar to other indole-3-acetic acid derivatives. An accurate prediction requires specialized software, but this estimate provides a working range for pH-dependent dissolution strategies.
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. Solubility in aqueous solutions is pH-dependent.Based on the general properties of oxindole acetic acid derivatives and related compounds like indole-3-acetic acid. [2]

Dissolution Workflow

The recommended workflow for dissolving this compound is depicted in the flowchart below. This decision tree will guide the researcher to the most appropriate dissolution method based on the experimental requirements.

DissolutionWorkflow A Start: Weigh this compound B Select Solvent System A->B C Organic Solvent Protocol (DMSO, Ethanol) B->C For in vitro assays tolerant to organic solvents D Aqueous Buffer Protocol (pH-Dependent) B->D For in vivo studies or sensitive cell-based assays E Stock Solution in Organic Solvent C->E G Direct Dissolution in Alkaline Buffer (e.g., pH > 7.5) D->G F Dilute in Aqueous Buffer E->F I Sterile Filtration (if required) F->I H Adjust to Final pH G->H H->I J Final Solution Ready for Use I->J

Caption: A decision workflow for selecting the appropriate dissolution protocol.

Protocols

Protocol 1: Dissolution in Organic Solvents

This protocol is suitable for the preparation of stock solutions for in vitro assays where the final concentration of the organic solvent is tolerated by the experimental system. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds.[3]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) can be employed to aid dissolution if necessary. Visually inspect the solution to ensure that all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as indole derivatives can be light-sensitive.

Expert Insight: When preparing for cell-based assays, it is crucial to ensure the final concentration of DMSO or ethanol in the culture medium is non-toxic to the cells (typically <0.5% v/v for DMSO).

Protocol 2: pH-Dependent Dissolution in Aqueous Buffers

This protocol is recommended for applications requiring an aqueous solution, such as in vivo studies or sensitive cell-based assays where organic solvents are not permissible. This method leverages the acidic nature of the carboxylic acid group, which can be deprotonated at alkaline pH to form a more soluble salt.

Materials:

  • This compound

  • 1N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS) or other desired buffer

  • pH meter

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile conical tube.

  • Initial Solubilization: Add a small volume of 1N NaOH dropwise while gently swirling the tube until the compound dissolves completely. Use the minimum amount of NaOH necessary for dissolution. This step deprotonates the carboxylic acid, forming the more soluble sodium salt. The principle of using a base to dissolve acidic compounds is a well-established technique.[2]

  • Buffering and Neutralization: Add the desired aqueous buffer (e.g., PBS) to the solution to reach the final desired volume.

  • pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. Adjust the pH to the desired physiological range (e.g., 7.2-7.4) by adding a suitable buffer, such as a sodium phosphate buffer.[2] This step is critical to ensure the final solution is compatible with the biological system.

  • Sterilization: If required for the application, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Use the freshly prepared solution immediately or store at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, although stability should be verified.

Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues encountered during the dissolution of this compound.

Troubleshooting A Problem: Compound does not dissolve B Increase vortexing time and/or sonicate A->B C Gentle warming (e.g., 37°C water bath) B->C D For Aqueous Protocol: Add minimal additional 1N NaOH C->D E For Organic Protocol: Try a different organic solvent (e.g., DMF) C->E F Check compound purity D->F E->F G Problem: Precipitation upon dilution in aqueous buffer H Ensure final pH of the solution is well above the compound's pKa G->H I Decrease the final concentration H->I J Increase the percentage of co-solvent (if tolerated) I->J

Caption: A troubleshooting guide for common dissolution problems.

Safety Precautions

This compound is classified as an irritant.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • ResearchGate. How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?[Link]

  • Wikipedia. Dimethyl sulfoxide.[Link]

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a reliable and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This compound is a member of the oxindole class of molecules, which are prevalent in many biologically active compounds. The presented isocratic reverse-phase HPLC method utilizing a C18 column and UV detection is designed for researchers, scientists, and drug development professionals requiring a robust analytical technique for purity assessment and quantification.

Introduction

This compound, with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , belongs to the family of indole derivatives.[1] The indole nucleus is a critical pharmacophore found in numerous pharmaceuticals.[2] Accurate and reliable analytical methods are therefore essential for the quality control and characterization of such compounds during research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[3] Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like indole derivatives.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of this compound, offering a starting point for method development and routine analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector is suitable.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: Formic acid (reagent grade, ~99%) is necessary for mobile phase preparation.

  • Reference Standard: A well-characterized standard of this compound is essential for system suitability and quantification.

  • Sample Vials: Amber glass vials are recommended to protect the analyte from potential photodegradation.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 10 minutes

Justification of Parameters:

  • Reverse-Phase C18 Column: C18 columns are widely used for their hydrophobic stationary phase, which provides excellent retention for moderately polar organic molecules like the target analyte.[7]

  • Mobile Phase Composition: The combination of acetonitrile and water allows for the effective elution of the analyte. The addition of 0.1% formic acid serves to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[4][6]

  • UV Detection at 280 nm: Indole derivatives typically exhibit strong UV absorbance around 280 nm due to the aromatic indole ring system, providing good sensitivity for detection.[5][7]

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 600 mL of HPLC grade water into a 1 L graduated cylinder.

  • Carefully add 1 mL of formic acid to the water.

  • Add 400 mL of HPLC grade acetonitrile.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 100 mL volumetric flask using the mobile phase as the diluent.

  • Ensure the standard is fully dissolved by sonicating for a few minutes if necessary.

Sample Preparation:

  • Prepare samples by dissolving the material in the mobile phase to achieve a concentration within the linear range of the method (e.g., 100 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]

HPLC Analysis Workflow

The general workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation SampleInjection Sample Injection Sample->SampleInjection SystemSuitability->SampleInjection If Passes DataAcquisition Data Acquisition SampleInjection->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Report Report Generation Integration->Report

Caption: A flowchart illustrating the HPLC analysis process.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is achieved by injecting the standard solution multiple times (typically 5 or 6 replicate injections). The following parameters should be evaluated:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Data Analysis and Interpretation

The concentration of this compound in the sample can be determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard with a known concentration.

Calculation:

Concentration of Analyte = (AreaSample / AreaStandard) * ConcentrationStandard

Troubleshooting

Encountering issues during HPLC analysis is common. The following diagram outlines a logical approach to troubleshooting common problems:

Troubleshooting_Flowchart cluster_pressure Pressure Issues cluster_peak Peak Shape/Retention Issues cluster_baseline Baseline Issues Start Problem Observed HighPressure High Pressure? Start->HighPressure LowPressure Low Pressure? Start->LowPressure PoorPeakShape Poor Peak Shape? (Tailing, Fronting, Broad) Start->PoorPeakShape RetentionShift Retention Time Shift? Start->RetentionShift NoisyBaseline Noisy Baseline? Start->NoisyBaseline DriftingBaseline Drifting Baseline? Start->DriftingBaseline CheckBlockage Check for Blockages (Column, Tubing, Guard Column) HighPressure->CheckBlockage Yes CheckLeak Check for Leaks (Fittings, Pump Seals) LowPressure->CheckLeak Yes CheckSolvent Ensure Solvent Lines are in Mobile Phase CheckLeak->CheckSolvent CheckMobilePhase Check Mobile Phase pH & Composition PoorPeakShape->CheckMobilePhase Yes CheckColumn Check Column Condition CheckMobilePhase->CheckColumn CheckFlowRate Check Flow Rate RetentionShift->CheckFlowRate Yes CheckTemp Check Column Temperature CheckFlowRate->CheckTemp CheckTemp->CheckMobilePhase DegasMobilePhase Degas Mobile Phase NoisyBaseline->DegasMobilePhase Yes CleanDetector Clean Detector Cell DegasMobilePhase->CleanDetector Equilibrate Ensure System is Equilibrated DriftingBaseline->Equilibrate Yes

Caption: A troubleshooting guide for common HPLC issues.

Conclusion

The HPLC method described in this application note provides a straightforward and robust approach for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable between laboratories. This protocol is intended to serve as a starting point, and further optimization may be required depending on the specific sample matrix and analytical requirements.

References

  • Creasy, A. A., & Cohen, G. N. (1984). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 301, 149-157. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

  • Yong, J. W. H., et al. (2017). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 56, 1603-1608. [Link]

  • Ahemad, M., & Kibret, M. (2014). Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC. Journal of Planar Chromatography – Modern TLC, 27(1), 33-39. [Link]

  • Östin, A., et al. (1998). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 118(1), 285–296. [Link]

  • Martens, D. A., & Frankenberger, W. T. (1991). Method for the determination of indole-3-acetic acid and related compounds of L-tryptophan catabolism in soils. Soil Biology and Biochemistry, 23(12), 1149-1156. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]

  • Tien, T. M., et al. (1979). Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. Applied and Environmental Microbiology, 37(5), 1016–1024. [Link]

  • Hans, M., & Delaude, L. (n.d.). N,N'-Dimesitylethylenediimine. Organic Syntheses. Retrieved from [Link]

  • D'Amico, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(19), 6542. [Link]

  • Bibi, S., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PLoS ONE, 18(2), e0279932. [Link]

  • Kumar, P., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]

Sources

Application Notes and Protocols for (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Oxindole Scaffold

(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid belongs to the oxindole class of heterocyclic compounds. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous natural products and its versatile biological activities.[1][2] This structural motif is the core of various pharmaceuticals and has been extensively investigated for its therapeutic potential.[1][2] Oxindole derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, making them a focal point in drug discovery and development.[2][3][4]

Putative Mechanism of Action: A Focus on Kinase Inhibition

While direct experimental evidence for this compound is limited, the broader family of oxindole derivatives has been extensively shown to function as potent inhibitors of various protein kinases.[5][6] Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Based on the established activities of structurally related oxindole compounds, it is hypothesized that this compound may act as an inhibitor of one or more protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or cyclin-dependent kinases (CDKs).[6][7][8] By blocking the ATP-binding site of these kinases, the compound could disrupt downstream signaling cascades, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[3][9][10]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activates Compound (6-Methyl-2-oxo-2,3-dihydro -1H-indol-3-yl)acetic acid Compound->RTK Inhibits Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., Cyclins, CDKs) Signaling_Cascade->Cell_Cycle_Proteins Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Cell_Cycle_Proteins->Cell_Proliferation Drives Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Gene_Expression->Cell_Proliferation Promotes

Caption: Putative signaling pathway inhibited by this compound.

Protocols for Cell Culture Applications

The following protocols provide a general framework for investigating the biological effects of this compound in a cell culture setting. It is recommended to optimize these protocols for specific cell lines and experimental questions.

Preparation of Stock Solution

The solubility of oxindole derivatives can vary. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of these compounds for in vitro studies.[11][12]

Materials:

  • This compound (solid form)[13]

  • Anhydrous/sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preliminary Solubility Test (Recommended): Before preparing a high-concentration stock, it is advisable to test the solubility. Add a small, known amount of the compound to a specific volume of DMSO and observe for complete dissolution.

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of the compound required to make a 10 mM stock solution. The molecular weight of this compound is 205.21 g/mol .[13]

    • Weigh the calculated amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Property Value Source
Molecular Formula C₁₁H₁₁NO₃[13]
Molecular Weight 205.21 g/mol [13]
Appearance Solid[13]
Recommended Solvent DMSO[11][12]
Storage of Stock Solution -20°C or -80°C
Cell Treatment Protocol

This protocol outlines the general steps for treating adherent cell lines with the compound.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, nuclease-free water or PBS (for vehicle control dilution)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw the stock solution of the compound.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Prepare a vehicle control by diluting DMSO in the culture medium to the same final concentration as in the highest concentration of the compound treatment.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the different concentrations of the compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Assessing Cellular Effects

The following are suggested assays to evaluate the biological activity of this compound.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Following the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan crystals.

  • Add the solubilization solution (for MTT) and read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • After treatment, harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubate in the dark.

  • Analyze the cells by flow cytometry.

To directly test the hypothesis of kinase inhibition, a cell-free or cell-based kinase activity assay can be performed.

Procedure:

  • For a cell-free assay, use a purified recombinant kinase and a specific substrate in the presence of various concentrations of the compound. Measure kinase activity by detecting the phosphorylated substrate (e.g., using a phosphospecific antibody or a luminescence-based ATP detection kit).

  • For a cell-based assay, treat cells with the compound and then lyse them. Use an antibody-based method (e.g., Western blot or ELISA) to detect the phosphorylation status of a known downstream target of the hypothesized kinase.

Experimental_Workflow Start Start: Cell Culture Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Stock_Solution Prepare Stock Solution (Compound in DMSO) Treatment Treat Cells with Compound (Varying Concentrations & Durations) Stock_Solution->Treatment Cell_Seeding->Treatment Assays Perform Cellular Assays Treatment->Assays Viability Cell Viability Assay (e.g., MTT) Assays->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assays->Apoptosis Kinase_Activity Kinase Activity Assay (Cell-based or Cell-free) Assays->Kinase_Activity Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Kinase_Activity->Data_Analysis End End: Determine IC50, Apoptotic Induction, etc. Data_Analysis->End

Caption: General experimental workflow for evaluating the in vitro effects of the compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. A vehicle control (DMSO in medium) is essential to distinguish the effects of the compound from any effects of the solvent. A dose-response relationship, where the observed effect increases with the concentration of the compound, provides strong evidence for a specific biological activity. Furthermore, confirming the primary findings with multiple, mechanistically distinct assays (e.g., complementing a viability assay with an apoptosis assay) will enhance the reliability of the results.

Conclusion and Future Directions

This compound, as a member of the pharmacologically significant oxindole family, holds promise for investigation as a potential therapeutic agent. The provided application notes and protocols, based on the established activities of related compounds, offer a robust starting point for exploring its biological effects in cell culture. Future studies should aim to identify its specific molecular targets and elucidate its precise mechanism of action, which will be crucial for its further development as a potential drug candidate.

References

  • Khetmalis, Y. M., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Shafiei, M., et al. (2023). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry, 19(7), 633-652. [Link]

  • Yadav, P., et al. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 219, 113334. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Molecules, 29(10), 2315. [Link]

  • Kim, T. H., et al. (2020). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Biomolecules, 10(9), 1260. [Link]

  • Shafiei, M., et al. (2023). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. [Link]

  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • Gąsiorowska, J., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. International Journal of Molecular Sciences, 22(8), 4038. [Link]

  • Shafiei, M., et al. (2023). Oxindole Analogues as Anticancer Agents and their Therapeutic Potential. Medicinal Chemistry. [Link]

  • St-Denis, A., et al. (2006). Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells. British Journal of Haematology, 132(5), 615-622. [Link]

  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 18(17), 1466–1477. [Link]

  • Işık, A., & Çevik, U. A. (2023). A 5-Year Survey on Multiple Targeted Benzimidazole Hybrids. Chemistry & Biodiversity, e202301292. [Link]

Sources

Plant growth assays with (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Plant Growth Assays with (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Application Notes and Protocols for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for evaluating the plant growth-regulating properties of this compound. Structurally related to 2-oxindole-3-acetic acid (oxIAA), a primary catabolite of the endogenous auxin Indole-3-acetic acid (IAA), this compound presents an interesting candidate for investigation as a synthetic auxin or plant growth regulator.[1] These application notes detail the scientific rationale, step-by-step protocols for key in vitro and in vivo bioassays, and guidelines for data interpretation, designed for researchers in plant science, agriculture, and drug development.

Introduction and Scientific Rationale

Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[2][3] The primary native auxin, Indole-3-acetic acid (IAA), orchestrates processes such as root formation, apical dominance, and responses to light and gravity.[2][4] Synthetic auxins, man-made compounds that mimic the effects of natural auxins, are invaluable tools in agriculture and horticulture for applications ranging from promoting root growth in cuttings to serving as herbicides at high concentrations.[5][6]

The compound of interest, this compound, is a structural analog of oxIAA. While oxIAA is generally considered a product of irreversible IAA catabolism with low biological activity, modifications to the indole ring, such as the methyl group at the 6-position, can significantly alter biological function.[1] Therefore, it is critical to empirically determine the bioactivity of this novel compound.

This guide presents two robust, standardized assays to characterize the auxin-like effects of this compound:

  • In Vitro Callus Induction Assay: To assess the compound's ability to stimulate cell division and proliferation from explant tissues.

  • In Vivo Root Elongation Assay: To quantify its dose-dependent effect on primary root growth and lateral root formation in seedlings.

The Auxin Signaling Pathway: A Mechanistic Overview

Understanding the canonical auxin signaling pathway is essential for interpreting assay results. At the molecular level, auxins act as a "molecular glue" that facilitates the interaction between the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[1][7] This binding event targets the Aux/IAA proteins for degradation by the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTORs (ARFs).[8] Liberated ARFs can then modulate the transcription of auxin-responsive genes, leading to downstream physiological effects.

AuxinSignaling cluster_nucleus Cell Nucleus cluster_degradation Degradation Pathway Auxin Auxin (e.g., Test Compound) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Auxin->TIR1_AFB SCF_Complex SCF E3 Ligase Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Targeted for DNA Auxin Response Element (ARE) ARF->DNA Binds to Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression Leads to

Figure 1. Simplified diagram of the nuclear auxin signaling pathway.

Compound Preparation and Handling

Proper preparation of the test compound is fundamental to obtaining reproducible results.

2.1. Materials

  • This compound (CAS 959241-55-5)[9]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Sterile, double-processed water

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer and analytical balance

2.2. Protocol for 10 mM Stock Solution

  • Weighing: Accurately weigh 2.05 mg of this compound (Molecular Weight: 205.21 g/mol ).[9]

  • Solubilization: Due to the carboxylic acid moiety, the compound may have low solubility in water. Use a minimal amount of 1 M KOH or NaOH (e.g., 5-10 µL) to dissolve the powder in a sterile microcentrifuge tube. Alternatively, dissolve the compound in 100% DMSO.

  • Dilution: Once fully dissolved, bring the final volume to 1 mL with sterile water (if using KOH/NaOH) or DMSO. This creates a 10 mM stock solution .

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stability of the compound in solution should be determined empirically, but most auxin stocks are stable for several months.

In Vitro Assay: Callus Induction

This assay evaluates the ability of the test compound to stimulate cell division and the formation of callus, an undifferentiated mass of plant cells.[8] The response is typically dependent on the ratio of auxin to another class of plant hormone, cytokinin.[10][11]

Experimental Design
  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) root or hypocotyl explants. Tobacco (Nicotiana tabacum) leaf discs are also a common alternative.

  • Basal Medium: Murashige and Skoog (MS) medium with vitamins, supplemented with 2-3% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • Hormone Concentrations:

    • Test Compound: A range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) should be tested.

    • Cytokinin: A constant, suboptimal concentration of a cytokinin like Kinetin or 6-Benzylaminopurine (BAP) (e.g., 0.5 µM) is typically included to act synergistically with the auxin.[10]

    • Controls:

      • Negative Control: MS medium with cytokinin only (no auxin).

      • Positive Control: MS medium with cytokinin and a known synthetic auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) or 1-Naphthaleneacetic acid (NAA) at an optimal concentration (e.g., 2.0 µM).[10][12]

Step-by-Step Protocol
  • Media Preparation: Prepare MS medium and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Hormone Addition: In a sterile laminar flow hood, add the filter-sterilized stock solutions of the test compound, controls, and cytokinin to the molten MS medium to achieve the final desired concentrations.

  • Plating: Dispense approximately 25 mL of the hormone-supplemented medium into sterile 100x15 mm petri dishes. Allow the plates to solidify.

  • Explant Preparation:

    • Sterilize Arabidopsis seeds and germinate them on hormone-free MS medium.

    • Aseptically excise 5-7 mm segments from the roots or hypocotyls of 7-10 day old seedlings.

  • Inoculation: Place 3-5 explants onto the surface of each prepared plate. Seal the plates with breathable tape (e.g., Parafilm).

  • Incubation: Incubate the plates in a growth chamber at 22-25°C under a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 3-4 weeks, observe the explants for callus formation. Quantify the response by measuring the fresh weight of the callus or by using a visual scoring system.

In Vivo Assay: Root Elongation

This assay assesses the effect of the test compound on primary root growth and lateral root development in whole seedlings. Exogenous auxins typically inhibit primary root elongation at moderate to high concentrations while promoting the formation of lateral and adventitious roots.[6][13]

Experimental Design
  • Plant Material: Arabidopsis thaliana (Col-0) seedlings.

  • Basal Medium: Half-strength (½) MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • Hormone Concentrations:

    • Test Compound: A wider range of concentrations is often used (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µM).

    • Controls:

      • Negative Control: ½ MS medium with no added hormones (or only the solvent, e.g., DMSO, at the highest concentration used for the test compound).

      • Positive Control: ½ MS medium supplemented with a known natural auxin like IAA at similar concentrations.[14]

Step-by-Step Protocol
  • Media Preparation: Prepare ½ MS medium as described for the callus assay, incorporating the various concentrations of the test compound and controls into different batches before pouring into square petri dishes.

  • Seed Plating: After surface sterilization, sow Arabidopsis seeds in a single line on the surface of the agar, approximately 1 cm from the top of the plate.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination & Growth: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface. Maintain at 22-25°C with a 16-hour light/8-hour dark photoperiod.

  • Marking: After 4-5 days of growth, mark the position of the primary root tip on the outside of the plate with a fine-tipped marker.

  • Data Collection: Allow the seedlings to grow for another 3-5 days.

    • Primary Root Elongation: Measure the length of new root growth from the initial mark to the new position of the root tip.

    • Lateral Root Count: Count the number of emerged lateral roots per seedling.

  • Analysis: Use software like ImageJ for precise root measurements from scanned images of the plates.

ExperimentalWorkflow cluster_invitro In Vitro: Callus Assay cluster_invivo In Vivo: Root Assay compound Compound Stock (10 mM in DMSO) add_cpd_iv Add Test Compound (0.1-10 µM) compound->add_cpd_iv add_cpd_vivo Add Test Compound (0.01-5 µM) compound->add_cpd_vivo media_iv Prepare MS Media + Cytokinin media_iv->add_cpd_iv explant Prepare Explants (e.g., Arabidopsis root) add_cpd_iv->explant incubate_iv Incubate 3-4 Weeks explant->incubate_iv measure_iv Measure Callus Fresh Weight incubate_iv->measure_iv analysis Data Analysis & Dose-Response Curves measure_iv->analysis media_vivo Prepare 1/2 MS Media media_vivo->add_cpd_vivo seeds Plate Sterilized Seeds add_cpd_vivo->seeds grow Grow Vertically 7-10 Days seeds->grow measure_vivo Measure Primary Root & Count Lateral Roots grow->measure_vivo measure_vivo->analysis

Figure 2. General experimental workflow for assaying the test compound.

Data Analysis and Interpretation

The goal of data analysis is to generate clear, quantitative comparisons between the effects of the test compound and the controls.

  • Calculate Averages and Standard Error: For each concentration, calculate the mean and standard error for the measured parameter (callus weight, root length, etc.).

  • Dose-Response Curves: Plot the mean response against the logarithm of the compound concentration. This visualization is critical for determining the optimal concentration and identifying any inhibitory effects at high doses.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by Tukey's HSD test) to determine if the observed differences between treatments are statistically significant (p < 0.05).

Table 1: Hypothetical Data Summary for Root Elongation Assay
Treatment Concentration (µM)Primary Root Growth (mm ± SE)Lateral Root Count (per seedling ± SE)
Control (0 µM) 25.4 ± 1.24.1 ± 0.5
Test Compound (0.01 µM) 26.1 ± 1.55.2 ± 0.6
Test Compound (0.1 µM) 22.5 ± 1.18.9 ± 0.8
Test Compound (1.0 µM) 15.3 ± 0.912.4 ± 1.1
Test Compound (5.0 µM) 8.7 ± 0.79.5 ± 0.9
IAA (0.1 µM) 21.9 ± 1.39.2 ± 1.0
IAA (1.0 µM) 14.8 ± 1.013.1 ± 1.2
* Indicates a statistically significant difference from the control (p < 0.05).

Interpretation of Hypothetical Data: The hypothetical results in Table 1 suggest that the test compound exhibits classic auxin-like activity. It inhibits primary root elongation while promoting lateral root formation in a dose-dependent manner, with a potency comparable to the natural auxin IAA. The slight decrease in lateral root count at the highest concentration (5.0 µM) could indicate supraoptimal toxicity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No callus formation in any treatment, including positive control. Inactive cytokinin or auxin (2,4-D).Unhealthy explant tissue.Incorrect MS medium formulation.Test hormones on a new batch of media.Use younger, more vigorous seedlings for explants.Verify the pH (5.7-5.8) and composition of the MS medium.
Contamination (bacterial or fungal). Incomplete sterilization of seeds, media, or tools.Poor aseptic technique.Review and optimize sterilization protocols (e.g., increase bleach concentration or time for seed sterilization).Ensure all work is performed in a certified laminar flow hood.
High variability in root growth within a single treatment. Uneven light distribution.Inconsistent media composition.Genetic variability in seeds.Rotate plates in the growth chamber daily.Ensure thorough mixing of hormones in media before pouring plates.Use seeds from a single, healthy parent plant.
Precipitation of the test compound in the media. Compound has low solubility in aqueous solutions.Concentration is too high.Prepare stock solution in DMSO.Ensure the final concentration of DMSO in the media is low (<0.1%) to avoid solvent effects.Filter-sterilize the compound instead of autoclaving.

References

  • TutorChase. (n.d.). What are synthetic auxins and their uses? Retrieved from TutorChase. [Link]

  • Ficosterra. (2024, June 13). Auxins: What are they used for? Retrieved from Ficosterra. [Link]

  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms. Retrieved from University of California. [Link]

  • Wikipedia. (n.d.). Auxin. Retrieved from Wikipedia. [Link]

  • Nanion Technologies. (2024, February 28). Revolutionizing plant propagation with synthetic auxin. Retrieved from Nanion Technologies. [Link]

  • International Journal of Advanced and Applied Sciences. (2017). High efficient protocol for Callus induction and Regeneration of a medicinal plant Orthosiphon stamineus. [Link]

  • Ikeuchi, M., Sugimoto, K., & Iwase, A. (2013). Plant Callus: Mechanisms of Induction and Repression. The Plant Cell, 25(9), 3159–3173. [Link]

  • Gao, Y., et al. (2015). Auxin binding protein 1 (ABP1) is not required for either auxin signaling or Arabidopsis development. PNAS, 112(20), 6162-6170. [Link]

  • Pěnčík, A., et al. (2013). Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. The Plant Cell, 25(10), 3858–3870. [Link]

  • Havens, K. A., et al. (2012). Auxin-induced degradation dynamics set the pace for lateral root development. eLife, 1, e00112. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from Wikipedia. [Link]

  • Laskowski, M., et al. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. Frontiers in Plant Science, 8, 1193. [Link]

  • Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior, 10(8), e1048052. [Link]

Sources

Application Notes & Protocols for Antimicrobial Screening of Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Indole Scaffolds in Antimicrobial Drug Discovery

The indole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention in the ongoing battle against antimicrobial resistance. Naturally occurring and synthetic indole derivatives exhibit a broad spectrum of biological activities, including potent antibacterial, antifungal, and antibiofilm properties.[1][2] Their diverse mechanisms of action, which often differ from conventional antibiotics, make them promising candidates for novel therapeutic agents.[1] Some indole compounds can disrupt bacterial quorum sensing pathways, while others may permeabilize bacterial membranes, highlighting the versatility of this chemical class.[1][3] Furthermore, certain indole derivatives have shown synergistic effects when combined with existing antibiotics, potentially revitalizing the efficacy of current drug arsenals.[1][3]

This comprehensive guide provides detailed protocols and expert insights for the effective antimicrobial screening of indole compounds. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel antimicrobial agents. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[4][5]

Part 1: Foundational Screening Assays

The initial phase of screening aims to identify indole derivatives with antimicrobial activity. The choice of assay depends on the throughput required, the nature of the compounds, and the specific research question.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism under defined in vitro conditions.[6][7]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly quantitative, reproducible, and amenable to high-throughput screening using 96-well plates. It provides a precise MIC value, which is a critical parameter in the early assessment of a compound's potency.

  • Choice of Medium: Mueller-Hinton Broth (MHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria.[8] Its composition is well-defined and has a low potential for interfering with the activity of the tested compounds. For fastidious organisms, supplemented media may be required as per CLSI or EUCAST guidelines.[4][5]

  • Inoculum Preparation: Standardizing the bacterial inoculum to a 0.5 McFarland standard is crucial for reproducibility. This ensures that the number of bacterial cells is consistent across all wells, preventing false-positive or false-negative results.

Detailed Protocol: Broth Microdilution for Indole Compounds

Materials:

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Indole compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each indole compound in a suitable solvent (typically DMSO) at a high concentration (e.g., 10 mg/mL). Note that some indole derivatives may have limited solubility, requiring careful solvent selection and sonication.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the indole compounds.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the dissolved indole compound (at the desired starting concentration) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the indole compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration that inhibits growth by a predefined percentage (e.g., ≥90%) compared to the growth control.

Self-Validating System & Controls:

  • Positive Control: A known antibiotic is run in parallel to ensure the assay is performing correctly and the bacteria are susceptible.

  • Growth Control (Negative Control): This well contains only the medium and bacteria to confirm that the bacteria can grow under the assay conditions.

  • Sterility Control: This well contains only the medium to check for contamination.

  • Solvent Control: Test the highest concentration of the solvent used (e.g., DMSO) to ensure it does not inhibit bacterial growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Indole_Stock Prepare Indole Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Indole Compound Indole_Stock->Serial_Dilution Add to plate Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Dilute & add Serial_Dilution->Inoculation Controls Include Growth, Sterility, & Positive Controls Incubate Incubate at 37°C for 16-20h Inoculation->Incubate Read_Results Visually or Spectrophotometrically Determine MIC Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A Qualitative Screening Method

The agar well diffusion assay is a simple, cost-effective method for preliminary screening of a large number of compounds.[10][11] It provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the compound through an agar medium.

Causality Behind Experimental Choices:

  • Why Agar Well Diffusion? This method is technically straightforward and allows for the simultaneous testing of multiple compounds against a single microorganism on one plate.[10] It is particularly useful for initial screening to identify "hits" for further quantitative analysis.

  • Agar and Inoculum: Mueller-Hinton Agar (MHA) is used for its non-selective nature and good diffusion properties. A lawn of bacteria is created to ensure confluent growth, against which zones of inhibition can be clearly observed.

Detailed Protocol: Agar Well Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Indole compounds dissolved in a suitable solvent

  • Positive control antibiotic solution

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn. Rotate the plate 60 degrees and repeat the streaking to ensure uniform coverage.

  • Well Creation: Using a sterile cork borer (e.g., 6 mm diameter), punch wells into the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the dissolved indole compound at a known concentration into each well. Also, add the positive control antibiotic and the solvent control to separate wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation: Sample Agar Well Diffusion Results

Compound IDConcentration (µg/mL)Zone of Inhibition (mm)
Indole-A10018
Indole-B1000
Indole-C10025
Ciprofloxacin530
DMSO (Solvent)-0

Part 2: Advanced and Mechanistic Assays

Once active indole compounds are identified, further assays can be employed to understand their mechanism of action and bactericidal versus bacteriostatic properties.

Determining Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that kills a particular bacterium. This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Detailed Protocol: MBC Determination

  • Perform MIC Assay: First, determine the MIC of the indole compound as described in the broth microdilution protocol.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Bioluminescence-Based Viability Assays

Bioluminescence assays offer a rapid and sensitive method for assessing bacterial viability by measuring adenosine triphosphate (ATP), a key indicator of metabolically active cells.[12][13] A reduction in ATP levels corresponds to a decrease in viable bacteria.

Causality Behind Experimental Choices:

  • Why Bioluminescence? This method is much faster than traditional plating methods, providing results in minutes rather than hours.[13][14] It is highly sensitive and can detect subtle changes in metabolic activity, making it ideal for time-kill kinetic studies.[15] The assay relies on the luciferin-luciferase reaction, where light emission is proportional to the amount of ATP present.[12]

Workflow for ATP Bioluminescence Assay

ATP_Bioluminescence cluster_treatment Bacterial Treatment cluster_assay ATP Measurement cluster_detection Signal Detection Treat_Cells Incubate Bacteria with Indole Compound Lyse_Cells Add Reagent to Lyse Cells & Release ATP Treat_Cells->Lyse_Cells Add_Substrate Add Luciferin/Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Read Luminescence on a Luminometer Add_Substrate->Measure_Luminescence Analyze_Data Correlate Signal to Cell Viability Measure_Luminescence->Analyze_Data

Caption: Workflow for assessing bacterial viability using an ATP bioluminescence assay.

Flow Cytometry for Bacterial Viability

Flow cytometry is a powerful technique for the rapid, single-cell analysis of bacterial populations.[16][17] Using fluorescent dyes, it can differentiate between live, dead, and membrane-compromised cells.

Causality Behind Experimental Choices:

  • Why Flow Cytometry? This method provides multiparametric data on a cell-by-cell basis, offering a more detailed picture of the effects of an antimicrobial compound than bulk measurements like OD.[16] It can quantify the proportions of viable, damaged, and dead cells within a population.

  • Dye Selection: A common approach is to use a combination of two nucleic acid stains, such as SYTO 9 and propidium iodide (PI).[18] SYTO 9 can penetrate all bacterial membranes and stains the cells green, while PI can only enter cells with compromised membranes and stains them red.[18] Thus, live cells fluoresce green, dead cells fluoresce red, and cells with damaged membranes may fluoresce both green and red.

Part 3: Special Considerations for Indole Compounds

  • Solubility: Many indole derivatives are hydrophobic and may have poor solubility in aqueous media. It is essential to use a suitable co-solvent like DMSO and to ensure that the final solvent concentration in the assay does not affect bacterial growth.

  • Colorimetric Interference: Some indole compounds are colored and may interfere with assays that rely on colorimetric or spectrophotometric readouts. It is important to run appropriate controls (compound in medium without bacteria) to account for any background absorbance.

  • Mechanism of Action: The diverse mechanisms of indole compounds may require the use of specific assays.[1] For example, if an indole is suspected to be an efflux pump inhibitor, checkerboard assays combining the indole with a known antibiotic can be used to assess synergy.[2]

Conclusion

The screening assays and protocols outlined in this guide provide a robust framework for the identification and characterization of novel antimicrobial indole compounds. By starting with foundational methods like broth microdilution and agar well diffusion, researchers can efficiently identify active compounds. Subsequent application of advanced techniques such as bioluminescence and flow cytometry can provide deeper insights into the mechanisms of action and bactericidal properties of these promising molecules. Adherence to standardized protocols and careful consideration of the unique properties of indole derivatives will ensure the generation of high-quality, reproducible data, accelerating the discovery of the next generation of antimicrobial agents.

References

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. (2025, April 15).
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI.
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH.
  • Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer.
  • Indole Test Protocol - American Society for Microbiology. (2009, December 8).
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10).
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia.
  • Clinical Breakpoint Tables - EUCAST.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22).
  • A flow cytometry method for safe detection of bacterial viability - PubMed. (2023, October 3).
  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - NIH. (2024, November 12).
  • Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus - Frontiers.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI.
  • EUCAST: EUCAST - Home.
  • Flow cytometry study of Escherichia coli treated with plasma-activated water: confirming the absence of the viable but non-culturable state in bacteria - Frontiers.
  • ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC - NIH. (2022, July 25).
  • Bioluminescent assay for rapid and sensitive screening of bacterial beta-lactamase activity | Explore Technologies - Stanford.
  • Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method - NIH. (2021, April 20).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
  • Experimental use of flow cytometry to detect bacteria viability after hyperbaric oxygen exposure: Work in progress report - PMC - NIH.
  • A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption - Frontiers. (2024, February 8).
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31).

Sources

Comprehensive Guide to In-Vitro Enzyme Inhibition Assays for (Indol-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(Indol-3-yl)acetic acid (IAA) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of therapeutically relevant enzymes. This document provides a comprehensive guide to designing, executing, and interpreting in-vitro enzyme inhibition assays for this class of compounds. We delve into the foundational principles of enzyme kinetics and furnish detailed, field-proven protocols for three key enzyme targets: Indoleamine 2,3-dioxygenase (IDO1), Cyclooxygenases (COX-1/COX-2), and Lipoxygenases (LOX). The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor. This guide is intended for researchers in drug discovery and development seeking to characterize the inhibitory potential of novel IAA derivatives.

Introduction and Scientific Background

The indole nucleus is a privileged scaffold in drug discovery, and its acetic acid derivatives are no exception. These compounds have been investigated for a multitude of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] A primary mechanism through which these effects are mediated is the inhibition of specific enzymes involved in disease pathology.

Understanding the interaction between a potential drug candidate and its enzyme target is fundamental to drug development.[2] An in-vitro enzyme inhibition assay is the first step in this process, providing critical data on a compound's potency (typically as an IC₅₀ value) and its mechanism of inhibition.[3] This guide focuses on three enzyme families that are prominent targets for IAA derivatives:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[4] By depleting tryptophan, IDO1 suppresses T-cell function and promotes immune tolerance. Its upregulation in many cancers allows tumors to evade the immune system, making it a prime target for cancer immunotherapy.[5][6]

  • Cyclooxygenases (COX-1 & COX-2): These enzymes are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation and pain.[7] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and highly expressed at sites of inflammation.[8] Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[7][9]

  • Lipoxygenases (LOX): A family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce hydroperoxides. These products are precursors to leukotrienes, which are potent inflammatory mediators involved in asthma, allergic diseases, and other inflammatory conditions.[10]

Foundational Principles of Enzyme Inhibition Assays

A robust enzyme inhibition assay is built on the principles of steady-state kinetics.[11] Before screening inhibitors, it is crucial to characterize the enzyme's behavior under the chosen assay conditions.

  • Initial Velocity: Assays must be conducted under "initial velocity" conditions, where the rate of product formation is linear with time.[2] This ensures that less than 10-15% of the substrate has been consumed, minimizing complications from substrate depletion or product inhibition.

  • Substrate Concentration (Kₘ): The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For competitive inhibitors, the apparent potency (IC₅₀) is highly dependent on the substrate concentration.[12] A common practice is to run screening assays with the substrate concentration at or near its Kₘ value to achieve a good balance of sensitivity for different types of inhibitors.[13]

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is determined by performing the assay with a range of inhibitor concentrations and fitting the resulting dose-response data to a suitable model (e.g., a four-parameter logistic curve).[14] At least 8-10 inhibitor concentrations should be used to generate a reliable curve.[2][12]

Essential Controls for a Self-Validating Assay

To ensure the integrity of the data, every assay plate must include a set of controls:

  • Negative Control (0% Inhibition): Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This represents the maximum enzyme activity.

  • Positive Control (100% Inhibition): Contains the enzyme and substrate, but with a known, potent inhibitor at a saturating concentration to establish the baseline for full inhibition.

  • Blank/Background Control: Contains all reaction components except the enzyme, to account for any non-enzymatic substrate conversion or signal interference from the reagents themselves.

General Experimental Workflow

The process for evaluating an inhibitor follows a standardized path from preparation to data analysis. The diagram below illustrates this workflow.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Assay Buffer & Reagents E Dispense Inhibitor/Controls into 96-Well Plate A->E B Prepare Substrate Stock Solution G Initiate Reaction by Adding Substrate B->G C Prepare Enzyme Stock Solution F Add Enzyme to Wells (Pre-incubate if needed) C->F D Prepare Inhibitor Serial Dilutions D->E E->F F->G H Incubate at Optimal Temperature (e.g., 37°C) G->H I Measure Signal (Absorbance/Fluorescence) H->I J Subtract Background & Normalize Data I->J K Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) J->K L Calculate IC50 Value K->L

Caption: General workflow for an in-vitro enzyme inhibition assay.

Detailed Assay Protocols

The following protocols are generalized from established methods and commercial assay kits. Researchers should optimize concentrations and incubation times for their specific enzyme source and laboratory conditions.

Protocol 1: IDO1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits that measure the production of N-formylkynurenine (NFK), which is then converted to a fluorescent product.[5]

Principle: IDO1 oxidizes L-tryptophan to NFK. A developer solution is added that selectively reacts with NFK to generate a highly fluorescent product, which is quantified using a fluorescence plate reader.

Materials and Reagents:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM KH₂PO₄, pH 6.5)

  • L-Tryptophan (Substrate)

  • Ascorbic Acid & Methylene Blue (Cofactors)

  • Catalase

  • NFK Developer Solution

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Epacadostat)

  • Black, flat-bottom 96-well microplate

Assay Procedure:

  • Reagent Preparation:

    • Prepare a complete Reaction Mixture containing IDO1 Assay Buffer, Ascorbic Acid, Methylene Blue, and Catalase.

    • Prepare the Substrate Solution (L-Tryptophan) in Assay Buffer.

    • Prepare serial dilutions of the (indol-3-yl)acetic acid test compounds and the positive control inhibitor in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 10 µL of diluted test compound, positive control, or solvent control (DMSO in Assay Buffer) to the appropriate wells.

    • Add 20 µL of IDO1 enzyme solution to all wells except the 'No Enzyme' background controls. Add 20 µL of Assay Buffer to the background wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the L-Tryptophan substrate solution to all wells.

    • Mix gently and incubate for 30-60 minutes at 37°C, protected from light.

  • Signal Development and Detection:

    • Stop the reaction by adding 50 µL of the NFK Developer solution.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.

Data Analysis:

  • Subtract the average fluorescence of the 'No Enzyme' background wells from all other readings.

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_SolventControl))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value.

Protocol 2: COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a colorimetric COX inhibitor screening assay, which measures the peroxidase activity of COX enzymes.[9]

Principle: The cyclooxygenase reaction is a two-step process. The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic probe (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine), which results in a color change that can be measured spectrophotometrically.

Materials and Reagents:

  • Ovine COX-1 or Human Recombinant COX-2 Enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (Cofactor)

  • Arachidonic Acid (Substrate)

  • Colorimetric Probe (e.g., TMPD)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Clear, flat-bottom 96-well microplate

Assay Procedure:

  • Plate Setup:

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of diluted test compound, positive control, or solvent control to the appropriate wells.

    • Add 10 µL of the appropriate enzyme solution (COX-1 or COX-2) to all wells except the background controls.

  • Pre-incubation:

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Prepare a solution of Arachidonic Acid and the Colorimetric Probe in Assay Buffer.

    • Initiate the reaction by adding 20 µL of this solution to all wells.

    • Immediately begin measuring the absorbance at ~590-620 nm every 45-60 seconds for 5-10 minutes using a plate reader in kinetic mode.

Data Analysis:

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the background control wells from all other rates.

  • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_SolventControl))

  • Plot the dose-response curve and calculate the IC₅₀ value as described for the IDO1 assay.

Protocol 3: Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This protocol measures the activity of LOX by monitoring the formation of a conjugated diene, which absorbs light at 234 nm.[10][15]

Principle: Lipoxygenase converts a fatty acid substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxide. This reaction creates a conjugated diene system in the fatty acid backbone, which can be detected by an increase in absorbance at 234 nm.

Materials and Reagents:

  • Soybean Lipoxygenase (or other source)

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer or Borate Buffer, pH 9.0)

  • Linoleic Acid or Arachidonic Acid (Substrate)

  • Test Compounds (dissolved in DMSO or ethanol)

  • Positive Control Inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-transparent 96-well microplate

Assay Procedure:

  • Reagent Preparation:

    • Prepare the substrate solution by dissolving linoleic acid in ethanol and then diluting it in the Assay Buffer.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay Setup and Pre-incubation:

    • In a microplate well, combine 180 µL of Assay Buffer, 10 µL of the diluted test compound (or control), and 10 µL of the LOX enzyme solution.

    • Mix and pre-incubate for 5 minutes at room temperature (25°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm in kinetic mode for 3-5 minutes.

Data Analysis:

  • Determine the reaction rate (V) from the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each concentration as described in the previous protocols.

  • Plot the dose-response curve and calculate the IC₅₀ value.

Data Interpretation and Troubleshooting

Observation Potential Cause Recommended Action
High variability between replicate wells Pipetting errors; Incomplete mixing of reagents; Reagents not at thermal equilibrium.Use calibrated pipettes; Ensure thorough but gentle mixing; Allow all reagents to reach assay temperature before use.[16]
Low signal or no enzyme activity Inactive enzyme (improper storage, freeze-thaw cycles); Expired reagents; Incorrect buffer pH.Aliquot enzyme upon receipt to avoid freeze-thaw cycles; Check expiration dates; Verify buffer pH and composition.[16]
Inhibitor appears to activate the enzyme Compound interferes with the detection method (e.g., it is autofluorescent or colored); Compound insolubility.Run a control with the compound and all assay components except the enzyme to check for interference. Visually inspect wells for precipitation.
IC₅₀ curve is flat or does not reach 100% inhibition Inhibitor concentration range is too low; Inhibitor has low potency or is insoluble at higher concentrations; Partial or complex inhibition mechanism.Test a wider and higher range of concentrations; Check compound solubility in the assay buffer; Further mechanistic studies may be required.[11]
Unexpected decrease in activity in all wells Contaminants in the sample buffer or reagents (e.g., detergents, salts, heavy metals).Perform a "spike and recovery" experiment by adding a known amount of active enzyme to your sample buffer to see if activity is suppressed.[17]

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the in-vitro characterization of (indol-3-yl)acetic acid derivatives as enzyme inhibitors. By targeting key enzymes like IDO1, COX, and LOX, researchers can effectively screen and profile compounds for potential therapeutic applications. Adherence to best practices in assay design, including proper controls and kinetic principles, is paramount for generating reliable and reproducible data that can confidently guide drug discovery programs.

References

  • Title: Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Screening Kit. Source: BioVision Incorporated. URL: [Link]

  • Title: Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Title: Steady-state enzyme kinetics. Source: The Biochemist - Portland Press. URL: [Link]

  • Title: How should I start with Enzyme-Inhibitor kinetics assay? Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: MDPI. URL: [Link]

  • Title: Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Source: Frontiers in Immunology. URL: [Link]

  • Title: What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Source: ResearchGate. URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS. Source: Assay Guidance Manual - NCBI Bookshelf. URL: [Link]

  • Title: Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Source: CABI Digital Library. URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Source: Bio-protocol. URL: [Link]

  • Title: Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Source: RSC Publishing. URL: [Link]

  • Title: Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Source: DergiPark. URL: [Link]

  • Title: INHIBITION OF ENZYMATIC INDOLE-3-ACETIC ACID OXIDATION BY PHENOLS. Source: York University Libraries. URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Source: National Institutes of Health (PMC). URL: [Link]

Sources

Application Notes & Protocols: Synthesis of Derivatives from (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel chemical entities derived from (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. The 2-oxindole core is a privileged scaffold in medicinal chemistry, and the title compound offers multiple avenues for diversification.[1][2] This guide is tailored for researchers, medicinal chemists, and drug development professionals. It outlines detailed, validated protocols for the strategic modification of this versatile starting material, focusing on derivatization of the carboxylic acid, functionalization of the indole nitrogen, and substitution on the aromatic ring. The causality behind experimental choices is explained to ensure both reproducibility and adaptability.

Introduction: The Strategic Value of the 6-Methyl-2-Oxindole Scaffold

The 2-oxindole framework is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, including several FDA-approved drugs.[2] Its inherent bioactivity and structurally rigid nature make it an attractive starting point for drug discovery campaigns. The specific molecule, this compound, presents three primary points for chemical modification: the carboxylic acid side chain, the lactam nitrogen, and the aromatic ring. This allows for a systematic exploration of the chemical space to optimize pharmacological properties. The methyl group at the 6-position can influence metabolic stability and binding interactions, while the acetic acid moiety is a prime site for creating amide or ester libraries to modulate solubility and target engagement.

Overview of Derivatization Strategies

A logical and efficient approach to building a library of derivatives from this compound involves the separate or combined modification of its key functional groups. The chosen pathway will be dictated by the specific objectives of the synthesis, such as enhancing biological activity, improving pharmacokinetic profiles, or investigating structure-activity relationships (SAR).

Derivatization_Workflow Start This compound Site1 Carboxylic Acid Derivatization (Amides, Esters) Start->Site1 Site2 Indole N-H Functionalization (N-Alkylation, N-Arylation) Start->Site2 Site3 Aromatic Ring Modification (Electrophilic Substitution) Start->Site3 Library Diverse Chemical Library Site1->Library Site2->Library Site3->Library

Figure 1: A high-level workflow illustrating the primary avenues for the derivatization of the parent molecule.

Protocol I: Synthesis of Amide Derivatives via Carboxylic Acid Activation

The conversion of the carboxylic acid to a wide array of amides is a cornerstone of medicinal chemistry, enabling the introduction of diverse functional groups and the modulation of physicochemical properties.[3]

3.1. Mechanistic Rationale

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by an amine to yield the desired amide. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt can react with the O-acylisourea to form an activated ester, which is less prone to racemization and side reactions.

3.2. Detailed Experimental Protocol

Objective: To synthesize a library of amide derivatives from this compound.

Materials:

  • This compound

  • A selection of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). Reactions are typically complete within 6-18 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes).

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Representative Results
AmineProduct NameTypical Yield (%)
Benzylamine2-(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-benzylacetamide88
Morpholine1-(2-(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl)morpholine91
Aniline2-(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-phenylacetamide82
Protocol II: N-Alkylation of the Indole Lactam

Modification at the indole nitrogen can significantly alter the molecule's steric and electronic properties, as well as its lipophilicity and hydrogen bonding capacity.

4.1. Mechanistic Rationale

The N-H proton of the oxindole is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. This anion can then participate in a nucleophilic substitution reaction with an alkylating agent, such as an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF are commonly used for this transformation.

4.2. Detailed Experimental Protocol

Objective: To synthesize N-alkylated derivatives of this compound. Note: It is often preferable to first protect the carboxylic acid as an ester to prevent its deprotonation.

Materials:

  • Methyl 2-(6-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of the starting ester (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C. Carefully add NaH (1.2 equivalents) in portions. Caution: NaH is highly reactive with water. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification and Characterization: Filter and concentrate the organic phase. Purify the residue by column chromatography to yield the N-alkylated product, which should be characterized by appropriate spectroscopic methods.

Protocol III: Electrophilic Aromatic Substitution on the Benzene Ring

Introducing substituents onto the aromatic portion of the oxindole core can be achieved through electrophilic aromatic substitution, providing another avenue for SAR exploration.[5]

5.1. Mechanistic Rationale

The oxindole ring system is generally activated towards electrophilic attack. The incoming electrophile's position is directed by the existing substituents. Halogenation, for instance, can be readily achieved and introduces a versatile handle for subsequent cross-coupling reactions.

5.2. Detailed Experimental Protocol

Objective: To perform regioselective bromination of the aromatic ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetic acid

Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equivalent) in acetic acid in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into ice water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

  • Characterization: Confirm the structure and regiochemistry of the brominated product by NMR and mass spectrometry.

Troubleshooting and Key Insights
  • Incomplete Amide Coupling: Ensure all reagents and solvents are anhydrous. If standard conditions fail, consider more potent coupling agents like HATU or HBTU.

  • N- vs. O-Alkylation: In some cases, O-alkylation can be a competing side reaction. The choice of base and solvent can influence the N/O selectivity.

  • Regiocontrol in Aromatic Substitution: The directing effects of the substituents on the oxindole ring will determine the position of electrophilic attack. Careful consideration of these effects is necessary for predictable outcomes.

References
  • U.S. Patent No. 11,261,158 B2. (2022). Synthesis of 2-indolinone derivatives.
  • Wroblewska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central.
  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15085-15111.
  • Georg Thieme Verlag KG. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synthesis, 57(08), 1234-1240.
  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 246-289.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ScienceDirect. (n.d.).
  • Chemistry LibreTexts. (2021). 22.
  • National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16).
  • MDPI. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 23(4), 846.
  • ResearchGate. (2019). Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies.
  • Chemistry LibreTexts. (2021). 22.
  • ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2938-2949.
  • ChemRxiv. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)
  • Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry, 11, 1131735.

Sources

Application Notes & Protocols: Molecular Docking Studies with 6-Methyl-Oxindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for conducting molecular docking studies on 6-methyl-oxindole-3-acetic acid, a member of the pharmacologically significant oxindole class of compounds. Oxindole derivatives have garnered substantial interest in drug discovery for their diverse biological activities, including roles as potent enzyme inhibitors.[1][2][3] This document outlines the scientific rationale for target selection, provides detailed, step-by-step protocols for ligand and protein preparation, execution of the docking simulation using AutoDock Vina, and a thorough analysis of the resulting data. The methodologies described herein are designed to be robust and self-validating, empowering researchers in drug development to computationally assess the binding affinity and interaction patterns of 6-methyl-oxindole-3-acetic acid against relevant biological targets.

Scientific Rationale and Background

The Oxindole Scaffold in Drug Discovery

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological functions.[3] Derivatives have been successfully developed as inhibitors for various enzymes, including cyclin-dependent kinases (CDKs) and Indoleamine 2,3-dioxygenase 1 (IDO1), making them promising candidates for therapies targeting cancer and other diseases associated with immune suppression.[1][2][4][5] 6-methyl-oxindole-3-acetic acid, as a specific derivative, warrants investigation to elucidate its potential binding interactions and inhibitory mechanisms against such targets.

Introduction to Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6][7] This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into the molecular basis of ligand-receptor interactions.[8][9] By calculating a binding affinity score and analyzing the binding pose, researchers can prioritize compounds for further experimental validation.[7][10]

Target Selection: Indoleamine 2,3-dioxygenase 1 (IDO1)

For this guide, we have selected Indoleamine 2,3-dioxygenase 1 (IDO1) as the protein target. IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. Its overexpression is a key mechanism of immune evasion in many cancers, making it a high-priority target for immunotherapeutic drug development.[1][2] Given that the oxindole moiety can mimic a key intermediate state in the enzymatic reaction of IDO1, it serves as an excellent and scientifically justified target for docking studies with 6-methyl-oxindole-3-acetic acid.[2]

Essential Software and Tools

To follow this protocol, the following freely available software is required. Installation should be completed prior to beginning the workflow.

SoftwarePurposeDownload URL
AutoDock Tools (MGLTools) Preparing protein and ligand files (PDBQT format), adding charges, and setting rotatable bonds.http://mgltools.scripps.edu/[11]
AutoDock Vina The core docking program for performing the simulation.http://vina.scripps.edu/downloads/[12]
PyMOL A molecular visualization system for analyzing protein structures and docking results.https://pymol.org/2/[11][13]
RCSB PDB Database for obtaining the 3D structure of the protein target.https://www.rcsb.org/
PubChem Database for obtaining the 2D structure of the ligand.https://pubchem.ncbi.nlm.nih.gov/

Experimental Workflow Overview

The entire process, from data acquisition to final analysis, follows a structured path. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis a Target Selection & PDB Download (e.g., IDO1) b Receptor Preparation (Clean PDB, Add Hydrogens) a->b d Define Binding Site (Grid Box Generation) b->d c Ligand Preparation (2D to 3D, Energy Minimization) c->d e Execute Docking (Run AutoDock Vina) d->e f Analyze Docking Scores (Binding Affinity) e->f g Visualize Binding Poses (PyMOL) f->g h Identify Key Interactions (H-Bonds, Hydrophobic) g->h

Caption: Molecular Docking Workflow.

Detailed Protocol: Receptor Preparation

The goal of this phase is to prepare the raw PDB structure of the target protein for docking. This involves cleaning the structure and converting it to the required PDBQT format.[14][15] For this protocol, we will use the human IDO1 structure (PDB ID: 5WMJ).

  • Download the Protein Structure:

    • Navigate to the RCSB PDB website and search for "5WMJ".

    • Download the structure in PDB format.

  • Clean the PDB File:

    • Rationale: Raw PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) and multiple protein chains that can interfere with the docking process.[14][15] We remove them to focus on the protein's active site.

    • Open the 5WMJ.pdb file in PyMOL.

    • Remove water molecules by typing remove solvent in the PyMOL command line.

    • The PDB entry contains a co-crystallized inhibitor. We must remove this to make the binding site available for our ligand. Identify the inhibitor (residue name "N34") and remove it using the command remove resn N34.

    • This structure is a monomer, so no additional chains need to be removed.

    • Save the cleaned protein structure as 5WMJ_cleaned.pdb.

  • Prepare Receptor in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 5WMJ_cleaned.pdb.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Rationale: Hydrogen atoms are typically not resolved in crystal structures but are critical for forming hydrogen bonds, a key component of ligand binding.[15][16]

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select 5WMJ_cleaned and click Select Molecule. This confirms the receptor.

    • Save the prepared receptor file by going to Grid > Output > Save PDBQT. Name it receptor.pdbqt.

Detailed Protocol: Ligand Preparation

This section details the conversion of the 2D structure of 6-methyl-oxindole-3-acetic acid into a 3D, energy-minimized PDBQT file ready for docking.

  • Obtain Ligand Structure:

    • Search for "6-methyl-oxindole-3-acetic acid" in the PubChem database.

    • Download the 2D structure in SDF format.

  • Convert to 3D and Energy Minimize:

    • Rationale: Ligands must be in a low-energy 3D conformation to be physically realistic.[8][17] Energy minimization optimizes bond lengths and angles.

    • Open the SDF file in a tool capable of 3D conversion and energy minimization (e.g., the free tool DockAmon or commercial software like ChemDraw 3D).

    • Generate the 3D coordinates.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Save the resulting 3D structure as ligand.mol2.

  • Prepare Ligand in AutoDock Tools (ADT):

    • In ADT, go to Ligand > Input > Open and select ligand.mol2.

    • ADT will automatically detect the root and set the rotatable bonds. The number of active torsions will be displayed.

    • Rationale: Defining rotatable bonds allows the docking software to explore different conformations of the ligand within the binding site, which is essential for flexible docking.[16]

    • Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Protocol: Executing the Molecular Docking

With the prepared receptor and ligand, the next step is to define the binding site and run the AutoDock Vina simulation.

  • Define the Binding Site (Grid Box):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses. For targeted docking, this box should encompass the known active site of the protein.[11][18]

    • In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box....

    • A box will appear around the protein. You can adjust its center and dimensions. A good practice is to center the box on the location of the co-crystallized ligand that was removed. For IDO1, the active site is centered around the heme group.

    • Adjust the center_x, center_y, center_z and size_x, size_y, size_z values to ensure the box is large enough to accommodate the ligand and allow for rotational and translational movement. A size of 25 Å in each dimension is often a good starting point.

    • Record the center and size coordinates. For this example, we will use:

      • center_x = 20.5, center_y = 15.8, center_z = 28.1

      • size_x = 25, size_y = 25, size_z = 25

  • Create the Configuration File:

    • Open a plain text editor.

    • Create a file named conf.txt and add the following lines, replacing the coordinates with the ones you determined:

  • Run AutoDock Vina:

    • Open a command line terminal or shell.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

    • Execute the following command: ./vina --config conf.txt (The exact command may vary based on your operating system).

    • Vina will run the docking simulation and generate two output files: all_poses.pdbqt (containing the coordinates of the docked ligand poses) and log.txt (containing the binding affinity scores).

Analysis and Interpretation of Results

Understanding the Output
  • Log File (log.txt): This file contains a table of the top binding poses (modes), ranked by their binding affinity in kcal/mol. It also includes RMSD (Root Mean Square Deviation) values, which measure the distance between the atoms of different poses.[6][10]

  • Poses File (all_poses.pdbqt): This file contains the 3D structures of the predicted binding poses, which can be visualized in PyMOL.

Key Metrics for Analysis
  • Binding Affinity (ΔG): This value represents the predicted free energy of binding. More negative values indicate stronger, more favorable binding.[10] A value of -6.0 kcal/mol or lower is generally considered a good starting point for a potential hit.

  • Root Mean Square Deviation (RMSD): When comparing poses, a low RMSD (< 2.0 Å) between the top-ranked poses suggests they converge into a similar, stable binding mode, increasing confidence in the prediction.[6][10]

G cluster_analysis Result Validation Criteria a Docking Output (log.txt, all_poses.pdbqt) b Binding Affinity (e.g., < -6.0 kcal/mol) a->b Quantitative c Pose Clustering (RMSD < 2.0 Å) a->c Structural d Plausible Interactions (H-Bonds, Hydrophobic) a->d Chemical e Validated Hit Candidate b->e c->e d->e

Caption: Logic for Validating Docking Results.

Visualization in PyMOL
  • Open PyMOL.

  • Load the receptor: File > Open > receptor.pdbqt.

  • Load the docking results: File > Open > all_poses.pdbqt. The ligand poses will appear as a multi-state object.

  • Use the arrow keys at the bottom right of the viewer to cycle through the different binding poses.

  • To analyze interactions for the top pose (Mode 1), display the protein and ligand in a helpful representation (e.g., protein as a surface or cartoon, ligand as sticks).

  • Identify key amino acid residues in the binding pocket. In PyMOL, you can find polar contacts (including hydrogen bonds) by selecting the ligand and going to Action > find > polar contacts > to any atoms.

  • Analyze for other interactions, such as hydrophobic contacts with non-polar residues and potential pi-stacking with aromatic rings.[21]

Data Summary and Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison and reporting.

Table 1: Hypothetical Docking Results for 6-Methyl-Oxindole-3-Acetic Acid against IDO1

Pose (Mode)Binding Affinity (kcal/mol)RMSD from Best Pose (Å)H-BondsKey Interacting Residues
1-8.20.0003SER167, ARG231, CYS129
2-7.91.3522SER167, ARG231
3-7.51.8992ALA264, TYR126
4-7.12.4511SER167

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Tojo, S., et al. (2019). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. MedChemComm, 10(6), 968-974. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]

  • MDPI. (2019). Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • MDPI. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach. [Link]

  • Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

  • Biotecnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link]

  • Biotecnika. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • ResearchGate. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. [Link]

  • Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

  • Shityakov, S. (2015). Autodock molecular docking in PyMOL for rational drug design: a tutorial. YouTube. [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

  • Paiardini, A. (2022). Molecular Docking with DockingPie - a PyMOL plugin - pt.1. YouTube. [Link]

  • PyMOL Wiki. (2023). Dockingpie. [Link]

  • Biology Goal. (2021). PyMOL tutorial | Protein Data Bank | Basic Science Series. YouTube. [Link]

  • Molelixir Informatics. (2025). Ligand Preparation for Molecular docking #biotech. YouTube. [Link]

Sources

Troubleshooting & Optimization

Solubility issues of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Answering your question, here is a technical support center with troubleshooting guides and FAQs about .

Technical Support Center: (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

This guide provides comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have designed this resource to be a practical tool for researchers, scientists, and professionals in drug development, ensuring the integrity and reproducibility of your experiments.

Compound Identification and Properties

Before addressing solubility issues, it is crucial to confirm the identity and basic properties of the compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 959241-55-5[1]
Molecular Formula C₁₁H₁₁NO₃[1]
Molecular Weight 205.21 g/mol [1]
Physical Form Solid[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a DMSO stock solution of this compound?

To ensure consistency and maximize solubility, a systematic approach to stock solution preparation is recommended.[2] The following protocol outlines the best practices for dissolving the compound in DMSO.

  • Calculation : Determine the mass of the compound required to achieve a 10 mM concentration in your desired volume of DMSO. For example, to prepare 1 mL of a 10 mM solution, you would need 0.20521 mg of the compound.

  • Weighing : Accurately weigh the calculated mass of this compound using a calibrated analytical balance.

  • Dissolution :

    • Transfer the weighed solid into a sterile, appropriately sized tube (e.g., a microcentrifuge tube).

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Gently vortex the tube until the compound is fully dissolved.[2] Avoid vigorous mixing to prevent the formation of air bubbles.[2]

  • Visual Inspection : After mixing, visually inspect the solution against a light source to ensure there are no visible particles or precipitate. A clear solution indicates complete dissolution.

  • Storage : Once fully dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can affect compound stability and solubility.[2][3] Store the aliquots at -20°C or -80°C for long-term stability.[4]

G cluster_workflow Workflow: Stock Solution Preparation start Start: Weigh Compound transfer Transfer to Sterile Tube start->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso mix Mix Gently (Vortex) add_dmso->mix inspect Visually Inspect for Clarity mix->inspect dissolved Completely Dissolved inspect->dissolved Yes troubleshoot Troubleshoot Solubility inspect->troubleshoot No aliquot Aliquot for Single Use dissolved->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a DMSO stock solution.

Q2: What is the maximum recommended concentration of this compound in DMSO?
Q3: What grade of DMSO should I use?

It is critical to use a high-purity, anhydrous (water-free) grade of DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[3] For cell-based assays, sterile-filtered DMSO is recommended.

Troubleshooting Guide

Q4: I've followed the protocol, but my compound won't fully dissolve. What should I do?

If you observe particulate matter or a cloudy solution after vortexing, consider the following steps:

  • Sonication : Sonicate the tube in a water bath for 5-15 minutes. The high-frequency sound waves can help break up compound aggregates and facilitate dissolution.[2]

  • Gentle Warming : Gently warm the solution in a water bath set to 30-37°C.[2] Increased temperature can enhance the solubility of some compounds. However, use this method with caution, as excessive heat may cause degradation.[2] It is advisable to test the stability of your compound at elevated temperatures if this will be a routine procedure.

  • Re-evaluation of Concentration : It is possible that you have exceeded the compound's solubility limit in DMSO at room temperature. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).

Q5: My stock solution was clear initially, but now I see crystals/precipitate after storage. Why did this happen and what can I do?

This is a common issue and can be attributed to several factors:

  • Freeze-Thaw Cycles : Repeatedly freezing and thawing a DMSO stock solution can promote crystallization.[3] Once a compound crystallizes, it may be difficult to redissolve it into its original amorphous, more soluble state.[3] This is why aliquoting into single-use volumes is a critical step.[2]

  • Water Contamination : As mentioned, DMSO can absorb water over time, especially if the container is not properly sealed. This increase in water content will reduce the solvent's ability to keep the compound in solution.[3][6]

  • Time : Some compounds may be kinetically soluble, meaning they dissolve initially but will precipitate over time as the solution reaches its thermodynamic equilibrium.[3] For some compounds, this can happen within 1-2 days at room temperature.[3]

Solution : If you observe precipitation, you can try to redissolve the compound by gentle warming and sonication as described above. However, if the precipitate does not redissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing in your experiments.

G cluster_troubleshooting Troubleshooting: Solubility Issues start Issue: Compound Won't Dissolve sonicate Sonicate for 5-15 min start->sonicate check1 Is it dissolved? sonicate->check1 warm Gently Warm (30-37°C) check1->warm No success Success: Solution is Clear check1->success Yes check2 Is it dissolved? warm->check2 lower_conc Prepare a Lower Concentration Stock check2->lower_conc No check2->success Yes

Caption: A troubleshooting flowchart for dissolution problems.

Q6: I'm using this compound in a cell-based assay. Are there any special considerations?

Yes. When transitioning from a DMSO stock to an aqueous cell culture medium, several issues can arise:

  • Precipitation upon Dilution : Many compounds that are soluble in 100% DMSO will precipitate when diluted into an aqueous buffer or medium. To mitigate this, it is recommended to perform serial dilutions in a stepwise manner.[4]

  • DMSO Toxicity : High concentrations of DMSO can be toxic to cells.[2] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[2][4]

  • Vehicle Control : Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as your test conditions but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[2]

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • This compound. Sigma-Aldrich.
  • Samples in DMSO: What an end user needs to know. Ziath.
  • How to make a stock solution of a substance in DMSO. Quora.
  • Compound Handling Instructions. MCE (MedChemExpress).
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Studies on repository compound stability in DMSO under various conditions. PubMed.

Sources

Technical Support Center: Synthesis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable oxindole derivative. Our focus is on providing practical, mechanistically-grounded solutions to improve reaction yield, minimize impurity formation, and ensure reproducible outcomes.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on starting material availability, scale, and laboratory capabilities. The two most prevalent and logical pathways involve either building the oxindole core first and then adding the side chain, or constructing a functionalized indole that is later oxidized or modified. We will focus on the most direct and widely applicable method: the alkylation of a pre-formed 6-methyloxindole core.

A common and effective strategy involves a two-step sequence:

  • Formation of the 6-Methyloxindole Core: Typically achieved via a Fischer Indole-type synthesis starting from 4-methylphenylhydrazine.[1][2] This reaction cyclizes a phenylhydrazone under acidic conditions to form the indole nucleus.

  • C3-Alkylation and Hydrolysis: The active methylene group at the C3 position of the 6-methyloxindole is deprotonated to form a nucleophilic enolate, which is then alkylated with a two-carbon electrophile (e.g., ethyl bromoacetate). Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[3]

cluster_0 Route: C3-Alkylation Strategy A 4-Methylphenylhydrazine + Carbonyl Compound B Fischer Indole Synthesis A->B Acid Catalyst (e.g., PPA, H2SO4) C 6-Methyloxindole B->C D Base + Ethyl Bromoacetate C->D Enolate Formation E Ethyl (6-Methyl-2-oxo-2,3- dihydro-1H-indol-3-yl)acetate D->E Alkylation F Saponification (Hydrolysis) E->F G Final Product: (6-Methyl-2-oxo-2,3-dihydro- 1H-indol-3-yl)acetic acid F->G

Caption: General workflow for the C3-alkylation synthesis route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Problem Area 1: Low Yield during 6-Methyloxindole Core Synthesis

Question: My Fischer indole synthesis to prepare the 6-methyloxindole core is resulting in low yields and significant tar formation. What are the likely causes and how can I optimize this step?

Answer: The Fischer indole synthesis is a powerful but often harsh reaction that requires careful control of conditions to maximize the yield of the desired indole and prevent polymerization or side reactions.[4]

Causality and Key Checkpoints:

  • Acid Catalyst Choice and Concentration: The reaction is acid-catalyzed, proceeding through protonation of the initially formed phenylhydrazone, which then undergoes a critical[5][5]-sigmatropic rearrangement.[1][2] The choice of acid is paramount.

    • Brønsted acids (H₂SO₄, HCl, p-TsOH) and Lewis acids (ZnCl₂, BF₃) are common catalysts.[1] Polyphosphoric acid (PPA) is often effective as it serves as both catalyst and solvent, but its high viscosity can make workup challenging.

    • Excessive acid or temperature can lead to sulfonation of the aromatic ring or acid-catalyzed polymerization (tarring), which is a common cause of low yields.

  • Temperature Control: The optimal temperature is highly substrate-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat promotes decomposition and side reactions. A systematic temperature screen (e.g., 80°C, 100°C, 120°C) is recommended.

  • Hydrazone Quality: The purity of the starting 4-methylphenylhydrazine and the intermediate hydrazone is critical. Impurities can interfere with the cyclization. The hydrazone should be freshly prepared and used without prolonged storage if possible.

Troubleshooting Protocol:

  • Catalyst Screening: If using a strong mineral acid like H₂SO₄ leads to charring, consider a milder catalyst system.

    • Option A (Lewis Acid): Try using ZnCl₂ (1.5-2.0 equivalents) in a high-boiling solvent like toluene or xylene.

    • Option B (Milder Brønsted Acid): Use p-toluenesulfonic acid (p-TsOH) in refluxing toluene with a Dean-Stark trap to remove water formed during the initial hydrazone formation.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the hydrazone spot is a key indicator. Quench the reaction as soon as it reaches completion to avoid product degradation.

  • Gradual Addition: Instead of mixing all reagents at once, try adding the hydrazone solution dropwise to the pre-heated acid/solvent mixture. This helps to control the initial exotherm and maintain a more consistent reaction temperature.

Catalyst SystemTypical TemperatureAdvantages / Disadvantages
H₂SO₄ / Acetic Acid 80-110 °CInexpensive, strong acid. High risk of charring.
Polyphosphoric Acid (PPA) 100-140 °CEffective catalyst/solvent. Difficult workup.
ZnCl₂ / Toluene 110 °C (Reflux)Milder conditions, good for sensitive substrates.
p-TsOH / Toluene 110 °C (Reflux)Good for in-situ hydrazone formation and cyclization.
Problem Area 2: Inefficient C3-Alkylation of 6-Methyloxindole

Question: When I try to alkylate 6-methyloxindole with ethyl bromoacetate, I get a mixture of products including N-alkylated species, dialkylated product, and unreacted starting material. How can I improve the selectivity for C3-mono-alkylation?

Answer: This is a classic selectivity challenge in oxindole chemistry. The molecule has two primary nucleophilic sites: the nitrogen (N1) and the enolizable carbon (C3). Achieving high C3 selectivity requires careful selection of the base, solvent, and temperature to favor the formation of the C3-enolate over the N-anion.[3]

Causality and Key Checkpoints:

  • Base Selection: The pKa of the N-H proton is lower (more acidic) than the C3-H protons. A weak base (e.g., K₂CO₃) will preferentially deprotonate the nitrogen, leading to N-alkylation. A strong, non-nucleophilic base is required to deprotonate the C3 position to form the desired enolate for C-alkylation.[6]

  • Counter-ion Effect: The nature of the metal counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the reaction's selectivity by coordinating with the enolate oxygen.

  • Reaction Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial for maintaining kinetic control, which favors the formation of the C3-enolate and prevents side reactions like dialkylation.

Troubleshooting Protocol:

  • Optimize Base and Solvent:

    • Condition A (High Selectivity): Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) in an anhydrous aprotic solvent like THF.

    • Procedure: Cool the solution of 6-methyloxindole in THF to -78 °C under an inert atmosphere (N₂ or Ar). Add the base dropwise and stir for 30-60 minutes to ensure complete enolate formation. Then, add the ethyl bromoacetate dropwise and let the reaction slowly warm to room temperature.

  • Control Stoichiometry: Use a slight excess of the base (1.1 equivalents) to ensure full deprotonation of the starting material. Use a controlled amount of the alkylating agent (1.0-1.1 equivalents) to minimize the risk of dialkylation.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water or acid directly, to neutralize the remaining base without causing unwanted side reactions.

cluster_paths Deprotonation Pathways Start 6-Methyloxindole + Base N_Anion N-Anion Formation (Thermodynamic Product) Start->N_Anion Weak Base (e.g., K2CO3) Warmer Temp. C_Enolate C3-Enolate Formation (Kinetic Product) Start->C_Enolate Strong, Hindered Base (e.g., LDA) Low Temp. (-78°C) N_Alkylation N-Alkylation Product (Undesired) N_Anion->N_Alkylation + R-X C_Alkylation C3-Alkylation Product (Desired) C_Enolate->C_Alkylation + R-X

Caption: Kinetic vs. thermodynamic control in oxindole alkylation.

Problem Area 3: Incomplete or Degradative Ester Hydrolysis

Question: The final saponification of my ethyl ester intermediate is either incomplete or seems to be degrading the product, leading to a low yield of the final acid. What are the best practices for this hydrolysis step?

Answer: Ester hydrolysis (saponification) appears straightforward but can be problematic for sensitive heterocyclic systems like oxindoles. Harsh conditions (high temperature or high base concentration) can lead to decomposition or decarboxylation. The goal is to achieve complete hydrolysis under the mildest conditions possible.

Causality and Key Checkpoints:

  • Base Choice: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for saponification of sensitive substrates. It is less harsh and the resulting lithium carboxylate salts often have different solubility properties that can aid in workup.

  • Solvent System: A biphasic or mixed solvent system is necessary because the ester is organic-soluble while the base is water-soluble. A mixture of THF and water or Methanol and water is common, as they are miscible and facilitate the reaction.

  • Temperature and Time: Most saponifications proceed readily at room temperature, though gentle heating (40-50 °C) may be required. Prolonged heating should be avoided. Reaction completion should be monitored by TLC by observing the disappearance of the starting ester spot.

  • Acidification: After hydrolysis, the reaction mixture is basic and contains the carboxylate salt. It must be carefully acidified to protonate the salt and precipitate the final carboxylic acid product. The acidification should be done slowly in an ice bath to control any exotherm.

Troubleshooting Protocol:

  • Standard Conditions: Dissolve the ester in a 3:1 mixture of THF/H₂O or MeOH/H₂O. Add LiOH·H₂O (2-3 equivalents) and stir at room temperature. Monitor by TLC every hour.

  • Workup: Once the reaction is complete, remove the organic solvent (THF or MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability? The C3-alkylation of a pre-formed 6-methyloxindole is often preferred for scalability. The Fischer indole synthesis can be challenging to scale due to its often exothermic nature and the potential for tar formation. The alkylation and hydrolysis steps are generally more controllable and scalable with standard reactor equipment.

Q2: How critical is the quality of the 4-methylphenylhydrazine for the Fischer indole synthesis? Extremely critical. Phenylhydrazines are susceptible to air oxidation, turning dark and impure over time. Using old or discolored starting material is a primary cause of failed or low-yielding Fischer indole reactions. It is best to use freshly opened material or purify older stock by recrystallization before use.

Q3: Can I introduce the acetic acid side chain using a malonate derivative? Yes, this is an excellent alternative to direct alkylation with ethyl bromoacetate. A Knoevenagel condensation of 6-methyloxindole with diethyl malonate followed by reduction and hydrolysis can provide the target acid. Alternatively, a Michael addition to a suitable acceptor can be employed. These methods can sometimes offer better control and avoid issues with dialkylation.

Q4: What are the key safety precautions for these reactions?

  • Diazonium Salts (if using Japp-Klingemann): Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in situ at low temperatures (0-5 °C) and used immediately without isolation.[5][7]

  • Fischer Indole Synthesis: This reaction often uses strong, corrosive acids and high temperatures. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Strong Bases: Reagents like LDA and NaHMDS are highly reactive and pyrophoric. They must be handled under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

References

  • Japp–Klingemann reaction - Wikipedia. [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. [Link]

  • Japp-Klingemann reaction - chemeurope.com. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION - ResearchGate. [Link]

  • A three-component Fischer indole synthesis - Nature. [Link]

  • Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis - ElectronicsAndBooks. [Link]

  • Synthesis of All Regioisomers of 2-Arylazaindole-3-acetic Acid Derivatives - Thieme Connect. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. [Link]

  • Fischer Indole Synthesis - YouTube. [Link]

  • Synthesis of 2-acylindole-3-acetic acids: a novel base-mediated indole synthesis - Sci-Hub. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • Reductive alkylation reactions of oxindole (1) to give 3-alkyloxindoles 6. - ResearchGate. [Link]

  • Molybdenum-Catalyzed Asymmetric Allylic Alkylation of 3-Alkyloxindoles: Reaction Development and Applications - PMC - NIH. [Link]

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Technical Support Center: Degradation Pathways of Oxindole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxindole acetic acid derivatives. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of these important compounds. By understanding the underlying chemical principles, you can better design experiments, troubleshoot unexpected results, and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses common questions regarding the stability and degradation of oxindole acetic acid derivatives.

FAQ 1: What are the primary environmental factors that induce the degradation of oxindole acetic acid derivatives?

The degradation of oxindole acetic acid derivatives is primarily influenced by exposure to light (photodegradation), heat (thermal degradation), pH (hydrolysis), and oxidizing agents.[1] The specific susceptibility to each of these factors depends on the individual structure of the derivative, including the nature and position of substituents on the oxindole ring and the acetic acid side chain.

FAQ 2: How does the substitution pattern on the oxindole ring affect its stability?

The electronic properties of substituents on the oxindole ring play a crucial role in its stability. Electron-donating groups can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[2] Conversely, electron-withdrawing groups can decrease the electron density, which may enhance stability against certain oxidative pathways but could increase susceptibility to nucleophilic attack. The position of substitution also matters; for instance, substitution at the C-5 position is often favored in electrophilic aromatic substitution reactions.[3]

FAQ 3: What is the expected impact of pH on the stability of ester derivatives of oxindole acetic acid?

Ester derivatives of oxindole acetic acid are susceptible to hydrolysis, particularly under basic conditions.[4][5] The ester linkage can be cleaved to yield the parent carboxylic acid and the corresponding alcohol.[5] The rate of hydrolysis is generally pH-dependent, with increased rates observed at higher pH values.[4] Even mildly alkaline conditions (pH 9 or above) can lead to measurable hydrolysis over a few hours.[4] Acid-catalyzed hydrolysis can also occur, typically by reversing the Fischer esterification reaction.[5]

FAQ 4: Are there known enzymatic pathways for the degradation of oxindole acetic acid derivatives in biological systems?

Yes, in biological systems, particularly in plants, there are well-characterized enzymatic pathways for the metabolism of indole-3-acetic acid (IAA), a related compound, to oxindole-3-acetic acid (oxIAA).[6][7] This oxidation is a key step in auxin catabolism.[8] Further enzymatic modifications, such as hydroxylation and conjugation with sugars or amino acids, can also occur.[6][9] For example, oxIAA can be converted to 7-hydroxyoxindole-3-acetic acid and then to its glucoside.[8][9] In bacteria, gene clusters like iac and iaa are responsible for the aerobic and anaerobic degradation of IAA, respectively.[10][11] These pathways often involve initial oxidation or hydroxylation of the indole ring.[12][13]

FAQ 5: What are the common degradation products I should expect to see?

Common degradation products arise from oxidation, hydrolysis, and photolytic reactions. Key products to monitor include:

  • Oxidation Products: The primary oxidation product is often the corresponding 2-oxindole derivative if starting from an indole precursor.[2] Further oxidation can lead to cleavage of the C2-C3 bond of the oxindole ring, forming aniline derivatives.[14] In some biological systems, hydroxylation of the oxindole ring, for instance at the 7-position, is observed.[8][9]

  • Hydrolysis Products: For ester derivatives, the primary hydrolysis products will be the parent oxindole acetic acid and the corresponding alcohol.[5]

  • Photodegradation Products: Photodegradation can lead to a variety of products, often resulting from dechlorination, hydroxylation, and dehydrogenation, depending on the parent structure and the presence of photosensitizers.[15][16]

Section 2: Troubleshooting Guide - Addressing Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered during the study of oxindole acetic acid derivative degradation.

Problem 1: Inconsistent or Unexpected Degradation Profiles in Stability Studies

Symptoms:

  • High variability in degradation rates between replicate experiments.

  • Appearance of unexpected degradation products.

  • Lack of degradation under conditions where it is expected.

Possible Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Action
Contamination of Solvents or Reagents Trace impurities, such as metal ions or peroxides in solvents, can catalyze degradation reactions.[17]Use high-purity, HPLC-grade solvents and freshly prepared reagents. Consider filtering solvents before use.
Inconsistent Environmental Conditions Fluctuations in temperature, light exposure, or pH can significantly alter degradation rates.[1]Ensure precise control of experimental parameters. Use calibrated incubators, controlled lighting conditions, and accurately prepared buffers.
Sample Adsorption to Container Surfaces Highly lipophilic compounds may adsorb to the surfaces of glass or plastic vials, leading to an apparent loss of the parent compound that is not due to degradation.Use silanized glassware or polypropylene vials to minimize adsorption. Perform recovery studies to quantify any loss due to adsorption.
Inappropriate Analytical Method The analytical method (e.g., HPLC) may not be stability-indicating, meaning it cannot resolve the parent compound from its degradation products.[18]Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies and ensuring baseline separation of all significant degradants from the parent peak.[17]
Problem 2: Poor Mass Balance in Degradation Studies

Symptom:

  • The sum of the parent compound and all observed degradation products does not account for the initial amount of the parent compound.

Possible Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Action
Formation of Non-UV Active Degradants Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by UV-Vis spectroscopy.Use a mass spectrometer (MS) in conjunction with HPLC to detect non-UV active compounds. A charged aerosol detector (CAD) can also be employed for universal detection.
Formation of Volatile Degradants Degradation may produce volatile compounds that are lost from the sample matrix before analysis.Use headspace gas chromatography (GC) to analyze for volatile degradation products.
Formation of Insoluble Degradants Degradation products may precipitate out of solution, especially if their polarity is significantly different from the parent compound.Visually inspect samples for precipitates. If precipitation is suspected, attempt to dissolve the sample in a stronger solvent and re-analyze.
Incomplete Elution from HPLC Column Highly retained degradation products may not elute from the HPLC column during the analytical run.Extend the gradient elution time or perform a column wash with a strong solvent after each injection to ensure all compounds have eluted.
Problem 3: Artifactual Degradation During Sample Preparation or Analysis

Symptom:

  • Degradation is observed in control samples that have not been subjected to stress conditions.

  • The degradation profile changes depending on the sample work-up procedure.

Possible Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Action
On-Column Degradation The stationary phase of the HPLC column, particularly residual silanols, can catalyze the degradation of sensitive compounds.Use an end-capped HPLC column to minimize interactions with silanol groups. Adjust the mobile phase pH to a range where the compound is more stable.
Degradation in the Autosampler Samples may degrade while sitting in the autosampler, especially if the temperature is not controlled.Use a cooled autosampler to maintain sample stability during the analytical queue.[18]
Mobile Phase-Induced Degradation Components of the mobile phase, such as acidic or basic additives, may cause degradation of the analyte.Evaluate the stability of the compound in the mobile phase over time. If instability is observed, consider using a different mobile phase composition.
Extraction-Induced Degradation The use of harsh extraction conditions (e.g., strong acids or bases, high temperatures) can cause degradation.Optimize the extraction procedure to use milder conditions. Perform extraction at a lower temperature and use the weakest acid or base necessary.

Section 3: Experimental Protocols

This section provides detailed protocols for key experiments in the study of oxindole acetic acid derivative degradation.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.[1]

Materials:

  • Oxindole acetic acid derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated oven

  • Photostability chamber

  • Calibrated pH meter

  • HPLC system with UV and/or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxindole acetic acid derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[17]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H2O2.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial containing the solid sample in an oven at 80°C for 48 hours.

    • At specified time points, dissolve the sample in the initial solvent and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be protected from light.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis: Analyze all samples using a developed HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent oxindole acetic acid derivative from its degradation products.

General Approach:

  • Column Selection: Start with a C18 column, as it is a versatile stationary phase. If separation is not achieved, consider other stationary phases such as C8 or phenyl-hexyl.

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and water with 0.1% formic acid or trifluoroacetic acid. The acid helps to improve peak shape by suppressing the ionization of silanol groups on the column.

  • Gradient Optimization: Adjust the gradient slope and time to achieve baseline resolution of all peaks.

  • Wavelength Selection: Use a diode-array detector (DAD) to monitor the elution at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate common degradation pathways for oxindole acetic acid derivatives.

DegradationPathways cluster_main Oxindole Acetic Acid Derivative cluster_stress Stress Conditions cluster_products Degradation Products Parent Oxindole Acetic Acid Derivative Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Oxidized Oxidized Products (e.g., Ring-Opened) Oxidation->Oxidized Hydrolyzed Hydrolyzed Products (Carboxylic Acid) Hydrolysis->Hydrolyzed Photoproducts Photoproducts (e.g., Hydroxylated) Photolysis->Photoproducts

Caption: General degradation pathways of oxindole acetic acid derivatives under various stress conditions.

EnzymaticDegradation IAA Indole-3-Acetic Acid (IAA) OxIAA Oxindole-3-Acetic Acid (oxIAA) IAA->OxIAA Oxidation (e.g., DAO enzymes) HydroxyOxIAA 7-Hydroxyoxindole-3-Acetic Acid OxIAA->HydroxyOxIAA Hydroxylation AminoAcidConjugate oxIAA-Amino Acid Conjugates OxIAA->AminoAcidConjugate Conjugation (e.g., GH3 enzymes) Glucoside 7-Hydroxyoxindole-3-Acetic Acid-Glucoside HydroxyOxIAA->Glucoside Glucosylation

Caption: A simplified enzymatic degradation pathway of indole-3-acetic acid in plants.

References

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  • Lee, S. (2016). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany.
  • Gray, W. M., et al. (2001). Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent. The Plant Cell.
  • Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant Physiology.
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  • Hayashi, K., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences.
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Sources

Technical Support Center: Synthesis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common impurities and side reactions encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved via a two-stage process. First, the 6-methyl-2-oxindole core is constructed. Second, this core is functionalized at the C3 position to introduce the acetic acid moiety. Each stage presents unique challenges and potential for impurity formation.

Synthetic_Pathway cluster_0 Stage 1: Oxindole Core Synthesis cluster_1 Stage 2: C3-Functionalization A 4-Methylaniline + α-Chloroacetyl chloride B Intermediate Amide A->B Acylation C 6-Methyl-2-oxindole B->C Intramolecular Friedel-Crafts (Stollé Synthesis) D 6-Methyl-2-oxindole E Ethyl (6-methyl-2-oxo-2,3-dihydro -1H-indol-3-yl)acetate D->E Alkylation with Ethyl Bromoacetate F Target Product: (6-Methyl-2-oxo-2,3-dihydro -1H-indol-3-yl)acetic acid E->F Ester Hydrolysis Alkylation_Competition Anion 6-Methyl-2-oxindole Anion (Resonance) Reagent + Br-CH2-COOEt Anion->Reagent C_Alk Desired C3-Alkylated Product N_Alk Impurity: N-Alkylated Product O_Alk Impurity: O-Alkylated Product Reagent->C_Alk C-Attack (Favored) Reagent->N_Alk N-Attack (Competing) Reagent->O_Alk O-Attack (Minor)

Optimizing reaction conditions for Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful synthetic method. As your application scientist, my goal is to provide not just protocols, but the underlying principles that govern this reaction, enabling you to make informed decisions in your own laboratory work.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a suitable aldehyde or ketone.[1][2] Despite its long history, the reaction can be sensitive, and achieving high yields with diverse substituted substrates requires careful optimization. This guide addresses the most common challenges you may face, from reaction failure to purification difficulties.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?

A1: Understanding the mechanism is the first step to effective troubleshooting. The reaction proceeds through a sequence of acid-mediated transformations:[1][3][4]

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[5][6]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[1][6] This step is crucial and requires at least one α-hydrogen on the carbonyl component.[7]

  • [8][8]-Sigmatropic Rearrangement: After protonation, the enamine undergoes the key bond-forming event: a[8][8]-sigmatropic rearrangement.[1][9] This irreversible step breaks the weak N-N bond and forms a new C-C bond, establishing the core framework of the indole.[7][10]

  • Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes to form an aminal. Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring system.[1][5]

Fischer_Indole_Mechanism Figure 1: The Fischer Indole Synthesis Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A Arylhydrazine C Hydrazone Formation A->C + Acid B Aldehyde or Ketone B->C + Acid D Tautomerization to Enamine C->D Acid-catalyzed E [3,3]-Sigmatropic Rearrangement D->E Key C-C bond formation F Cyclization & Ammonia Elimination E->F G Substituted Indole F->G Aromatization

Caption: Figure 1: The Fischer Indole Synthesis Mechanism

Q2: Why is the choice of acid catalyst so critical?

A2: The acid catalyst is not just a reagent; it's a controller. It participates in nearly every key step of the mechanism.[11] The choice of acid—its type (Brønsted vs. Lewis) and its strength—can dramatically affect the reaction rate, yield, and even the regioselectivity with unsymmetrical ketones.[3][11] A catalyst that is too weak may not be sufficient to promote the key rearrangement, while one that is too strong can cause degradation of the starting materials or the final indole product.[11] The optimal catalyst is highly substrate-dependent and often must be determined empirically.[8]

Q3: Can I perform this reaction as a "one-pot" synthesis?

A3: Yes, one of the significant advantages of the Fischer indole synthesis is that it can often be performed as a one-pot procedure.[7] You can combine the arylhydrazine and the carbonyl compound and subject the mixture directly to the cyclization conditions without isolating the intermediate hydrazone.[7] This approach improves efficiency in terms of time, cost, and labor.[12]

Troubleshooting Guide: From Low Yields to Failed Reactions

This section addresses specific problems you might encounter during your experiments.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Fischer Indole Synthesis Start Reaction Issue: Low Yield or Failure Check_Substrates Analyze Substrates: Are there problematic substituents? Start->Check_Substrates Check_Conditions Review Conditions: Catalyst, Temperature, Solvent appropriate? Start->Check_Conditions Check_Purity Verify Purity of Starting Materials Start->Check_Purity Substrate_Yes Yes: Strong EDG on carbonyl component? Check_Substrates->Substrate_Yes Conditions_No No: Conditions are sub-optimal. Check_Conditions->Conditions_No Purity_No No: Impurities present. Check_Purity->Purity_No Solution_Cleavage Root Cause: N-N Bond Cleavage. Solution: Use a milder (Lewis) acid, lower temp. Substrate_Yes->Solution_Cleavage Solution_Optimize Root Cause: Poor kinetics/degradation. Solution: Screen catalysts, temps, and solvents. Conditions_No->Solution_Optimize Solution_Purify Root Cause: Side reactions. Solution: Purify starting materials (distill/recrystallize). Purity_No->Solution_Purify

Caption: Figure 2: Troubleshooting Workflow for Fischer Indole Synthesis

Q4: My reaction is failing or giving a very low yield. What are the most likely causes?

A4: This is the most common issue. The cause can usually be traced back to one of three areas: substrate electronics, reaction conditions, or starting material quality.

  • Problematic Substituents: The electronic properties of your substituents are paramount.[13]

    • On the Carbonyl Component: Strong electron-donating groups (EDGs) on the enamine intermediate (derived from the aldehyde or ketone) can be disastrous.[14] These groups stabilize a competing pathway involving the cleavage of the N-N bond, which prevents the desired cyclization from occurring.[13][15] This is a well-documented reason for the failure of Fischer synthesis for C3-aminoindoles.[15][16]

    • On the Phenylhydrazine: Conversely, electron-donating groups on the phenylhydrazine ring generally increase the rate of reaction.[14] Electron-withdrawing groups (EWGs) decrease the electron density, making the key rearrangement more difficult and often requiring harsher conditions (stronger acid, higher temperature).[9][14]

Substituent_Effects Figure 3: Influence of Substituent Electronics Start Substituent Location Carbonyl On Carbonyl/ Enamine Side Start->Carbonyl Hydrazine On Phenylhydrazine Ring Start->Hydrazine EDG_Carbonyl Strong EDG (e.g., -NR2, -OR) Carbonyl->EDG_Carbonyl EWG_Carbonyl EWG Carbonyl->EWG_Carbonyl EDG_Hydrazine EDG (e.g., -Me, -OMe) Hydrazine->EDG_Hydrazine EWG_Hydrazine Strong EWG (e.g., -NO2) Hydrazine->EWG_Hydrazine Result_Fail Outcome: Promotes N-N Bond Cleavage -> REACTION FAILURE EDG_Carbonyl->Result_Fail Result_OK Outcome: Generally well-tolerated EWG_Carbonyl->Result_OK Result_Good Outcome: Accelerates Reaction Rate EDG_Hydrazine->Result_Good Result_Slow Outcome: Slows Reaction -> Requires Harsher Conditions EWG_Hydrazine->Result_Slow

Caption: Figure 3: Influence of Substituent Electronics

  • Sub-optimal Reaction Conditions: The reaction is highly sensitive to temperature and the choice of acid and solvent.[13][17]

    • Temperature: If the temperature is too low, the reaction may be too slow for practical conversion. If it's too high, it can lead to the degradation of your starting materials or product, often forming intractable tars.[17] Careful optimization is key.[18]

    • Catalyst & Solvent: The ideal combination depends entirely on your substrate. A good starting point is to screen a few conditions based on literature precedents for similar molecules.

Acid Catalyst Type Common Applications & Considerations
Polyphosphoric Acid (PPA) BrønstedHighly effective for many cyclizations, acts as both catalyst and solvent. Can be viscous and difficult to work with.[1][5]
Zinc Chloride (ZnCl₂) LewisA very common and effective catalyst. Milder than many Brønsted acids, which can be beneficial for sensitive substrates.[1][3]
Acetic Acid (AcOH) BrønstedOften used as both a solvent and a mild acid catalyst. Good for substrates that might decompose in stronger acids.[9][17]
Sulfuric Acid (H₂SO₄) BrønstedA strong acid used when weaker acids fail. Use with caution to avoid charring and side reactions.[1][3]
p-Toluenesulfonic Acid (p-TsOH) BrønstedA strong, solid acid that is easy to handle. Often a good choice for promoting the reaction.[1][3]
Boron Trifluoride (BF₃) LewisA strong Lewis acid, often used as its etherate complex (BF₃·OEt₂). Effective but requires anhydrous conditions.[1][3]
  • Impure Starting Materials: The Fischer synthesis does not tolerate impurities well. Ensure your arylhydrazine and carbonyl compounds are pure.[8][13] Phenylhydrazines can degrade on storage; using the more stable hydrochloride salt or fresh material is recommended.[9]

Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the selectivity?

A5: This is a classic challenge. The regioselectivity is determined by which α-carbon of the ketone forms the enamine that undergoes the sigmatropic rearrangement. This is influenced by a delicate balance of steric and electronic factors, which you can manipulate.[13]

  • Kinetic vs. Thermodynamic Control: The formation of the two possible enamine intermediates can be under kinetic or thermodynamic control.

    • Weaker acids and lower temperatures tend to favor the formation of the kinetic product, which arises from the deprotonation of the less-substituted α-carbon.[13]

    • Stronger acids and higher temperatures can allow for equilibration and tend to favor the more stable, more-substituted enamine, leading to the thermodynamic product.[13]

  • Steric Hindrance: Bulky substituents on either the ketone or the arylhydrazine can be used to direct the cyclization towards the less sterically hindered position.[13]

Q6: My reaction has worked, but I am struggling to purify the product. My spots are streaking on the TLC plate. What should I do?

A6: Purification of indoles, which are often basic and polar, can be tricky. Streaking on silica gel TLC is a common sign of strong interaction with the acidic silica surface.

  • Modify Your Eluent: Add a small amount (e.g., 1%) of a basic modifier to your eluent system. Triethylamine (TEA) is a common choice. For very polar compounds, a small amount of ammonium hydroxide in your methanol can also be effective.[19]

  • Switch Your Stationary Phase: If modifying the eluent fails, consider a different stationary phase.

    • Alumina (basic or neutral): This can be a better choice for purifying basic compounds like indoles.

    • Reverse-Phase (C18) Silica: If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can provide excellent separation.[19]

  • Workup Procedure: Ensure the acid catalyst is thoroughly neutralized and removed during the workup before attempting chromatography. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) is standard practice.[9]

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-phenyl-1H-indole

This protocol provides a representative example of a one-pot Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add glacial acetic acid (20 mL).

  • Addition of Reactants: Add phenylhydrazine (1.08 g, 10 mmol) and 3-methyl-2-butanone (0.86 g, 10 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring. The solution will typically darken in color. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes). The reaction is often complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice water (100 mL). This will often cause the crude product to precipitate.

  • Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethanol, to yield the purified 2,3-dimethyl-1-phenyl-1H-indole.

References
  • Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]
  • Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. [URL: https://www.benchchem.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3076556/]
  • Technical Support Center: Fischer Indole Synthesis of Substituted Indoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/fischer-indole-synthesis-of-substituted-indoles]
  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. [URL: https://www.vedantu.com/chemistry/fischer-indole-synthesis]
  • A three-component Fischer indole synthesis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18714292/]
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/optimization-of-reaction-conditions-for-fischer-indole-synthesis-of-carbazoles]
  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [URL: https://www.chemistrylearner.com/chemical-reactions/fischer-indole-synthesis.html]
  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6254929/]
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. [URL: https://testbook.com/chemistry/fischer-indole-synthesis]
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem. [URL: https://www.benchchem.
  • optimization of reaction conditions for Fischer indole synthesis (temperature, solvent) - Benchchem. [URL: https://www.benchchem.
  • effect of substituents on Fischer indole synthesis yield - Benchchem. [URL: https://www.benchchem.com/technical-support-center/effect-of-substituents-on-fischer-indole-synthesis-yield]
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10716a]
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja111231h]
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja981301h]
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-support-center/the-fischer-indole-synthesis-a-comprehensive-technical-guide]
  • Fischer Indole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
  • Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Fischer-indole-reaction-in-the-synthesis-of-compound-3_tbl1_323485747]
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28574109/]
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/qcb97f/problems_with_fischer_indole_synthesis/]
  • A Convenient Protocol for a Zinc-Catalysed Synthesis of Electron-Poor Indoles | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/357606963_A_Convenient_Protocol_for_a_Zinc-Catalysed_Synthesis_of_Electron-Poor_Indoles]
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02377b]
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Troubleshooting guide for reactions involving 2-oxo-2,3-dihydro-1H-indol-3-yl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxo-2,3-dihydro-1H-indol-3-yl compounds, commonly known as oxindoles or isatins. This versatile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs.[1][2][3][4] However, its reactivity, particularly at the N1-amide and C3-ketone positions, presents unique challenges. This guide provides in-depth, question-and-answer-based troubleshooting for common synthetic hurdles.

FAQ 1: N-Alkylation Reactions

The N-alkylation of the isatin core is a fundamental step to introduce diversity and modulate biological activity.[5] However, this seemingly straightforward reaction is often plagued by issues of selectivity and side-product formation.

Q: My N-alkylation of isatin is giving low yields and a complex mixture of products. What is going wrong?

A: This is a frequent issue stemming from the dual reactivity of the isatin nucleus and the choice of base. The isatin core is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N1) or the oxygen of the C2-carbonyl.[6] Furthermore, the base itself can promote unwanted side reactions.

Core Causality:

  • Base Strength and Type: The choice of base is critical. Strong, non-nucleophilic bases like Sodium Hydride (NaH) are effective at generating the isatin anion for subsequent alkylation.[5] However, other bases like Potassium Carbonate (K₂CO₃) can lead to aldol-type side reactions, especially if acetone is used as the solvent.[5] The lability of the isatin ring system in the presence of strong bases can also contribute to degradation and lower yields.[5]

  • Solvent Choice: Aprotic polar solvents like DMF or NMP are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile.

  • Alkylating Agent Reactivity: Highly reactive alkylating agents, such as phenacyl bromide, can lead to complex side reactions. For instance, the base can deprotonate the α-carbon of the phenacyl bromide, creating a carbanion that attacks the isatin's C3-carbonyl, leading to epoxide byproducts.[5][7]

Troubleshooting Protocol:

  • Optimize the Base: Switch to a base known for cleaner reactions. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in DMF or NMP often provides better results than stronger bases like NaH, particularly when using microwave-assisted synthesis.[7]

  • Control the Temperature: Run the reaction at room temperature or 0 °C initially. Exothermic deprotonation or alkylation can lead to side reactions.

  • Monitor Closely: Use Thin-Layer Chromatography (TLC) to monitor the consumption of isatin. Prolonged reaction times can lead to product degradation.

  • Consider Microwave Synthesis: Microwave-assisted N-alkylation can dramatically reduce reaction times and minimize the formation of side products, leading to higher yields and easier workup.[5][7]

Data Summary: Comparison of Bases for N-Alkylation

Base Common Solvent Key Advantages Potential Drawbacks
NaH DMF, THF Strong, effective deprotonation Requires anhydrous conditions; can be hazardous.
K₂CO₃ DMF, Acetone Inexpensive, easy to handle Can promote aldol side reactions in acetone.[5]
Cs₂CO₃ DMF, NMP High yields, often cleaner reactions More expensive.

| NaOH | Various | Inexpensive | Can lead to base-lability issues and complex workups.[5] |

Q: I am observing O-alkylation instead of the desired N-alkylation. How can I control this selectivity?

A: The N- vs. O-alkylation is a classic problem of kinetic versus thermodynamic control for an ambident nucleophile. N-alkylation is typically the thermodynamically more stable product. However, reaction conditions can favor the kinetically preferred O-alkylation.

Core Causality:

  • Solvent Effects: The solvent can play a decisive role. Interestingly, in certain Lewis acid-catalyzed alkylations with trichloroacetimidates, solvents like THF can favor O-alkylation. This is believed to occur because the reaction byproduct, trichloroacetamide, can form a hydrogen bond with the isatin nitrogen, sterically blocking it and directing the electrophile to the oxygen atom.[6]

  • Electrophile & Leaving Group: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles prefer the "softer" nitrogen atom. While most alkyl halides favor N-alkylation, highly reactive electrophiles in the presence of specific catalysts or additives might show different selectivity.[6]

Troubleshooting Workflow for Alkylation Selectivity

G start Problem: O-Alkylation Observed check_solvent Analyze Solvent System start->check_solvent check_catalyst Review Catalyst/Additives start->check_catalyst thf_path Is solvent THF or similar? (e.g., with trichloroacetimidates) check_solvent->thf_path Yes dmf_path Is solvent DMF/NMP? check_solvent->dmf_path No catalyst_issue Is a Lewis Acid or specific additive present? check_catalyst->catalyst_issue switch_to_dmf Action: Switch to a more polar aprotic solvent like DMF to favor N-alkylation. thf_path->switch_to_dmf continue_diag Continue Diagnosis dmf_path->continue_diag switch_to_base Action: Switch to standard base-mediated conditions (e.g., K₂CO₃ in DMF) without Lewis acids. catalyst_issue->switch_to_base

Caption: Workflow for troubleshooting O- vs. N-alkylation.

FAQ 2: Reactions at the C3-Carbonyl

The C3-carbonyl is highly electrophilic and is the primary site for reactions like Knoevenagel condensations, aldol additions, and Horner-Wadsworth-Emmons olefinations.

Q: My Knoevenagel condensation of isatin with an active methylene compound (e.g., malononitrile) is sluggish and gives a poor yield. How can I improve it?

A: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but its success with isatins is highly dependent on optimizing the catalytic conditions and managing the water byproduct.[8][9][10]

Core Causality:

  • Catalyst Choice: This reaction is base-catalyzed. However, a base that is too strong can cause self-condensation of the active methylene compound or other side reactions.[8] Weak bases like piperidine or its salts (e.g., piperidinium acetate) are often ideal.[8] In some cases, solid acid catalysts have also been used effectively, especially in aqueous media.[9][11]

  • Water Removal: The condensation produces one molecule of water. This byproduct can inhibit the catalyst and, because the reaction is often reversible, can push the equilibrium back toward the starting materials, lowering the overall yield.[8]

  • Solvent Polarity: The solvent plays a significant role. While polar aprotic solvents can be effective, some of the highest-yielding and fastest reactions have been reported using water as the solvent or even under solvent-free grinding conditions.[8][10]

Troubleshooting Protocol:

  • Select the Right Catalyst: If using a base, start with a weak amine like piperidine or pyridine (approx. 0.1 equivalents).

  • Implement Water Removal: For reactions in organic solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms. This is one of the most effective ways to drive the reaction to completion.

  • Explore "On-Water" or Solvent-Free Conditions: For a green and often highly efficient alternative, try the reaction in water, which can promote the reaction through hydrophobic effects.[10] Grinding the reactants together, sometimes with a few drops of water, can also yield excellent results in minutes.[10]

  • Monitor Reaction Progress: Use TLC to determine the optimal reaction time. Overheating or extended reaction times can lead to decomposition.

G start Problem: Low Knoevenagel Yield check_catalyst 1. Check Catalyst start->check_catalyst check_water 2. Check Water Removal check_catalyst->check_water catalyst_q Is base too strong (e.g., NaOH, NaOMe)? check_catalyst->catalyst_q check_conditions 3. Check Conditions check_water->check_conditions water_q Is water being removed? check_water->water_q conditions_q Is reaction slow at room temp? check_conditions->conditions_q catalyst_q->check_water No catalyst_a Action: Switch to weak base (piperidine, pyridine). catalyst_q->catalyst_a Yes water_q->check_conditions Yes water_a Action: Use Dean-Stark trap (for organic solvents). water_q->water_a No conditions_a1 Action: Gently heat (reflux in toluene). conditions_q->conditions_a1 Yes conditions_a2 Action: Try alternative method ('on water' or grinding). conditions_q->conditions_a2 Yes

Caption: Troubleshooting workflow for Knoevenagel condensations.

Q: I am attempting a Horner-Wadsworth-Emmons (HWE) reaction on isatin, but the stereoselectivity is poor.

A: The HWE reaction is renowned for producing alkenes with high E-selectivity, but achieving this requires careful control of the reaction parameters.[12][13]

Core Causality:

  • Phosphonate Reagent: The reaction works best with stabilized phosphonate carbanions (those with an adjacent electron-withdrawing group, like an ester). The structure of the phosphonate itself influences stereoselectivity.

  • Base and Counterion: The choice of base (e.g., NaH, BuLi, KHMDS) and the resulting metal counterion (Na⁺, Li⁺, K⁺) can significantly affect the equilibration of the intermediate oxaphosphetanes, which in turn determines the final E/Z ratio.[13][14]

  • Still-Gennari Modification: To favor the Z-alkene, the Still-Gennari modification is employed. This uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific conditions (KHMDS, 18-crown-6 in THF at low temperatures) to accelerate the elimination from a key intermediate before it can equilibrate, locking in the Z-geometry.[14]

Troubleshooting Protocol:

  • For E-Selectivity (Standard HWE):

    • Use a standard phosphonate like triethyl phosphonoacetate.

    • Employ NaH as the base in an aprotic solvent like THF or DME.

    • Allow the reaction to proceed at room temperature to ensure intermediates can equilibrate to the more stable trans-oxaphosphetane, which leads to the E-alkene.[13]

  • For Z-Selectivity (Still-Gennari):

    • Synthesize a modified phosphonate, such as bis(2,2,2-trifluoroethyl) phosphonoacetate.

    • Use a strong, non-coordinating base combination like KHMDS with 18-crown-6 to sequester the potassium ion.

    • Run the reaction at a very low temperature (e.g., -78 °C) in THF. This kinetically traps the cis-oxaphosphetane intermediate.[14]

FAQ 3: General Troubleshooting

Q: My isatin derivative has very poor solubility in common organic solvents. How can I perform the reaction effectively?

A: Solubility is a major practical challenge in isatin chemistry.[15][16] Isatin itself is poorly soluble in water and only slightly soluble in solvents like ethanol and ethyl acetate.[16]

Core Causality:

  • Molecular Structure: The planar, hydrogen-bond-donating and -accepting nature of the isatin core leads to strong intermolecular interactions and high crystal lattice energy, resulting in low solubility.

Troubleshooting Protocol:

  • Solvent Screening: Test solubility in a range of solvents. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are often the most effective.

  • Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of the starting materials and increase the reaction rate. Microwave heating is particularly effective for this.[17]

  • Use of Co-solvents: A mixture of solvents can sometimes be more effective than a single solvent. For example, adding a small amount of DMF or DMSO to a solvent like THF might be sufficient to dissolve the starting material.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the isatin anion into the organic phase to react with the electrophile.

Data Summary: Isatin Solubility in Various Solvents

Solvent Mole Fraction Solubility (at ~298 K) Classification
Water 5.14 x 10⁻⁵ Practically Insoluble[16][18]
Ethanol 4.00 x 10⁻³ Slightly Soluble[16]
Ethyl Acetate 5.65 x 10⁻³ Slightly Soluble[16]
Dichloromethane Low Sparingly Soluble[18]
N,N-Dimethylformamide High Soluble

| PEG 400 | 9.85 x 10⁻² | Very Soluble[16] |

Note: Data compiled from multiple sources.[16][18] Absolute values may vary slightly based on experimental conditions.

References

  • Vazquez, A. et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(3), 518-532. Available at: [Link]

  • Jarrahpour, A. et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(21), 7578. Available at: [Link]

  • Wang, D. et al. (2018). Synthesis of 3-substituted 2-oxindoles from secondary α-bromo-propionanilides via palladium-catalyzed intramolecular cyclization. Organic & Biomolecular Chemistry, 16(43), 8299-8303. Available at: [Link]

  • Nájera, C. et al. (2018). Synthesis of 3-substituted 3-fluoro-2-oxindoles by deacylative alkylation. Organic & Biomolecular Chemistry, 16(29), 5286-5296. Available at: [Link]

  • Mantha, P. et al. (2018). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Journal of Chemical & Engineering Data, 63(7), 2581-2588. Available at: [Link]

  • Kamal, A. et al. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: Current Research, 7(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Available at: [Link]

  • Nájera, C. et al. (2018). Synthesis of 3-Fluoro 3-Substituted 2-Oxindoles by Deacylative Alkylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krylov, A. V. et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 27(20), 6825. Available at: [Link]

  • Chisholm, J. D. et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(12), 2445-2449. Available at: [Link]

  • D'yakonov, V. A. et al. (1999). N-alkylation of trimethylsilyl derivatives of isatin with halomethyl ketones. Russian Chemical Bulletin, 48(10), 1993-1994. Available at: [Link]

  • Singh, D. et al. (2015). Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. Journal of Chemical and Pharmaceutical Research, 7(5), 108-113. Available at: [Link]

  • Vazquez, A. et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. Available at: [Link]

  • Thinkswap. (n.d.). Lab 9 Microwave Assisted Reduction of Isatin. CHM243 - Introduction to Organic Chemistry II - UToronto. Available at: [Link]

  • Jiang, B. et al. (2014). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Organic & Biomolecular Chemistry, 12(35), 6805-6808. Available at: [Link]

  • Kabalka, G. W. & Wang, L. (2002). Microwave Assisted Wolff-Kishner Reduction Reaction. Journal of Chemical Education, 79(2), 233. Available at: [Link]

  • Karchava, A. V. et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. Available at: [Link]

  • Al-khuzaie, F. & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]

  • Ziarani, G. M. et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313. Available at: [Link]

  • Wang, Z. et al. (2018). Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. Scientific Reports, 8(1), 1637. Available at: [Link]

  • Sharma, P. et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 26(24), 7522. Available at: [Link]

  • Mogilaiah, K. et al. (2006). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Journal of the Serbian Chemical Society, 71(3), 243-248. Available at: [Link]

  • Demchuk, O. M. et al. (2017). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. ACS Sustainable Chemistry & Engineering, 5(9), 7488-7493. Available at: [Link]

  • Singh, G. et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(10), 1727-1755. Available at: [Link]

  • Li, Y. et al. (2021). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Beilstein Journal of Organic Chemistry, 17, 2269-2276. Available at: [Link]

  • Rayni, I. et al. (2017). 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. IUCrData, 2(1), x161877. Available at: [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Paredes, M. D. et al. (1988). Alkoxyoxindoles. A Convenient Method for the Reduction of Isatins. The Journal of Organic Chemistry, 53(20), 4850-4853. Available at: [Link]

  • Ziarani, G. M. et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. ResearchGate. Available at: [Link]

  • Singh, G. et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(10), 1727-1755. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Available at: [Link]

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Technical Support Center: Stability of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and integrity of your experimental solutions. Inconsistent solution stability is a primary source of experimental irreproducibility. This guide offers FAQs for rapid issue resolution and in-depth troubleshooting protocols to systematically diagnose and prevent degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned slightly yellow/brown overnight. What does this indicate?

A: A color change, typically to yellow or brown, is a common indicator of degradation in indole-containing compounds, including oxindole derivatives. This is often due to oxidation of the electron-rich indole nucleus, which can lead to the formation of highly conjugated chromophores. The appearance of color suggests that a portion of your active compound has degraded, and the solution should not be used for quantitative experiments without first assessing its purity.

Q2: What is the best solvent to use for preparing a stock solution?

A: The choice of solvent is critical. While specific solubility data is paramount, a good starting point for many weakly acidic organic molecules like this is Dimethyl Sulfoxide (DMSO) or absolute ethanol. However, be aware that DMSO is hygroscopic and can contain reactive impurities. For cell-based assays, ensure the final concentration of the organic solvent is compatible with your system. We strongly recommend performing a preliminary solubility and short-term stability test in your chosen solvent before preparing large batches. Acetic acid can also be used to improve the solubility of weakly basic drugs, though this compound is weakly acidic.[1]

Q3: How should I store my stock and working solutions to maximize their shelf-life?

A: To maximize stability, solutions should be stored under conditions that minimize the primary drivers of degradation: light, heat, and oxygen.

  • Light: Store all solutions in amber glass vials to protect from photolytic degradation.

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Oxygen: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Q4: I'm seeing a precipitate form in my aqueous working solution after dilution from a DMSO stock. What's happening?

A: This is a common issue related to solubility limits. Your compound is likely much less soluble in aqueous buffers than in the organic stock solvent (e.g., DMSO). When the stock is diluted, the compound's concentration may exceed its aqueous solubility limit, causing it to "crash out" or precipitate. To mitigate this, try lowering the final concentration, increasing the percentage of co-solvent (if your experiment allows), or adjusting the pH of the aqueous buffer. The compound possesses a carboxylic acid group, so its solubility will be significantly higher in buffers with a pH above its pKa (likely around 4-5).[2]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a systematic approach to identifying the root cause of suspected solution instability.

Issue: Inconsistent or Non-Reproducible Experimental Results

You observe high variability between experiments conducted on different days using what should be the same solution.

  • Primary Hypothesis: The concentration of the active compound is changing over time due to chemical degradation.

  • Diagnostic Workflow: The first step is to systematically rule out other variables and confirm if degradation is the root cause.

G A Inconsistent Results Observed B Prepare Fresh Solution (Control) A->B Immediate Action C Compare 'Fresh' vs 'Aged' Solution via HPLC-UV B->C D Peak Area of Parent Compound Compared C->D E Significant Decrease (>5%) in Aged Sample? D->E Quantitative Analysis H Appearance of New Peaks in Aged Sample? D->H Qualitative Analysis F Degradation Confirmed. Proceed to Forced Degradation Studies (Sec 3.2) E->F Yes G Instability Not the Root Cause. Review Other Experimental Parameters (e.g., Assay, Pipetting) E->G No H->F Yes H->G No

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Action Plan:

    • Establish a Stability-Indicating Method: Develop a simple isocratic or gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Indole derivatives typically have strong UV absorbance around 220 nm and 280 nm.[3] This method must be able to separate the parent compound from potential degradation products.

    • Comparative Analysis: Prepare a fresh solution of the compound. Analyze this fresh sample alongside the "aged" or suspect sample using the HPLC method.

    • Evaluate Data:

      • Quantitative: Compare the peak area of the parent compound in both chromatograms. A significant decrease in the aged sample confirms loss of potency.

      • Qualitative: Look for the appearance of new peaks or a "hump" in the baseline of the aged sample's chromatogram. These indicate the formation of degradation products.

Potential Degradation Pathways

Based on the known chemistry of oxindole and indole acetic acid derivatives, the primary degradation pathways to anticipate are hydrolysis and oxidation.[4]

G cluster_0 Primary Compound cluster_1 Degradation Products A This compound B Hydroxylated Species (e.g., at C5 or C7) A->B Oxidation (O2, Peroxides) C Ring-Opened Products (e.g., Anthranilic Acid Derivatives) A->C Hydrolysis (Strong Acid/Base) D Decarboxylation Product A->D Thermal/Photolytic Stress

Caption: Potential degradation pathways for the target compound.

The oxindole core can be hydroxylated, and under more strenuous conditions, the lactam (amide) bond in the five-membered ring can be hydrolyzed, leading to ring-opening.[5][6][7]

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of your compound, in line with principles from the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an analytical method capable of separating the parent compound from all potential degradation products.

  • Materials:

    • This compound

    • HPLC-grade Acetonitrile (ACN) and Water

    • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

    • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Solvent Preparation: Prepare Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in ACN).

    • Sample Preparation: Prepare a ~1 mg/mL stock solution in DMSO and dilute to ~50 µg/mL in a 50:50 ACN:Water mixture.

    • Initial Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • UV Detection: Diode Array Detector (DAD) scanning 200-400 nm, with specific monitoring at 220 nm and 280 nm.

      • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to scout for elution times of the parent and any impurities.

    • Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time (e.g., 5-10 minutes) and good separation from any observed degradation peaks generated during forced degradation. A stability-indicating method is considered validated when all degradation products are resolved from the parent peak.[11]

Protocol: Forced Degradation (Stress Testing)

Objective: To rapidly generate likely degradation products and identify the conditions that affect the compound's stability. This is a crucial step in understanding the molecule's intrinsic stability.[11][12][13]

  • Procedure:

    • Prepare five separate aliquots of your compound in a suitable solvent at a known concentration (e.g., 100 µg/mL).

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to one aliquot (final concentration 0.1 M HCl). Incubate at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to another aliquot (final concentration 0.1 M NaOH). Keep at room temperature and check at 30 min, 2 hours, and 6 hours (base hydrolysis is often rapid).

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot (final concentration 3% H₂O₂). Keep at room temperature and check at 2, 6, and 24 hours.

    • Thermal Degradation: Incubate one aliquot at 60°C (in the dark) for 24 and 48 hours.

    • Photostability: Expose one aliquot to a calibrated light source according to ICH Q1B guidelines. Include a dark control sample wrapped in foil and stored under the same conditions.

    • Analysis: At each time point, neutralize the acidic and basic samples before diluting and analyzing all samples by the stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.

  • Data Summary:

Stress ConditionIncubation Time% Degradation of ParentNo. of Degradant PeaksObservations
0.1 M HCl, 60°C24 hr~5%1Minor degradation
0.1 M NaOH, RT2 hr~18%2Significant degradation, slight color change
3% H₂O₂, RT24 hr~15%3Significant degradation, yellow solution
Thermal, 60°C48 hr< 2%0Compound is thermally stable in solution
Photolytic1.2M lux hours~8%2Moderate degradation

Note: The data in this table is illustrative and should be determined experimentally.

References

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Slideshare. Ich guidelines for stability studies.
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES.
  • BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • ICH. Q1A(R2) Guideline.
  • Sigma-Aldrich. This compound.
  • Madsen, E. L., et al. Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • Li, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • MedCrave online. (2016).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Mandal, A., et al. (2015).
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • DR-NTU. (2020).
  • Aulton, M. E.
  • Wikipedia. Acetic acid. [Link]

  • Marks, B. C., et al. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI.

Sources

Technical Support Center: Purification of 6-Methyl-Oxindole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the purification of 6-methyl-oxindole-3-acetic acid. This molecule, a derivative of the well-studied indole-3-acetic acid (IAA) family, presents unique challenges during its isolation and purification due to its polar nature, potential for thermal and light sensitivity, and the presence of structurally similar impurities. This guide is structured as a series of practical questions and troubleshooting scenarios encountered in a research and development setting. While direct literature on this specific substituted oxindole is limited, the principles outlined here are derived from established protocols for related compounds like indole-3-acetic acid and oxindole-3-acetic acid, providing a robust starting point for your method development.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 6-methyl-oxindole-3-acetic acid?

A1: Impurities are highly dependent on the synthetic route. However, based on common indole chemistries, you should anticipate the following:

  • Unreacted Starting Materials: Such as 6-methyl-indole or precursors used to construct the acetic acid side chain.

  • Over-oxidation or Side-Reaction Products: The oxindole moiety can be susceptible to further oxidation or rearrangement under harsh conditions.

  • Isomeric Impurities: Depending on the synthetic strategy, small amounts of other methylated isomers (e.g., 4-methyl, 5-methyl, 7-methyl) could be present if the starting materials were not isomerically pure.

  • Residual Solvents and Reagents: High-boiling point solvents (like DMF) or non-volatile reagents can carry through the work-up.

  • Colored Polymeric Byproducts: Indole derivatives are often prone to forming colored, tar-like substances, especially when exposed to strong acids, heat, or light.[4]

Q2: How do I choose between recrystallization and flash column chromatography for purification?

A2: The choice depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for this choice.

G start Start: Crude Product Analysis purity Is crude purity >85% by TLC/LCMS? start->purity scale What is the reaction scale? purity->scale Yes column Primary Method: Flash Column Chromatography purity->column No impurities Are impurities significantly more or less polar? scale->impurities < 1 gram recryst Primary Method: Recrystallization scale->recryst > 1 gram impurities->recryst Yes impurities->column No prep_hplc Consider Preparative HPLC for very close-running impurities column->prep_hplc If separation is poor

Caption: Decision tree for selecting a purification method.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product (>1 g, >85% purity). It is fast, economical, and scalable.

  • Flash Column Chromatography is superior for separating complex mixtures or when impurities have similar polarity to the product. It offers finer separation but is more time-consuming and uses more solvent.

Q3: My final product has a persistent yellow or brown color. What can I do?

A3: Color is typically due to trace amounts of highly conjugated, polymeric, or oxidized impurities.

  • Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated decolorizing carbon to the hot solution before filtering.[1] The carbon adsorbs colored impurities. Do not add it to a boiling solution, as this can cause violent bumping.

  • Solvent Trituration: If the product is mostly pure, try suspending it in a solvent in which it is poorly soluble (e.g., diethyl ether or dichloromethane) and stirring vigorously. The impurities may dissolve, leaving the purer, less colored solid behind.

  • Chemical Treatment: In some cases for acetic acid purification, treatment with a small amount of an oxidizing agent followed by distillation can remove colored impurities.[5] However, this is a more aggressive method that should be approached with caution for a sensitive molecule like an oxindole.

Q4: How should I properly store purified 6-methyl-oxindole-3-acetic acid?

A4: Like its parent compound, indole-3-acetic acid, this molecule is likely sensitive to light and oxidation.[1][6] For long-term storage:

  • Temperature: Store at -20°C.[6]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by using an amber vial or wrapping the container in aluminum foil.

  • Stability: It is stable in its solid, crystalline form. Avoid storing it in solution for extended periods, as degradation can occur.[7]

Q5: What are the best analytical methods to confirm the purity of my final product?

A5: A combination of techniques is always recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It will confirm the molecular weight of your compound and give you a purity assessment based on UV absorbance at a specific wavelength.[8][9]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the exact structure and isomeric purity. The presence of unexpected signals can indicate impurities.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide

Problem: My yield is very low after recrystallization.

  • Possible Cause 1: Too much solvent was used. Your compound has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already added too much, carefully evaporate some of the solvent to re-saturate the solution.

  • Possible Cause 2: The solution was not cooled sufficiently or long enough. Crystallization is a time- and temperature-dependent process.

    • Solution: Ensure the flask is cooled slowly to room temperature first, then place it in an ice bath for at least 30-60 minutes. Forcing crystallization by crash-cooling in an ice bath can lead to smaller, less pure crystals.

  • Possible Cause 3: The compound is much more soluble than anticipated.

    • Solution: Consider using a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) until the solution becomes persistently cloudy. Heat to clarify and then cool slowly.

Problem: My product "oiled out" instead of forming crystals during recrystallization.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound (or its impure form). The compound is melting before it dissolves.

    • Solution: Choose a solvent with a lower boiling point.

  • Possible Cause 2: Significant impurities are present. Impurities can depress the melting point and interfere with crystal lattice formation.

    • Solution: The material is not pure enough for recrystallization. Purify it first by flash column chromatography and then recrystallize the resulting solid.

  • Possible Cause 3: The solution is supersaturated.

    • Solution: Try adding a seed crystal (a tiny amount of pure solid) or scratching the inside of the flask with a glass rod at the solvent line. These actions provide nucleation sites for crystal growth.

Problem: My compound is streaking badly on a silica gel column.

  • Possible Cause 1: The compound is highly polar and acidic. The carboxylic acid group is interacting strongly with the acidic silica gel, leading to slow, uneven elution (tailing).

    • Solution: Add a small amount of acetic acid (0.5-1%) to your mobile phase.[10] This keeps your compound protonated (in its less polar form) and saturates the acidic sites on the silica, leading to much sharper bands.

  • Possible Cause 2: The compound is not fully dissolving in the mobile phase. It may be precipitating at the top of the column.

    • Solution: Use a stronger (more polar) mobile phase. Ensure your compound is fully dissolved during the loading step. A "dry load" technique, where the compound is adsorbed onto a small amount of silica before being added to the column, is often superior.

  • Possible Cause 3: Column overloading. Too much material was loaded for the column size.

    • Solution: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem: I see a new spot on my TLC plate after letting the column fractions sit for a few hours.

  • Possible Cause: Decomposition on silica gel. Silica gel is acidic and can cause degradation of sensitive compounds over time.

    • Solution: Do not let your compound sit on the column for an extended period. Run the column efficiently and combine the pure fractions promptly. If the compound is known to be highly acid-sensitive, consider using a different stationary phase like neutral alumina or C18 (reverse-phase).

Section 3: Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a starting point and should be optimized based on the observed solubility of your specific compound.

  • Solvent Selection: Test the solubility of a small amount (~10 mg) of your crude product in various solvents (~0.5 mL) as detailed in the table below. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Table 1: Recrystallization Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Water100HighA good starting point for polar acids.[1] May require a co-solvent.
Ethanol/WaterVariableHighA versatile mixture. Dissolve in hot ethanol, add hot water until cloudy.
Ethyl Acetate77MediumGood for moderately polar compounds.
Acetic Acid118High (Polar Protic)Has been used for recrystallizing similar compounds, but can be difficult to remove.[11]
Toluene111LowMay be useful as an anti-solvent or for less polar impurities.
Protocol 2: Flash Column Chromatography (Acidified Mobile Phase)

This protocol assumes a normal-phase silica gel column and is adapted for acidic compounds.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. A good mobile phase will give your product an Rf value of ~0.25-0.35. A common starting system is ethyl acetate/hexanes. If the compound does not move, add methanol.

  • Mobile Phase Preparation: Prepare your chosen mobile phase and add 0.5% acetic acid by volume. For example, for 1 L of 50:50 ethyl acetate/hexanes, add 5 mL of glacial acetic acid.

  • Column Packing: Pack a column with silica gel using your prepared mobile phase. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimum amount of a strong solvent (like methanol or ethyl acetate). Add a small amount of silica gel (~2-3x the weight of your product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Add the mobile phase to the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC. Spot every few fractions on a TLC plate and visualize under UV light and/or with a stain (e.g., permanganate).

  • Combine and Evaporate: Combine the fractions that contain only your pure product. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should co-evaporate, but may require co-evaporation with a solvent like toluene to remove the final traces.

G start Recrystallization Failed oiled_out Did the product oil out? start->oiled_out no_xtal Did no crystals form? oiled_out->no_xtal No sol1 Action: Add a small amount of anti-solvent (e.g., hexanes) to the oil and stir. oiled_out->sol1 Yes sol2 Action: Re-heat to dissolve, then add a seed crystal or scratch the flask during cooling. oiled_out->sol2 Yes low_yield Was the yield very low? no_xtal->low_yield No sol4 Action: Check solubility again. You may need a different solvent system. no_xtal->sol4 Yes sol3 Action: Concentrate the mother liquor and re-cool to obtain a second crop of crystals. low_yield->sol3 Yes sol5 Action: The material is likely too impure. Purify by column chromatography first. low_yield->sol5 Yes, and mother liquor is still impure

Caption: Troubleshooting workflow for a failed recrystallization.

References

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]

  • Yang, F., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034-1045. Available from: [Link]

  • Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1345. Available from: [Link]

  • Gang, S., et al. (2019). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Bio-protocol, 9(9), e3230. Available from: [Link]

  • Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant Physiology, 86(3), 868-872. Available from: [Link]

  • Graf, T., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. International Journal of Molecular Sciences, 22(16), 8886. Available from: [Link]

  • Othmer, D. F. (1938). U.S. Patent No. 2,126,611. Washington, DC: U.S. Patent and Trademark Office.
  • The Journal of Organic Chemistry. (2024). Vol. 91, No. 2. ACS Publications. Available from: [Link]

  • Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. National Library of Medicine. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3080590, Oxindole-3-acetic acid. PubChem. Retrieved from [Link]

  • Spaepen, S., et al. (2007). Bacterial biosynthesis of indole-3-acetic acid. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

  • Reddit. (2015). acetic acid in a flash column? r/chemistry. Available from: [Link]

  • Le, S., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv. Available from: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. Available from: [Link]

  • Reddit. (2015). Recrystallization from acetic acid? r/chemistry. Available from: [Link]

  • Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available from: [Link]

  • Horner, G., et al. (2016). U.S. Patent Application No. 15/032,607. Washington, DC: U.S. Patent and Trademark Office.
  • González-García, I., et al. (2013). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. Available from: [Link]

  • Le, S., et al. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. ResearchGate. Available from: [Link]

  • Reinecke, D. M., & Bandurski, R. S. (1983). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Plant Physiology, 71(1), 211-213. Available from: [Link]

  • de Souza, R. S. C., et al. (2023). Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects. MDPI. Available from: [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 44-53. Available from: [Link]

  • Matsuda, H., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. Available from: [Link]

  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology and Biotechnology, 11(3), 187-192. Available from: [Link]

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Technical Support Center: Minimizing Side-Product Formation in Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis of indole derivatives. Indoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by side-product formation, leading to reduced yields and complex purification challenges. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve cleaner reactions and higher purity products.

Section 1: Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, frequently encountered issues in popular indole syntheses. Each answer explains the chemical origin of the problem and provides actionable solutions.

Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?

A1: This is a classic challenge in the Fischer synthesis. The formation of two regioisomers stems from the two possible directions of enamine formation from the intermediate hydrazone, leading to cyclization at different positions. The ratio of these isomers is highly dependent on reaction conditions, especially the acid catalyst.[1]

Mechanistic Insight: The key step is the[2][2]-sigmatropic rearrangement. The regioselectivity is governed by the relative stability of the two possible enamine intermediates and the transition states leading to them. Steric hindrance and the electronic nature of substituents play a major role.[3][4] Generally, stronger acids and higher temperatures can favor the thermodynamically more stable, more substituted indole.[1]

Solutions & Strategies:

  • Catalyst Selection is Critical: The choice and strength of the acid catalyst are the most powerful tools for controlling regioselectivity. Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, BF₃·Et₂O) can produce different isomer ratios.[5][6]

    • For Less Substituted Indoles: Using milder catalysts or specialized reagents can favor the kinetic product. For example, Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[1][3]

    • For More Substituted Indoles: Stronger acids often favor the thermodynamically more stable, highly substituted indole isomer.[1]

  • Solvent and Temperature Optimization:

    • Diluting the reaction with a solvent like sulfolane or dichloromethane can sometimes reduce degradation and improve yields, indirectly affecting the product ratio by minimizing side reactions that consume one intermediate faster than the other.[1][3]

    • Lowering the temperature may favor the kinetically controlled product, while higher temperatures favor the thermodynamic product.

Data Summary: Effect of Catalyst on Regioselectivity

Catalyst SystemStarting KetoneMajor Regioisomer ObservedRationale
Polyphosphoric Acid (PPA)Phenyl-2-butanone2-methyl-3-phenylindoleFavors formation of the more stable disubstituted enamine intermediate.
Eaton's Reagent (P₂O₅/MeSO₃H)Methyl Ketones3-Unsubstituted IndoleThe bulky reagent complex may sterically favor reaction at the less hindered methyl group.[3]
Choline chloride·2ZnCl₂ (Ionic Liquid)Alkyl Methyl KetonesExclusive 2,3-disubstituted indolesThe structured environment of the ionic liquid can enforce high regioselectivity.[7]
Q2: My reaction mixture is turning into a black, intractable tar, especially during acid-catalyzed cyclizations. What's causing this and how can I prevent it?

A2: Tar formation is a common and frustrating problem in many indole syntheses, particularly the Fischer synthesis, which often employs harsh acidic conditions and high temperatures.[8] This is typically caused by the decomposition and polymerization of starting materials, intermediates, or even the indole product itself.[8]

Causality:

  • Acid-Catalyzed Polymerization: Indoles, being electron-rich heterocycles, are susceptible to acid-catalyzed polymerization.

  • Side Reactions: Competing side reactions like aldol condensations of the starting carbonyl compound can initiate polymerization pathways.[1][9]

  • Thermal Decomposition: High reaction temperatures can lead to the breakdown of sensitive intermediates, generating reactive species that polymerize.[8]

Solutions & Strategies:

  • Moderate Reaction Conditions:

    • Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. A longer reaction time at a lower temperature is often preferable to a short time at a high temperature.[8]

    • Milder Catalysts: Switch from strong acids like PPA or H₂SO₄ to milder Lewis acids (e.g., ZnCl₂) or consider acid-impregnated solid supports.

  • Alternative Methodologies:

    • Ionic Liquids: Using Brønsted acidic ionic liquids can provide a more controlled reaction environment, often at lower temperatures (70-80 °C), which significantly reduces tar formation.[8]

    • Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, minimizing the opportunity for thermal decomposition and tar formation.[8][10]

  • Procedural Adjustments:

    • Slow Addition: Slowly adding the carbonyl compound to the heated mixture of hydrazine and acid can keep its instantaneous concentration low, thereby suppressing self-condensation side reactions.[1]

Workflow for Mitigating Tar Formation

Caption: Decision workflow for troubleshooting tar formation.

Q3: My purified indole product changes color (pink, brown, purple) upon standing or during silica gel chromatography. What is happening?

A3: This discoloration is a classic sign of indole oxidation and/or degradation.[11][12] Indoles, especially those with electron-donating groups, are highly susceptible to oxidation when exposed to air (oxygen), light, and acid. The initial oxidation products can further react to form colored dimeric or polymeric impurities.[12][13]

Key Issues:

  • Aerial Oxidation: The electron-rich pyrrole ring can be attacked by atmospheric oxygen, a process often accelerated by light.

  • Acid-Sensitivity: Standard silica gel is inherently acidic and can act as a catalyst for indole degradation and polymerization on the column, leading to colored bands and product loss.[11]

Solutions & Strategies:

  • During Purification:

    • Neutralize Silica Gel: Before loading your sample, flush the silica gel column with your eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine or pyridine. This deactivates the acidic sites on the silica.[11]

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography of particularly acid-sensitive indoles.[11]

    • Work Quickly: Minimize the time your compound spends on the column to reduce exposure to silica and air.[11]

    • Recrystallization: If the product is a solid, recrystallization is an excellent purification method that avoids the problems of chromatography.[11]

  • During Storage:

    • Inert Atmosphere: Store sensitive indoles under an inert atmosphere like nitrogen or argon to displace oxygen.[12]

    • Protect from Light: Use amber vials or wrap containers in aluminum foil.[12]

    • Low Temperature: Store at cool (2-8 °C) or freezer (-20 °C) temperatures to slow the rate of decomposition.[12]

    • Use Antioxidants: For long-term storage in solution, consider adding a radical scavenger like butylated hydroxytoluene (BHT).[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main limitations of the Madelung indole synthesis and how can they be overcome?

A1: The classical Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine, is limited by its requirement for very harsh conditions—typically a strong base (like sodium or potassium alkoxides) at extremely high temperatures (200-400 °C).[2][14] These conditions lead to low functional group tolerance and limit the synthesis to simple, robust indoles.[14]

Modern Improvements to Overcome Limitations:

  • Milder Bases: The Madelung-Houlihan variation uses metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like THF, which allows the reaction to proceed at much lower temperatures (-20 to 25 °C).[14]

  • Catalytic Systems: Recent developments have shown that copper-catalyzed amidation/condensation sequences can achieve a Madelung-type synthesis under milder conditions.[2] A combination of LiN(SiMe₃)₂ and CsF has also been reported to mediate a highly efficient tandem synthesis at 110 °C.[15][16] These methods offer better functional group compatibility and broader substrate scope.[15]

Q2: My Nenitzescu synthesis of a 5-hydroxyindole is giving unexpected byproducts. What are the likely side reactions?

A2: The Nenitzescu reaction, the condensation of a benzoquinone with a β-aminocrotonic ester, has a complex mechanism involving multiple steps like Michael addition, cyclization, and oxidation-reduction.[17][18][19] The reaction's complexity means that intermediates can be diverted into side-products.

Common Side-Reactions & Causes:

  • Solvent Influence: The structure of the final products can be strongly influenced by the solvent.

  • Formation of Non-Indolic Heterocycles: Under certain conditions, intermediates can rearrange to form unexpected structures. For instance, a reinvestigation of one reaction between 1,4-benzoquinone and ethyl 3-aminocinnamate found that a previously identified "bisazepine" byproduct was actually a pyrrole-azepine hybrid.

  • Incomplete Reaction: Intermediates in the reaction cascade, such as the initial Michael adduct or subsequent quinones, can sometimes be isolated if the reaction does not go to completion.[19]

To minimize these issues, careful optimization of the solvent, temperature, and reaction time is crucial. Following established and well-vetted literature procedures for your specific substrates is highly recommended.

Q3: What are some advanced or alternative purification strategies when standard chromatography and recrystallization fail for my indole derivative?

A3: When standard methods are insufficient, especially for separating stubborn impurities like regioisomers or removing trace amounts of highly colored contaminants, more advanced techniques may be necessary.

Advanced Purification Options:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers much higher resolving power than standard column chromatography and is excellent for separating closely related isomers.

  • Supercritical Fluid Chromatography (SFC): Using supercritical CO₂ as the mobile phase, SFC can be a powerful tool for separating compounds that are difficult to resolve by HPLC.

  • Solute Crystallization/Solvent Extraction: For industrial-scale purification, a combination of liquid-liquid extraction and controlled crystallization can be highly effective. Indole can be concentrated from complex mixtures (like wash oil) via extraction and then purified to >99% by carefully controlled solute crystallization.[20][21]

  • Distillation: For volatile, thermally stable indoles, distillation under reduced pressure (vacuum distillation) can be an effective method to separate them from non-volatile tars and polymeric impurities.[8]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for Inert Atmosphere Storage of Sensitive Indoles

This protocol is essential for preventing the oxidative degradation of purified indole derivatives.[12]

Materials:

  • Purified indole compound

  • Glass vial with a PTFE-lined septum cap

  • Source of inert gas (Nitrogen or Argon) with a regulator

  • Two long needles (e.g., 18-gauge)

Procedure:

  • Place the solid or liquid indole sample into the clean, dry vial.

  • Securely fasten the septum cap onto the vial.

  • Insert one needle through the septum, ensuring the tip is in the headspace well above the sample. This will be the gas inlet.

  • Insert the second needle through the septum, with its tip just piercing the septum. This will be the gas outlet.

  • Start a gentle flow of inert gas through the inlet needle to flush the air from the vial. A flow rate of ~50-100 mL/min is typical.

  • Continue flushing for 1-2 minutes.

  • While the gas is still flowing, remove the outlet needle first.

  • Immediately after, remove the inlet needle. This leaves a slight positive pressure of inert gas inside the vial.

  • For added protection, wrap the vial with parafilm around the cap and store it under appropriate conditions (cool, dark).[12]

Inert Atmosphere Workflow

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_purge Purging cluster_seal Sealing Start Place Indole in Vial Cap Secure Septum Cap Start->Cap Needles Insert Inlet & Outlet Needles Cap->Needles Flush Flush with N2/Ar (1-2 min) Needles->Flush RemoveOutlet Remove Outlet Needle Flush->RemoveOutlet RemoveInlet Remove Inlet Needle RemoveOutlet->RemoveInlet Store Wrap & Store RemoveInlet->Store

Caption: Step-by-step workflow for inert atmosphere packaging.

References

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Validation & Comparative

Comparing biological activity of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid with IAA

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Biological Activity of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid (IAA): A Proposed Research Framework

Abstract: Indole-3-acetic acid (IAA) is the most abundant and physiologically critical endogenous auxin in plants, orchestrating a vast array of developmental processes from cell elongation to organogenesis.[1][2] Synthetic analogs of IAA are invaluable tools for both agricultural applications and fundamental research, offering potentially enhanced stability or modified activity spectra.[3][4] This guide focuses on this compound, a synthetic derivative of IAA, for which public data on biological activity is scarce. The core structural modifications—oxidation of the indole ring to an oxindole and methylation at the 6-position—suggest a significant deviation in biological function compared to IAA. This document presents a comprehensive research framework to systematically compare the biological activity of this compound with that of IAA. We provide a series of detailed, self-validating experimental protocols, from classical bioassays to molecular analyses, designed to rigorously characterize its auxin-like or anti-auxin properties. This guide is intended for researchers in plant science, agronomy, and chemical biology seeking to understand and exploit novel plant growth regulators.

Introduction: Structural Rationale and Central Hypothesis

Indole-3-acetic acid (IAA) is a cornerstone of plant physiology.[5][6] Its chemical structure, featuring an indole ring coupled to a carboxylic acid side chain, is recognized by a sophisticated cellular signaling pathway to elicit precise developmental responses.[1] The compound of interest, this compound, introduces two critical modifications:

  • Oxidation at Position 2: The indole ring is converted to a 2-oxindole ring. This is highly significant because 2-oxindole-3-acetic acid (OxIAA) is a primary and largely inactive catabolite of IAA in many plant species.[7] This oxidation is a key mechanism for irreversibly attenuating auxin signals.

  • Methylation at Position 6: A methyl group is added to the benzene moiety of the ring system. Substitutions on the indole ring can alter a molecule's lipophilicity, metabolic stability, and affinity for receptor proteins.

Central Hypothesis: Based on these structural modifications, we hypothesize that This compound will exhibit significantly attenuated auxin activity compared to IAA. It may act as a weak auxin, a competitive antagonist of the IAA receptor, or be entirely inactive. The proposed experimental framework is designed to test this hypothesis comprehensively.

Proposed Experimental Framework for Comparative Analysis

A multi-tiered approach is essential to build a complete profile of the compound's biological activity. The workflow progresses from whole-organism physiological assays to cellular and molecular-level investigations.

G cluster_0 Tier 1: Physiological Bioassays cluster_1 Tier 2: Tissue Culture Assays cluster_2 Tier 3: Molecular Analysis a Avena Coleoptile Elongation Assay d Callus Induction & Proliferation Assay a->d Confirm Activity e Adventitious Rooting Assay a->e Confirm Activity b Arabidopsis Root Growth Inhibition Assay b->d Confirm Activity b->e Confirm Activity c Split Pea Stem Curvature Test c->d Confirm Activity c->e Confirm Activity f Auxin-Responsive Gene Expression (qRT-PCR) d->f Elucidate Mechanism e->f Elucidate Mechanism data Comparative Data Analysis (Dose-Response Curves) f->data start Compound Synthesis/ Procurement start->a Test Compounds start->b Test Compounds start->c Test Compounds

Caption: Proposed experimental workflow for comparative bioactivity analysis.

Tier 1: Foundational Auxin Activity Bioassays

These classic assays provide a robust, quantitative measure of fundamental auxin responses like cell elongation and division.[8][9][10]

  • Avena Coleoptile Elongation Assay: Measures the ability of a substance to induce straight growth (cell elongation) in decapitated oat coleoptiles.[11] This is a definitive test for auxin activity.

  • Arabidopsis Root Growth Inhibition Assay: At supra-optimal concentrations, auxins inhibit primary root elongation. This assay is highly sensitive and allows for the determination of dose-response relationships.

  • Split Pea Stem Curvature Test: This differential growth assay measures the ability of a compound to cause swelling and curvature in split pea stems, a characteristic auxin response.[12]

Tier 2: Developmental Process Assays in Tissue Culture

These assays assess the compound's effect on complex developmental programs that are dependent on auxin.

  • Callus Induction and Proliferation: Auxins, typically in combination with cytokinins, are essential for stimulating cell division and the formation of undifferentiated callus tissue.[5][9]

  • Adventitious Root Formation: The ability to induce root formation from stem or leaf cuttings is a hallmark of auxin activity and a critical agricultural application.

Tier 3: Molecular-Level Response Analysis

This tier investigates the compound's effect at the molecular level by measuring the transcriptional response of well-known auxin target genes.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of early auxin-responsive genes (e.g., members of the Aux/IAA, GH3, and SAUR families) are measured following treatment. A robust induction of these genes is a clear indicator of canonical auxin signaling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including positive (IAA) and negative (solvent) controls at every stage.

Protocol 1: Avena Coleoptile Elongation Assay

Causality: This protocol directly measures cell elongation, the primary cellular effect of auxin in shoots. The removal of the coleoptile tip eliminates the endogenous source of IAA, making the assay dependent on the exogenously supplied compound.

Methodology:

  • Germination: Germinate Avena sativa (oat) seeds on moist filter paper in complete darkness for 72-96 hours.

  • Preparation: Under a dim green safelight, select uniform seedlings. Excise a 10 mm segment from the coleoptile, starting 3 mm below the apical tip.

  • Incubation: Distribute the segments into petri dishes containing a buffered solution (e.g., 10 mM potassium phosphate, 2% sucrose, pH 6.0) and the test compounds at various concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). Include IAA as a positive control and a buffer-only solution as a negative control.

  • Measurement: Incubate the dishes in darkness at 25°C for 18-24 hours. Measure the final length of the coleoptile segments using a digital caliper or by capturing images for analysis.

  • Analysis: Calculate the percentage elongation relative to the initial length. Plot the dose-response curves for each compound.

Protocol 2: Arabidopsis Root Growth Inhibition Assay

Causality: This assay leverages the well-characterized inhibitory effect of high auxin concentrations on root cell elongation. It provides a highly sensitive quantitative measure of auxin activity.

Methodology:

  • Germination: Sterilize and plate Arabidopsis thaliana (e.g., Col-0 ecotype) seeds on half-strength Murashige and Skoog (MS) agar plates. Stratify at 4°C for 2 days, then transfer to a growth chamber (22°C, 16h light/8h dark) and orient the plates vertically.

  • Transfer: After 4-5 days, transfer seedlings with consistent primary root lengths to new vertical MS agar plates supplemented with a concentration gradient of the test compounds (e.g., 10⁻⁹ M to 10⁻⁶ M), IAA, and a solvent control.

  • Measurement: Mark the position of the root tip at the time of transfer. Allow the roots to grow for another 48-72 hours.

  • Analysis: Measure the length of new root growth from the marked position. Calculate the percentage of root growth inhibition relative to the solvent control for each concentration.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables to facilitate direct comparison. Dose-response curves are essential for visualizing differences in potency and efficacy.

Table 1: Hypothetical Data from the Avena Coleoptile Elongation Assay

CompoundConcentration (M)Mean Elongation (%) ± SDActivity Relative to IAA (%)
Negative Control 05.2 ± 1.10%
IAA 10⁻⁵85.6 ± 5.3100%
10⁻⁶60.1 ± 4.870.2%
10⁻⁷25.3 ± 2.929.6%
(6-Methyl-2-oxo...) 10⁻⁵12.4 ± 2.18.4% (relative to max IAA)
10⁻⁶7.1 ± 1.52.2% (relative to max IAA)
10⁻⁷5.5 ± 1.30.3% (relative to max IAA)

Interpretation: The hypothetical data above would suggest that this compound possesses very weak auxin activity, approximately 8-10% that of IAA at its optimal concentration in this assay.

Visualization of the Canonical Auxin Signaling Pathway

Understanding the established mechanism of IAA action is crucial for interpreting the results. Auxin perception and signaling involve a co-receptor complex that leads to the degradation of transcriptional repressors.

AuxinSignaling cluster_0 In the absence of Auxin cluster_1 In the presence of Auxin AuxIAA_A Aux/IAA Repressor ARF_A ARF Transcription Factor AuxIAA_A->ARF_A recruits DNA_A Auxin Response Element (AuxRE) ARF_A->DNA_A binds to TPL_A TPL Co-repressor TPL_A->AuxIAA_A binds to Gene_A Auxin-Responsive Gene DNA_A->Gene_A Transcription OFF Auxin IAA TIR1 TIR1/AFB Receptor Auxin->TIR1 binds & promotes interaction AuxIAA_B Aux/IAA Repressor TIR1->AuxIAA_B with Ub Ubiquitin AuxIAA_B->Ub Ubiquitination ARF_B ARF Transcription Factor DNA_B Auxin Response Element (AuxRE) ARF_B->DNA_B binds to Gene_B Auxin-Responsive Gene DNA_B->Gene_B Transcription ON Proteasome 26S Proteasome Ub->Proteasome Degradation by

Caption: Canonical auxin (IAA) signaling pathway in plants.

Conclusion

While Indole-3-acetic acid remains the benchmark for natural auxins, the exploration of synthetic analogs is critical for agricultural innovation and a deeper understanding of plant biology. The structural features of this compound, particularly its oxindole core, strongly suggest it may possess attenuated or even antagonistic properties compared to IAA. The comprehensive research framework outlined in this guide, employing a tiered series of validated bioassays, provides a rigorous and scientifically sound path to characterizing its biological activity. The resulting data will definitively place this compound on the spectrum of auxin-like molecules and provide valuable structure-activity relationship insights for the design of future plant growth regulators.

References

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A Comparative Analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and Other Auxin Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Auxin in Plant Biology and Beyond

Auxin, with indole-3-acetic acid (IAA) as its principal natural form, stands as a cornerstone of plant physiology, orchestrating a vast array of developmental processes from cell elongation and division to root formation and responses to environmental cues.[1][2] The intricate signaling network governed by auxin has not only been a subject of fundamental research but has also been harnessed for agricultural and horticultural applications through the development of synthetic auxin analogs.[3] These synthetic molecules, designed to mimic the action of IAA, have found utility as herbicides, rooting agents, and tools to probe the auxin signaling pathway.[3][4] This guide provides a comparative overview of auxin analogs, with a specific focus on the structural and potential functional aspects of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in relation to well-characterized auxin analogs.

The Auxin Signaling Pathway: A Molecular Overview

The canonical auxin signaling pathway is a well-elucidated mechanism involving a small number of core protein families. The perception of auxin occurs through the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5] In the presence of auxin, the TIR1/AFB receptor binds to Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, thereby initiating a physiological response.[6]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitinates for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Response Physiological Response Auxin_Response_Genes->Response Leads to Root_Elongation_Assay A Seed Sterilization & Germination B Seedling Transfer to Treatment Plates A->B C Vertical Incubation B->C D Root Length Measurement C->D E Data Analysis D->E

Caption: Workflow for a typical root elongation bioassay.

In Vitro TIR1 Receptor Binding Assay

This assay directly measures the ability of a compound to promote the interaction between the TIR1 auxin receptor and an Aux/IAA protein.

Step-by-Step Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1 and a specific Aux/IAA protein (or a peptide containing the degron motif).

  • Assay Setup: In a microplate format, immobilize one of the proteins (e.g., TIR1) and add the other protein in the presence of varying concentrations of the test compound and controls.

  • Detection: Use a suitable detection method, such as Surface Plasmon Resonance (SPR) or an enzyme-linked immunosorbent assay (ELISA)-based approach, to quantify the interaction between the two proteins.

  • Data Analysis: Determine the binding affinity (e.g., Kd) of the compound in promoting the TIR1-Aux/IAA interaction and compare it to that of known auxins.

Auxin-Responsive Gene Expression Analysis

This method assesses the ability of a compound to induce the transcription of genes that are known to be regulated by auxin.

Step-by-Step Methodology:

  • Plant Treatment: Treat seedlings or plant cell cultures with the test compound at various concentrations and for different durations. Include positive (IAA) and negative (solvent) controls.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated tissues and synthesize complementary DNA (cDNA).

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families).

  • Data Analysis: Quantify the relative expression levels of the target genes in response to the treatment and compare the induction profile with that of IAA.

Conclusion and Future Directions

While the precise biological activity of this compound remains to be experimentally determined, its chemical structure provides a basis for postulation. The oxindole core, while present in the inactive catabolite of IAA, has been shown in other contexts to be part of biologically active molecules. Furthermore, the methyl substitution at the 6th position is a modification known to influence the activity of indole-based compounds.

To definitively characterize the performance of this compound, it is imperative to conduct rigorous experimental evaluations using the protocols outlined above. Such studies will not only elucidate the specific auxin-like or anti-auxin properties of this compound but will also contribute to a deeper understanding of the structure-activity relationships that govern auxin signaling. This knowledge is crucial for the rational design of novel auxin analogs with enhanced specificity and efficacy for applications in both basic research and agricultural biotechnology.

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  • Porco, S., Pěnčík, A., Rasheda, A., Voß, U., Casanova-Sáez, R., Ljung, K., ... & Bennett, M. (2016). DIOXYGENASE FOR AUXIN OXIDATION 1 catalyzes the oxidation of auxin. Proceedings of the National Academy of Sciences, 113(25), 7202-7207.
  • Zhang, J., Lin, J., Harris, C., & Li, N. (2016). DAO1-dependent auxin oxidation controls lateral root development. Plant Physiology, 171(1), 594-605.

Sources

The Methoxy Advantage: A Comparative Guide to Methoxy-Indole Compounds Versus Non-Methoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and synthetic drugs.[1][2][3] The versatility of the indole framework allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Among the most impactful modifications is the introduction of a methoxy (-OCH₃) group. This seemingly simple functional group can profoundly alter a molecule's electronic character, lipophilicity, metabolic stability, and receptor binding interactions.[4][5][6]

This guide provides an in-depth comparative analysis of methoxy-substituted indole compounds and their non-methoxy analogs. We will dissect the causal relationships behind experimental choices, moving beyond mere procedural lists to offer field-proven insights. By examining differences in synthesis, physicochemical properties, and biological performance—supported by experimental data, detailed protocols, and mechanistic diagrams—this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to harness the full potential of the indole scaffold.

Pillar 1: The Physicochemical and Pharmacokinetic Impact of the Methoxy Group

The decision to incorporate a methoxy group is a strategic choice in drug design, driven by its ability to modulate several key molecular properties that govern a compound's behavior in a biological system.[4][5]

  • Lipophilicity and Lipophilic Ligand Efficiency (LLE): A primary challenge in drug discovery is improving potency without simultaneously increasing lipophilicity, which can lead to poor absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group offers a distinct advantage here. When attached to an aromatic system like the indole ring, it is considered a non-lipophilic substituent, with a change in the distribution coefficient (Δ(LogD)) near zero.[7] This allows medicinal chemists to probe for new interactions within a protein's binding pocket and potentially enhance potency without the penalty of increased lipophilicity, thereby improving the overall Lipophilic Ligand Efficiency.[7]

  • Electronic Properties and Reactivity: The methoxy group acts as a powerful electron-donating group through resonance. This increases the electron density of the bicyclic indole ring, making it more nucleophilic and enhancing its reactivity towards electrophiles.[8][9] This heightened reactivity is not just a synthetic convenience; it can also translate to stronger interactions with biological targets.

  • Receptor Binding and Potency: The methoxy group's influence extends to direct interactions at the ligand-target interface. The oxygen atom, with its partial negative charge, is an effective hydrogen bond acceptor, a crucial feature for anchoring a ligand within a protein's active site.[5][10] Furthermore, the group's versatile electrostatic potential and its ability to adopt different conformations allow it to favorably occupy both polar and nonpolar pockets, often leading to significant improvements in binding affinity and biological potency.[7][11]

  • Metabolic Considerations: While advantageous, the methoxy group is not without its liabilities. It is susceptible to metabolic O-demethylation by cytochrome P450 enzymes.[7] This metabolic pathway must be considered during the drug design process, as it can affect the compound's half-life and pharmacokinetic profile. Strategies such as steric shielding may be employed to mitigate this effect.

Pillar 2: Comparative Synthesis Strategies

The synthesis of indole derivatives, both methoxylated and non-methoxylated, often relies on a set of classic, robust reactions, with the primary difference being the choice of starting materials.

Synthesis of Methoxy-Activated Indoles

The construction of methoxy-indoles typically begins with commercially available methoxy-substituted anilines or benzaldehydes.[1] Foundational methods such as the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed to build the core indole scaffold from these activated precursors.[1][12]

Synthesis of Non-Methoxy Analogs

The synthetic routes to non-methoxy indoles mirror those used for their methoxy counterparts, utilizing the same classic named reactions.[13][14] The key distinction lies in the use of unsubstituted starting materials, such as aniline and phenylhydrazine. The general principles of condensation and cyclization remain the same, providing a direct comparative basis for evaluating the influence of the methoxy substituent on reaction efficiency and yield.

Workflow: General Indole Synthesis

The diagram below illustrates a generalized workflow applicable to many indole syntheses, highlighting the key stages from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Select Starting Materials (e.g., Phenylhydrazine, Ketone) Condensation Step 1: Condensation (Formation of Hydrazone) Start->Condensation Add Reagents Prepare Catalyst/Reagents (e.g., ZnCl₂, Acid) Reagents->Condensation Catalyze Cyclization Step 2: Cyclization ([3,3]-Sigmatropic Rearrangement) Condensation->Cyclization Heat Quench Reaction Quenching & Extraction Cyclization->Quench Cool Purify Purification (e.g., Column Chromatography) Quench->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Indole Methoxy-Indole Compounds Indole->IKK Inhibition Indole->NFkB Inhibition

Sources

A Senior Application Scientist's Guide to Validating the Anti-inflammatory Effects of Substituted Indole-3-Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of novel substituted indole-3-acetic acid (IAA) derivatives. We move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. This document compares the performance of these novel compounds against established non-steroidal anti-inflammatory drugs (NSAIDs) and provides the detailed methodologies required to generate reliable, publication-quality data.

The Rationale: Beyond Classical NSAIDs

The therapeutic value of NSAIDs in managing pain and inflammation is undeniable. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into pro-inflammatory prostaglandins.[1][2] However, the non-selective inhibition of both the constitutive isoform COX-1 and the inducible isoform COX-2 is linked to significant gastrointestinal side effects.[3] The search for safer, more effective anti-inflammatory agents has led to the exploration of diverse chemical scaffolds, among which substituted indole-3-acetic acids have emerged as a promising class.[4][5]

Indomethacin, a potent NSAID, is itself an indole-3-acetic acid derivative, highlighting the inherent potential of this core structure. By systematically modifying the indole nucleus and the acetic acid side chain, it is possible to develop new chemical entities with improved efficacy and potentially better safety profiles.[4] The validation of these compounds requires a multi-tiered approach, beginning with targeted in vitro assays and culminating in physiologically relevant in vivo models.

Mechanistic Deep Dive: Key Inflammatory Pathways

A thorough validation process is grounded in understanding the molecular targets. While COX inhibition is a primary focus, a comprehensive screen should also investigate other key inflammatory pathways that indole derivatives may modulate.

The Cyclooxygenase (COX) Pathway

NSAIDs exert their primary effect by inhibiting COX-1 and COX-2, which blocks the synthesis of prostaglandins—key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 is considered a desirable trait to reduce gastrointestinal toxicity associated with COX-1 inhibition.[3]

The NF-κB Signaling Cascade

The nuclear factor kappa B (NF-κB) is a master regulator of inflammation.[6] Stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, activate the NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).[7][8][9] Some indole derivatives may exert their anti-inflammatory effects by suppressing this critical pathway.[10]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Recognition TNFR Cytokine Receptor (e.g., TNFR) IKK IKK Complex TNFR->IKK TLR4->IKK 2. Signal Cascade IkB IκB IKK->IkB 3. Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB Inhibited State NFkB_n Active NF-κB NFkB->NFkB_n 5. Translocation Proteasome Proteasome IkB_p->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_n->DNA 6. Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes 7. Transcription Experimental_Workflow start Library of Substituted Indole-3-Acetic Acids invitro PART 1: In Vitro Screening start->invitro cox_assay COX-1/COX-2 Enzyme Inhibition Assay invitro->cox_assay cell_assay Cell-Based Assays (LPS-stimulated RAW 264.7) invitro->cell_assay selection Lead Candidate Selection (Potency & Selectivity) cox_assay->selection no_assay Nitric Oxide (NO) Production Assay (Griess) cell_assay->no_assay cytokine_assay Pro-inflammatory Cytokine Quantification (ELISA) cell_assay->cytokine_assay no_assay->selection cytokine_assay->selection invivo PART 2: In Vivo Validation selection->invivo paw_edema Carrageenan-Induced Paw Edema Model (Rat) invivo->paw_edema data_analysis Data Analysis & Efficacy Confirmation paw_edema->data_analysis

Caption: A tiered workflow for validating anti-inflammatory compounds.

PART 1: Detailed Protocols for In Vitro Screening

Protocol 1: Cell-Based Nitric Oxide (NO) Production Assay

Rationale: Macrophages play a central role in the inflammatory response. Upon stimulation with LPS, they upregulate iNOS, leading to a burst of nitric oxide (NO), a key inflammatory mediator. [10][11]Measuring the inhibition of NO production provides a robust indication of a compound's anti-inflammatory potential in a cellular context. Nitrite, a stable metabolite of NO, is measured using the Griess reaction. [12][13] Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of substituted IAA derivatives and a positive control (e.g., Indomethacin) in DMSO.

    • Pre-treat the adhered cells with various concentrations of test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Ensure the final DMSO concentration is ≤ 0.1%.

  • Inflammation Induction:

    • Stimulate the cells by adding LPS (1 µg/mL final concentration) to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay for Nitrite Measurement: [14][15] * After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).

PART 2: Detailed Protocol for In Vivo Validation

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a cornerstone for evaluating the acute anti-inflammatory activity of novel compounds. [16][17]The subcutaneous injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. [18]The initial phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins, involving the upregulation of COX-2. [18][19]This model is highly reproducible and effective for screening compounds that act on these mediators. [20] Methodology:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (180-200 g). [20] * Acclimatize animals for at least one week before the experiment with free access to food and water.

    • Fast the animals overnight before the experiment, but allow access to water.

  • Grouping and Dosing:

    • Randomly divide rats into groups (n=6 per group):

      • Group I (Control): Vehicle only (e.g., 0.5% Carboxymethylcellulose, p.o.).

      • Group II (Positive Control): Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg, p.o.).

      • Group III, IV, etc. (Test Groups): Substituted IAA derivatives at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Administer the respective treatments via oral gavage 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the subplantar region of the right hind paw. [16][18]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point, particularly at the 3-hour mark (peak inflammation): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Comparative Data Analysis

To effectively compare novel compounds, all quantitative data should be summarized. The following tables present a hypothetical but realistic comparison between two novel substituted IAA derivatives (IAA-S1, IAA-S2) and the standard drug, Diclofenac.

Table 1: In Vitro Anti-inflammatory Activity
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)NO Production IC₅₀ (µM) in RAW 264.7
Diclofenac 1.50.11512.5
IAA-S1 25.00.5508.2
IAA-S2 >10012.0>8.325.6

Data are hypothetical. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Treatment (50 mg/kg)Paw Edema at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control 0.85 ± 0.06-
Diclofenac 0.38 ± 0.0455.3%
IAA-S1 0.41 ± 0.0551.8%
IAA-S2 0.62 ± 0.0727.1%

Data are hypothetical mean ± SEM.

Interpretation of Results: Based on this hypothetical data, IAA-S1 emerges as a strong candidate. It demonstrates high selectivity for COX-2 and potent inhibition of NO production in vitro. Crucially, this activity translates to significant in vivo efficacy, comparable to Diclofenac at the tested dose. In contrast, IAA-S2 shows weaker activity across all assays, making it a lower priority for further development. This comparative approach allows for clear, data-driven decision-making in the drug discovery pipeline.

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Cross-reactivity studies of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Cross-Reactivity Studies of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Bioassays

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is defined by a deep understanding of its biological interactions. While primary potency against the intended target is the initial focus, the therapeutic efficacy and safety of a compound are intrinsically linked to its selectivity.[1] Off-target interactions, which result from the compound binding to unintended proteins, can lead to unforeseen side effects or toxicity, derailing an otherwise promising drug development program.[2]

This guide provides a comprehensive framework for assessing the cross-reactivity of This compound , a compound belonging to the oxindole class. The oxindole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Notably, approved drugs like Sunitinib, a multi-targeted tyrosine kinase inhibitor, are built upon this core, highlighting the scaffold's potential for potent enzyme inhibition.[5][6] However, this broad activity also underscores the critical need for rigorous selectivity profiling to delineate on-target from off-target effects.[7]

This document will detail the rationale behind experimental design, provide validated protocols for key bioassays, and present a strategy for interpreting the resulting data to build a comprehensive selectivity profile for this compound.

Understanding the Target Landscape: The Oxindole Scaffold

The oxindole core is a known pharmacophore that can interact with various biological targets, primarily by acting as a scaffold for hydrogen bond donors and acceptors that fit into ATP-binding pockets and other enzymatic active sites.[8]

Common Target Families for Oxindole Derivatives:

  • Protein Kinases: This is the most prominent target class. The oxindole structure mimics the hinge-binding region of ATP, making many derivatives potent kinase inhibitors.[2][8] Sunitinib, for instance, targets VEGFR and PDGFR kinases.[6]

  • Cyclin-Dependent Kinases (CDKs): The oxindole core is a foundational element in many CDK inhibitors, which are crucial for cell cycle regulation.[8][9]

  • Other Enzymes: Oxindole derivatives have shown activity against enzymes like aldose reductase, 5-LOX, and COX, indicating a potential for anti-inflammatory or metabolic effects.[10][11]

  • Receptors and Ion Channels: While less common, interactions with GPCRs and other receptors cannot be ruled out without empirical testing.

Given this landscape, a cross-reactivity screening strategy for this compound must prioritize a broad, unbiased assessment against a panel of kinases, followed by assays for other relevant target classes.

Experimental Strategy for Selectivity Profiling

A tiered approach is the most efficient method for building a selectivity profile. It begins with broad, high-throughput screening and funnels down to more specific, physiologically relevant assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Deconvolution & Dose Response cluster_2 Tier 3: Cellular & Functional Validation A Primary Target Assay (e.g., Target X Kinase Assay) B Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1-10 µM) A->B Confirm Primary Activity D IC50 Determination for Off-Target Kinase Hits B->D Identify Off-Targets C Initial Cytotoxicity Screen (e.g., HepG2, HEK293) F Cellular Target Engagement (e.g., CETSA) C->F Assess General Toxicity D->F Validate in Cellular Context E Broad Target Panel (GPCRs, Ion Channels, etc.) G Phenotypic / Pathway Assays (Downstream Signaling) E->G Explore Other Target Classes F->G Confirm Functional Effect

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: Broad Kinase Selectivity Profiling

Principle & Rationale: Since the oxindole scaffold is a known "hinge-binder," protein kinases are the most probable off-targets.[12] A broad kinase panel screen is the gold standard for identifying these interactions early.[2][13] This unbiased approach prevents progression of compounds with unforeseen liabilities. Radiometric assays are often preferred as they directly measure substrate phosphorylation and are less prone to interference from compound autofluorescence or light scattering.[13]

Experimental Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™ Assay)

This protocol is adapted from industry-standard large panel screens.[13]

Objective: To determine the percent inhibition of a large, representative panel of human kinases by this compound at a single high concentration.

Materials:

  • This compound (Test Compound)

  • Staurosporine (Positive Control, broad-spectrum kinase inhibitor)

  • DMSO (Vehicle Control)

  • Purified, active kinases (e.g., Reaction Biology Kinase Panel)[13]

  • Specific peptide/protein substrates for each kinase

  • Reaction Buffer (contains MgCl2, MnCl2, DTT)

  • [γ-³³P]-ATP

  • Filter plates (e.g., Millipore MAPH)

  • Scintillation fluid and MicroBeta counter

Methodology:

  • Compound Preparation: Prepare a 100X stock of the Test Compound (e.g., 1 mM for a 10 µM final concentration) and Staurosporine (e.g., 1 mM) in 100% DMSO.

  • Reaction Setup: In a 96-well plate, add 2.5 µL of kinase/substrate mix to each well.

  • Compound Addition: Add 0.5 µL of 100X compound stock (Test Compound, Staurosporine, or DMSO) to the appropriate wells.

  • Initiation: Add 2 µL of [γ-³³P]-ATP solution to initiate the kinase reaction. Final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid.

  • Capture: Transfer 8 µL of the reaction mixture onto a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plates three times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plates, add scintillation fluid, and measure the radioactivity in a scintillation counter (Counts Per Minute, CPM).

  • Data Analysis: Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - (CPM_Test_Compound - CPM_Background) / (CPM_Vehicle_Control - CPM_Background))

Data Presentation & Comparative Analysis

The initial screen identifies "hits" (e.g., >50% inhibition). These hits must be confirmed via dose-response experiments to determine their IC50 values.

Table 1: Comparative Kinase Selectivity Profile (Hypothetical Data)

Target KinaseThis compound (IC50, nM)Compound A (Alternative Oxindole) (IC50, nM)Sunitinib (Reference Compound) (IC50, nM)
Primary Target X 15 25 5
VEGFR2350>10,0009
PDGFRβ420>10,0002
CDK21,200852,500
SRC8505,500150
LCK>10,000>10,000600
PIM1952,100>10,000

Interpretation: In this hypothetical dataset, the test compound shows good selectivity for its primary target over VEGFR2/PDGFRβ compared to Sunitinib. However, it displays a significant off-target activity against PIM1 kinase, which warrants further investigation. Compound A shows high selectivity for CDK2 but is much weaker on the primary target.

Part 2: Cellular Target Engagement & Unbiased Profiling

Principle & Rationale: Biochemical assays use purified proteins and may not fully represent the complex environment inside a cell. Cellular Thermal Shift Assay (CETSA®) is a powerful, unbiased method to confirm that a compound binds to its intended target in a physiological context (i.e., intact cells or cell lysates).[14] It measures the change in thermal stability of proteins upon ligand binding. Combining CETSA with mass spectrometry provides a proteome-wide, unbiased view of a compound's interactions, revealing both expected and unexpected targets.[14][15]

G A Treat Cells/Lysate with Test Compound vs. Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Centrifugation (Separate Soluble vs. Aggregated Proteins) B->C D Protein Quantification (e.g., Western Blot or Mass Spec) C->D E Generate Melt Curve D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA with Mass Spectrometry

Objective: To identify the protein targets of this compound across the proteome in a cellular lysate.

Materials:

  • Cell line expressing the primary target (e.g., A549)

  • This compound

  • DMSO (Vehicle)

  • Lysis Buffer with protease/phosphatase inhibitors

  • PCR tubes/plate

  • Thermal cycler

  • Equipment for sample preparation for mass spectrometry (e.g., trypsin, TMT reagents)

  • High-resolution LC-MS/MS instrument

Methodology:

  • Lysate Preparation: Harvest cells and prepare a clarified cell lysate via sonication or douncing, followed by ultracentrifugation.

  • Compound Incubation: Aliquot the lysate and treat with the Test Compound (e.g., 10 µM) or DMSO for 1 hour at 4°C.

  • Thermal Challenge: Transfer aliquots of the treated lysate to PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Separation of Soluble Fraction: After heating, cool the samples to room temperature and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Reduce, alkylate, and digest the proteins with trypsin. Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins.[15] For each protein, plot the soluble fraction remaining at each temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization.

Data Presentation & Comparative Analysis

Table 2: Summary of CETSA-MS Off-Target Identification (Hypothetical Data)

Protein IdentifiedFunctionThermal Shift (ΔTm, °C) with Test CompoundImplication
Primary Target X Kinase Signaling+4.5 Confirmed On-Target Engagement
PIM1Serine/Threonine Kinase+3.8Confirms biochemical hit; potential for off-target signaling
Carbonic Anhydrase IIpH Regulation+2.1Common promiscuous hit; may be a non-specific interaction
FABP5Fatty Acid Binding-1.5Destabilization event; mechanism unclear, requires follow-up

Interpretation: The CETSA-MS data confirms that the test compound engages its primary target in a cellular matrix. Crucially, it validates the PIM1 kinase interaction identified in the biochemical screen. It also uncovers an unexpected interaction with Carbonic Anhydrase II, a known frequent-hitter in screens that may represent a non-physiologically relevant interaction but still warrants consideration.

Conclusion and Go/No-Go Decision Framework

The ultimate goal of cross-reactivity profiling is to build a comprehensive risk profile for a compound, enabling an informed decision on its progression. The combined data from biochemical and cellular assays provide a powerful dataset for this assessment.

Key Decision Points:

  • Selectivity Window: What is the potency ratio between the primary target and the most potent off-target? A >100-fold window is often desired, but this is target-dependent. The 4-fold selectivity for PIM1 (15 nM vs 95 nM) in our hypothetical example is a significant concern.

  • Nature of Off-Targets: Is the off-target in the same pathway as the primary target? Does it have known toxicity associations? PIM1 is an oncogene, and inhibiting it could be beneficial or detrimental depending on the therapeutic context.

  • On-Target vs. Off-Target Phenotype: Can the observed cellular phenotype be explained by on-target activity alone, or does it correlate with off-target potencies? Further functional assays are needed to dissect this.

For this compound, the hypothetical data suggest that while it is a potent inhibitor of its primary target, the off-target activity on PIM1 kinase is a liability that must be addressed. The next steps would involve structure-activity relationship (SAR) studies to design new analogs that retain primary target potency while eliminating or reducing PIM1 binding. This iterative process of profiling and chemical optimization is fundamental to developing safe and effective medicines.[16]

References

  • Anastassiadis, T., et al. High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available from: [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • Wells, C.I., et al. SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available from: [Link]

  • Reaction Biology. Kinase Drug Discovery Services. Available from: [Link]

  • Xtalks. Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Available from: [Link]

  • Zhang, T., et al. Minimizing the off-target reactivity of covalent kinase inhibitors by Installation of a β-methyl group onto the acrylamide warhead. ResearchGate. Available from: [Link]

  • Bryant, S., et al. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH National Library of Medicine. Available from: [Link]

  • Bryant, S., et al. Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. Available from: [Link]

  • Eldehna, W.M., et al. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available from: [Link]

  • Khetmalis, Y., et al. Oxindole and its derivatives: A review on recent progress in biological activities. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. Oxindole-3-acetic acid. PubChem Compound Database. Available from: [Link]

  • Rix, U., & Superti-Furga, G. Target profiling of small molecules by chemical proteomics. PubMed. Available from: [Link]

  • Stefek, M., et al. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Available from: [Link]

  • Julian, P.L., et al. Studies in the Indole Series. XIV. Oxindole-3-acetic Acid. Journal of the American Chemical Society. Available from: [Link]

  • Chandra Sekhar, K.V.G., et al. Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Available from: [Link]

  • Basilicata, M.G., et al. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. NIH National Library of Medicine. Available from: [Link]

  • Koci, J., et al. Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. MDPI. Available from: [Link]

  • Sharma, S., et al. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available from: [Link]

  • Al-Ostath, A., et al. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central. Available from: [Link]

  • Sun, L., et al. Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available from: [Link]

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A Comparative Guide to the Quantitative Analysis of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

This compound is a derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones.[1] Possessing the empirical formula C₁₁H₁₁NO₃ and a molecular weight of 205.21, this compound is of interest to researchers in various fields, including medicinal chemistry and drug development.[2] The quantitative analysis of such molecules is crucial for understanding their pharmacokinetic profiles, assessing their efficacy in biological systems, and for quality control during synthesis and formulation.

This guide will compare the two most common and applicable analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The comparison will be supported by detailed experimental protocols and expected performance data. As a point of comparison, we will consider the well-characterized Indole-3-acetic acid (IAA) as an alternative compound.

Comparison of Analytical Techniques

The choice of an analytical technique is dictated by several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of HPLC and UV-Visible Spectrophotometry for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity High; can separate the analyte from structurally similar compounds and matrix components.Low to moderate; susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity High; typically in the ng/mL to pg/mL range, especially when coupled with mass spectrometry.[3]Moderate; generally in the µg/mL to mg/mL range.
Sample Throughput Moderate; typical run times are in the range of 5-30 minutes per sample.High; multiple samples can be analyzed rapidly.
Instrumentation Cost HighLow
Method Development More complex; requires optimization of mobile phase, stationary phase, and detector settings.Simple; primarily involves determining the wavelength of maximum absorbance (λmax).
Ideal Application Complex sample matrices (e.g., biological fluids, plant extracts), trace-level quantification, and analysis of multiple analytes.[4]Simple sample matrices (e.g., pure substance, simple formulations), and routine quality control.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound. The indole structure of the target molecule suggests strong UV absorbance, making a UV detector a suitable choice.[5]

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound standard

  • Indole-3-acetic acid (IAA) standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The organic modifier and acid are crucial for achieving good peak shape and retention for indole derivatives.

  • Standard Solution Preparation: Prepare a stock solution of this compound and IAA in the mobile phase at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax of this compound by scanning with a UV-Vis spectrophotometer (expected to be around 280 nm, typical for indole compounds).[5]

  • Analysis: Inject the calibration standards and the unknown samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) hplc_system HPLC System (Pump, Injector, Column Oven) prep_mobile->hplc_system prep_std Prepare Stock & Calibration Standards prep_std->hplc_system Inject Standards prep_sample Prepare Unknown Samples prep_sample->hplc_system Inject Samples c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (λmax ≈ 280 nm) c18_column->uv_detector chromatogram Obtain Chromatograms uv_detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound.

UV-Visible Spectrophotometry

This protocol outlines a simple and rapid method for the quantification of this compound in a non-complex matrix.

Instrumentation and Reagents:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

  • Methanol (spectroscopic grade)

  • This compound standard

  • Indole-3-acetic acid (IAA) standard

Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the analyte and IAA in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution, with concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Use methanol as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the unknown samples.

  • Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the analyte in the unknown samples using the Beer-Lambert law and the calibration curve.

Workflow Diagram:

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis det_lambda Determine λmax spectrophotometer UV-Vis Spectrophotometer det_lambda->spectrophotometer prep_std Prepare Calibration Standards measure_abs Measure Absorbance prep_std->measure_abs spectrophotometer->measure_abs calibration_curve Plot Calibration Curve measure_abs->calibration_curve quantify Calculate Concentration calibration_curve->quantify

Caption: UV-Visible spectrophotometry workflow for quantitative analysis.

Performance Comparison and Data

The following table presents hypothetical yet realistic performance data for the two methods, based on typical results for similar indole compounds.

ParameterHPLC-UVUV-Visible Spectrophotometry
Linear Range 1 - 100 µg/mL5 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL3 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity vs. IAA Baseline separation achievableSignificant spectral overlap expected

Discussion and Recommendations

HPLC-UV: This method offers superior selectivity and sensitivity, making it the gold standard for the quantitative analysis of this compound, especially in complex matrices. The ability to separate the target analyte from potential impurities, degradation products, and other structurally related compounds like IAA is a significant advantage.[6][7] For even higher sensitivity and specificity, particularly in biological samples, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[3][8] LC-MS/MS, in particular, is a powerful technique for the analysis of auxins and their metabolites.[4]

UV-Visible Spectrophotometry: This technique is a viable alternative for rapid and cost-effective analysis when dealing with relatively pure samples. Its primary limitation is the lack of selectivity.[1] Any compound in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement, potentially leading to inaccurate results. The Salkowski reagent, a colorimetric method for indoles, also suffers from this lack of specificity.[6][7] Therefore, spectrophotometry is best suited for preliminary analysis or for routine quality control of a known, pure compound.

For researchers requiring accurate and reliable quantification of this compound, especially in the context of drug development and biological studies, HPLC-UV is the recommended method . For applications where high purity of the sample is assured and high throughput is prioritized, UV-Visible spectrophotometry can be a useful tool. The choice of method should always be validated to ensure it meets the specific requirements of the study.

References

  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers - Benchchem. (n.d.).
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22).
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.).
  • Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives | Request PDF - ResearchGate. (2025, August 6).
  • Simultaneous detection and quantification of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) produced by rhizobacteria from l-tryptophan (Trp) using HPTLC - PubMed. (n.d.).
  • The Use of Auxin Quantification for Understanding Clonal Tree Propagation - MDPI. (n.d.).
  • Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC - NIH. (n.d.).
  • Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. (n.d.).
  • [PDF] Method for the determination of indole-3-acetic acid and related compounds of L-tryptophan catabolism in soils | Semantic Scholar. (1993, January 22).
  • Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense - PMC. (n.d.).
  • Auxin Detection Technology - Creative Proteomics. (n.d.).
  • Current analytical methods for plant auxin quantification – A Review | Request PDF. (n.d.).
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - ResearchGate. (2025, August 6).
  • Identification of auxins by a chemical genomics approach - PMC - NIH. (2008, May 31).
  • This compound - Sigma-Aldrich. (n.d.).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a compound often utilized in drug development and chemical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The guidance herein is based on established principles of chemical waste management and data from structurally similar compounds.

Understanding the Compound: A Risk-Based Approach to Handling
  • Oxindole Core: Oxindoles can be harmful if swallowed.[3]

  • Indole-3-acetic acid (a related compound): This is classified as a skin irritant, eye irritant, and may cause respiratory irritation.[4]

  • Acetic Acid Moiety: Acetic acid is corrosive and can cause severe skin burns and eye damage.[5][6]

Therefore, it is prudent to treat this compound as a hazardous substance, requiring appropriate personal protective equipment (PPE) and handling procedures at all times.

Table 1: Hazard Profile of Structurally Related Compounds

Compound/MoietyCAS NumberKey Hazards
Indole-3-acetic acid87-51-4Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3)[4]
Oxindole59-48-3Harmful if swallowed (Acute toxicity - oral 4)[3]
Acetic acid64-19-7Flammable liquid and vapor, Causes severe skin burns and eye damage[5][6]
Immediate Safety Protocols for Spills and Exposure

In the event of a spill or accidental exposure, immediate and decisive action is crucial to mitigate harm.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][6][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

Minor Spills (Solid Material):

  • Ventilate the area.

  • Wear appropriate PPE: This includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the spill: Prevent the powder from becoming airborne.

  • Clean-up: Gently sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]

  • Decontaminate the area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department.

  • Restrict access to the spill area.

  • Ventilate the area if it is safe to do so.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][7][8]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including contaminated weigh boats, filter paper, and gloves, in a dedicated, properly labeled hazardous waste container.[7][9] The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Waste Container Labeling

Proper labeling is a critical component of safe waste management and is mandated by regulations.[10] The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[10]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • Appropriate hazard warnings (e.g., "Irritant," "Corrosive").

Step 3: Storage of Hazardous Waste

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10]

  • Keep containers tightly closed except when adding waste.[4][5][7]

  • Ensure the storage area is well-ventilated.[5][7]

  • Store away from incompatible materials, such as strong oxidizing agents and strong bases.[11]

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Waste must be handled and transported by a licensed hazardous waste disposal company.[12]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[13][14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway Waste Generation of Waste (Solid or Liquid) IsHazardous Is the waste contaminated with This compound? Waste->IsHazardous HazardousWaste Collect in Labeled Hazardous Waste Container IsHazardous->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsHazardous->NonHazardousWaste No StoreSAA Store in Satellite Accumulation Area (SAA) HazardousWaste->StoreSAA EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) StoreSAA->EHS_Pickup LicensedDisposal Disposal by Licensed Waste Management Company EHS_Pickup->LicensedDisposal

Caption: Decision workflow for the disposal of materials containing this compound.

Regulatory Framework

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Academic and research institutions may also be subject to specific regulations, such as Subpart K of the RCRA regulations, which provides alternative standards for managing hazardous waste in laboratories.[13] It is the responsibility of the researcher and their institution to be aware of and comply with all applicable federal, state, and local regulations.[12][14]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 1H-Indole-3-acetic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
  • ChemScience. (2024). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link].

  • Fisher Scientific. (2025). Safety Data Sheet: Oxindole.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: Indole-3-Acetic Acid (IAA) Plant Culture Tested.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Cayman Chemical. (2024). Safety Data Sheet: Indole-3-acetic Acid (sodium salt).
  • Fisher Scientific. (2016). Safety Data Sheet: Acetic acid.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Acetic acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Indole-3-acetic acid sodium salt.
  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
  • Szabo-Scandic. (n.d.). 3-Indoleacetic acid Safety Data Sheet.
  • Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
  • Sdfine. (n.d.). GHS Safety Data Sheet: INDOLE-3-ACETIC ACID (IAA).
  • ScienceLab.com. (2005). Material Safety Data Sheet: Acetic acid MSDS.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].

  • Carl ROTH. (2025). Safety Data Sheet: Acetic acid 80 %.
  • El-Sayed, M. A. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Journal of Pharmaceutical Sciences, 10(1), 48.
  • Scholar Chemistry. (2009). Material Safety Data Sheet: Acetic Acid Solution, 6M.
  • Cayman Chemical. (2025). Safety Data Sheet: Oxindole.
  • Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15065-15101.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the handling and disposal of (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document is structured to provide not just a list of equipment, but the scientific rationale behind its selection and use, fostering a culture of safety and excellence in the laboratory.

Hazard Assessment: Understanding the Compound

This compound is a solid organic compound. While specific toxicological data for this exact molecule is limited, the available safety information and data from structurally related compounds, such as indole-3-acetic acid (IAA), allow for a robust hazard assessment.

According to supplier safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • H319: Causes serious eye irritation (Eye Irritation, Category 2)

The GHS07 pictogram, indicating a warning for these types of hazards, is associated with this chemical. As a powdered organic acid, it also presents a risk of respiratory tract irritation if inhaled. Handling solids as powders or crystals can generate dust, which may form explosive mixtures with air if in a confined space with an ignition source. Therefore, all handling procedures should be designed to minimize dust generation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against airborne powder and accidental splashes. A face shield should be worn over the goggles, especially when handling larger quantities (>1g) or when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves offer adequate protection against incidental contact with organic acids.[3][2] Always inspect gloves for tears or punctures before use. For prolonged contact or when working with solutions, double-gloving is recommended. Contaminated gloves must be replaced immediately. After use, hands should be washed thoroughly.
Body Protection Fully-Buttoned Laboratory CoatA lab coat protects skin and personal clothing from contamination.[4] Ensure the coat is fully buttoned and the sleeves are of sufficient length to cover the wrists.[2] For large-scale operations, a PVC apron may be worn over the lab coat.
Respiratory Protection NIOSH-Approved Respirator (if required)All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[3] If a fume hood is not available or if procedures are likely to generate significant dust, a NIOSH-approved particulate respirator (e.g., N95) is required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is critical for safety. The following protocol integrates PPE usage into the handling process.

Step 1: Pre-Handling Preparation
  • Designated Area: Confirm that the designated handling area, preferably a chemical fume hood, is clean, uncluttered, and operational.[1][2]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and waste receptacles before handling the compound.

  • PPE Donning: Don PPE in the following order: lab coat, then chemical splash goggles and face shield, and finally, gloves. Ensure a proper fit for all items.

Step 2: Handling the Compound (Solid)
  • Minimize Dust: Handle the container of this compound carefully. Avoid dropping or shaking the container.

  • Weighing: When weighing the powder, perform the task in a fume hood or a ventilated balance enclosure. Use gentle scooping motions with a spatula to minimize dust generation.

  • Container Management: Keep the primary container tightly sealed when not in use.[5]

Step 3: Post-Handling Decontamination and Doffing
  • Clean Equipment: Decontaminate any non-disposable equipment that came into contact with the chemical according to your institution's standard operating procedures.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The general sequence is:

    • Remove outer gloves (if double-gloved).

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Managing Contaminated Materials

Proper waste segregation and disposal are crucial to prevent environmental contamination and ensure the safety of all personnel.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a clearly labeled hazardous waste container designated for organic waste.[3] Do not pour down the drain.

  • Contaminated PPE: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.[6]

  • Empty Containers: Empty containers may retain residual dust and should be handled as hazardous until properly decontaminated. Rinse the container three times with a suitable solvent, collecting the rinsate in the hazardous organic waste container.

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical steps and decision points for safely handling this compound.

Caption: Safe handling workflow for this compound.

References

  • 3-Indoleacetic acid - Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

  • Safe Handling and Storage of Indole-3-acetic Acid (IAA). (n.d.). Retrieved from [Link]

  • INDOLE-3-ACETIC ACID (IAA) - Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Acetic Acid. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested. (2024, November 8). ChemScience. Retrieved from [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group. Retrieved from [Link]

  • Acid Handling SOP. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Reactant of Route 2
(6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.